molecular formula C15H32N2O5S2 B605427 Amino-ethyl-SS-PEG3-NHBoc

Amino-ethyl-SS-PEG3-NHBoc

Katalognummer: B605427
Molekulargewicht: 384.6 g/mol
InChI-Schlüssel: BFVUUEPIJZMMKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amino-ethyl-SS-PEG3-NHBoc is a cleavable PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Eigenschaften

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-aminoethyldisulfanyl)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2O5S2/c1-15(2,3)22-14(18)17-5-6-19-7-8-20-9-10-21-11-13-24-23-12-4-16/h4-13,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVUUEPIJZMMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCSSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Amino-ethyl-SS-PEG3-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

Amino-ethyl-SS-PEG3-NHBoc is a heterobifunctional, cleavable crosslinker extensively used in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1][2][3] Its structure is meticulously designed with distinct functional components that impart specific reactivity and physiological behavior. This linker allows for the stable connection of two molecules, such as an antibody and a cytotoxic drug, under physiological conditions, with the capability of releasing the drug payload in the highly reductive environment found inside tumor cells.[]

The core structure consists of four key moieties:

  • Amino-ethyl Group (H₂N-CH₂CH₂-): A primary amine that serves as a nucleophilic handle for conjugation, typically to electrophilic groups like activated esters (e.g., NHS esters) on a payload molecule.

  • Disulfide Bond (-S-S-): The central feature of the linker, providing a cleavable linkage. This bond is stable in the bloodstream but is readily reduced and broken by high intracellular concentrations of glutathione (B108866) (GSH), triggering payload release.[]

  • PEG3 Spacer (-(OCH₂CH₂)₃-): A short, hydrophilic polyethylene (B3416737) glycol spacer consisting of three repeating ethylene (B1197577) glycol units. This PEG chain enhances the solubility and biocompatibility of the entire conjugate, potentially reducing aggregation and improving pharmacokinetics.

  • Boc-Protected Amine (-NHBoc): A terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a robust protecting group that is stable to basic and nucleophilic conditions but can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the amine for subsequent conjugation, often to a targeting protein like an antibody.[5]

Quantitative and Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for calculating reaction stoichiometries, assessing purity, and establishing appropriate storage conditions.

PropertyValueSource(s)
CAS Number 2144777-87-5[3][6][7]
Molecular Formula C₁₅H₃₂N₂O₅S₂[3][8]
Molecular Weight 384.55 g/mol [3][6][8]
IUPAC Name tert-butyl (1-amino-7,10,13-trioxa-3,4-dithiapentadecan-15-yl)carbamate[6]
Physical Form Pale-yellow to Yellow-brown Liquid
Purity Typically ≥95%
Storage Store at -20°C for long-term stability.[1]
Shipping Conditions Typically shipped at ambient temperature or with blue ice.[1]

Experimental Protocols and Methodologies

The utility of this linker lies in its sequential conjugation capability. Below are generalized protocols for its use in creating a bioconjugate.

Boc Group Deprotection

The removal of the Boc protecting group is the first step to enable conjugation at this terminus. Acid-catalyzed hydrolysis is the most common method.[9]

  • Reagents and Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Rotary evaporator

  • Protocol:

    • Dissolve the Boc-protected linker in DCM (e.g., 10 mL per 1 g of linker).

    • Add an excess of TFA (e.g., 20-50% v/v solution in DCM).

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30 minutes to 2 hours.[5]

    • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • Neutralize the residue by dissolving it in an organic solvent like ethyl acetate (B1210297) and washing it carefully with a saturated NaHCO₃ solution until effervescence ceases.

    • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine-linker, which is now ready for conjugation.[5]

Sequential Bioconjugation Workflow

This workflow describes the process of linking a drug (Payload) to an antibody (mAb).

  • Step 1: Payload-Linker Conjugation:

    • Activate the carboxylic acid group on the payload molecule to an NHS ester using standard coupling agents like EDC/NHS.

    • React the NHS-activated payload with the free amine of the Boc-protected linker (this compound) in an anhydrous aprotic solvent (e.g., DMF or DMSO) with a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Purify the resulting Payload-Linker-NHBoc conjugate using chromatography (e.g., silica (B1680970) gel or reverse-phase HPLC).

  • Step 2: Deprotection of the Conjugate:

    • Perform the Boc deprotection protocol as described in section 3.1 on the purified Payload-Linker-NHBoc conjugate to expose the terminal amine.

  • Step 3: Antibody Conjugation:

    • Activate the carboxylic acid groups on the antibody (e.g., on aspartic or glutamic acid residues) using EDC/NHS chemistry in a suitable buffer (e.g., MES buffer, pH 6.0).

    • React the activated antibody with the deprotected Payload-Linker-NH₂ conjugate. The reaction is typically performed in a buffered solution (e.g., PBS, pH 7.4-8.0).

    • Monitor the conjugation reaction to achieve the desired Drug-to-Antibody Ratio (DAR).

    • Purify the final Antibody-Drug Conjugate (ADC) using size exclusion chromatography (SEC) or affinity chromatography to remove unconjugated linker-payload and excess reagents.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in using this compound to create an ADC, culminating in intracellular payload release.

ADC_Workflow cluster_synthesis Bioconjugation Synthesis cluster_delivery Intracellular Drug Delivery Linker This compound Step1 1. Amide Coupling (EDC, NHS) Linker->Step1 Payload Drug Payload (with -COOH) Payload->Step1 Conjugate1 Payload-Linker-NHBoc Step1->Conjugate1 Step2 2. Boc Deprotection (TFA) Conjugate1->Step2 Conjugate2 Payload-Linker-NH2 Step2->Conjugate2 Step3 3. Amide Coupling (EDC, NHS) Conjugate2->Step3 Antibody Antibody (mAb) (with -COOH) Antibody->Step3 ADC Final ADC (mAb-Linker-Payload) Step3->ADC Cell Target Cell ADC->Cell Targeting & Internalization Release 4. Disulfide Cleavage (High Glutathione [GSH]) Cell->Release Released_Payload Released Payload (Active Drug) Release->Released_Payload Effect Therapeutic Effect Released_Payload->Effect

Caption: Workflow for ADC synthesis and intracellular drug release using the cleavable linker.

References

An In-Depth Technical Guide to Amino-ethyl-SS-PEG3-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional, cleavable linker, Amino-ethyl-SS-PEG3-NHBoc, tailored for professionals in drug development and biomedical research. This linker is primarily utilized in the synthesis of Antibody-Drug Conjugates (ADCs), where it serves as a bridge between a monoclonal antibody and a cytotoxic payload.[1][2] Its design incorporates a disulfide bond, which is stable in systemic circulation but is cleaved in the reducing intracellular environment, allowing for targeted drug release.[3][4] The polyethylene (B3416737) glycol (PEG) component enhances solubility and improves the pharmacokinetic properties of the resulting conjugate.[5][6]

Core Compound Data

The quantitative and qualitative data for this compound are summarized below. This information is crucial for reaction planning, characterization, and quality control.

PropertyValueSource(s)
Molecular Weight 384.55 g/mol [7]
Molecular Formula C₁₅H₃₂N₂O₅S₂[7]
CAS Number 2144777-87-5[8]
IUPAC Name tert-butyl (1-amino-7,10,13-trioxa-3,4-dithiapentadecan-15-yl)carbamate[8]
Physical Form Pale-yellow to Yellow-brown Liquid[8]
Purity Typically ≥95%[8]
Solubility Soluble in DMSO and other organic solvents.
Storage Conditions Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[1]

Experimental Protocols

The following protocols are representative methodologies for the use of this compound in the synthesis of an Antibody-Drug Conjugate. These steps include linker activation, payload conjugation, and final bioconjugation to an antibody.

Protocol 1: Boc Group Deprotection of the Linker

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine, resulting in a diamine linker with a central disulfide bond.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Nitrogen or Argon gas supply

Methodology:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[9]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of TFA to the solution (e.g., for 10 mL of linker solution, add 10 mL of TFA, resulting in a 50% TFA/DCM mixture).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).[9]

  • Upon completion, remove the DCM and excess TFA by concentrating the mixture under reduced pressure using a rotary evaporator.

  • To remove residual TFA, add toluene to the residue and co-evaporate. Repeat this step three times.[9]

  • The resulting product is the TFA salt of the deprotected diamine linker, which can be used directly in the next step or purified further.

Protocol 2: Conjugation of Deprotected Linker to a Carboxylic Acid-Containing Payload

This protocol describes the formation of a stable amide bond between one of the primary amines of the linker and a payload that features a carboxylic acid group.

Materials:

  • Deprotected linker-TFA salt from Protocol 1

  • Carboxylic acid-containing payload (e.g., a cytotoxic agent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer

  • HPLC for purification

Methodology:

  • Dissolve the carboxylic acid-containing payload in anhydrous DMF or DMSO.

  • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the payload solution to activate the carboxylic acid group. Let the reaction proceed for 15-30 minutes at room temperature to form an NHS ester intermediate.

  • In a separate vessel, dissolve the deprotected linker-TFA salt (1.0 equivalent) in anhydrous DMF and add DIPEA (2-3 equivalents) to neutralize the TFA salt and create a free amine.

  • Add the activated payload solution to the linker solution.

  • Allow the reaction to stir at room temperature for 2-4 hours, or until reaction completion is confirmed by LC-MS.

  • Purify the resulting linker-payload conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.

  • Lyophilize the pure fractions to obtain the final linker-payload construct.

Protocol 3: Antibody Conjugation

This protocol details the conjugation of the linker-payload construct (which has a remaining free amine) to a monoclonal antibody via its lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Linker-payload construct from Protocol 2

  • Disuccinimidyl suberate (B1241622) (DSS) or a similar NHS-ester crosslinker (if modifying the antibody first)

  • Reaction buffer (e.g., Borate buffer, pH 8.5)

  • Desalting column (e.g., Sephadex G-25)

  • UV-Vis Spectrophotometer

  • Size Exclusion Chromatography (SEC) system

Methodology:

  • Antibody Preparation: Exchange the antibody into an amine-free buffer, such as PBS, at a concentration of 5-10 mg/mL.

  • Amine Coupling: A common method is to conjugate to the surface-accessible lysine residues of the antibody.[10]

  • Dissolve the linker-payload construct in a small amount of a compatible organic solvent (e.g., DMSO) and add it to the antibody solution. The molar ratio of the linker-payload to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized (e.g., start with a 5:1 to 10:1 molar excess of the linker-payload).

  • To facilitate the reaction, the pH of the antibody solution can be adjusted to 8.0-8.5.[10]

  • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight with gentle mixing.

  • Purification: Remove unconjugated linker-payload and other small molecules by passing the reaction mixture through a desalting column equilibrated with a formulation buffer (e.g., PBS).[10]

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Analyze the final ADC product by SEC-HPLC to assess purity and aggregation.

    • Determine the DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.

Logical and Experimental Workflows

The successful application of this compound in an ADC relies on a sequence of events, from initial synthesis to targeted payload release. The diagrams below illustrate the key workflows.

Antibody-Drug Conjugate Synthesis Workflow

This diagram outlines the multi-step chemical synthesis process to create a functional ADC using the specified linker.

cluster_synthesis ADC Synthesis Workflow A This compound (Boc-Protected Linker) B Boc Deprotection (TFA/DCM) A->B Step 1 C Diamine-SS-PEG3 Linker (Activated) B->C E Amide Bond Formation (EDC/NHS) C->E Step 2 D Payload-COOH (Cytotoxic Drug) D->E F Linker-Payload Construct E->F H Bioconjugation (Amine Coupling) F->H Step 3 G Monoclonal Antibody (mAb) G->H I Purified ADC (mAb-Linker-Payload) H->I Purification & QC

Caption: A flowchart of the ADC synthesis process.

ADC Mechanism of Action Pathway

This diagram illustrates the biological pathway of an ADC from systemic circulation to the targeted release of its payload within a cancer cell.

cluster_moa ADC Mechanism of Action ADC 1. ADC in Circulation (Stable Disulfide Bond) TargetCell 2. Binding to Antigen on Target Cell ADC->TargetCell Targeting Internalization 3. Receptor-Mediated Endocytosis TargetCell->Internalization Endosome 4. Trafficking to Lysosome Internalization->Endosome Lysosome 5. Lysosomal Processing Endosome->Lysosome Cleavage 6. Disulfide Cleavage (High GSH) Lysosome->Cleavage Release 7. Payload Release Cleavage->Release GSH Reduction Apoptosis 8. Cytotoxicity & Apoptosis Release->Apoptosis

Caption: The biological pathway of ADC action.

References

A Technical Guide to Amino-ethyl-SS-PEG3-NHBoc: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-ethyl-SS-PEG3-NHBoc is a heterobifunctional crosslinker integral to the advancement of bioconjugation and drug delivery systems. Its unique architecture, featuring a terminal primary amine, a cleavable disulfide bond, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs).[1][2][3] This guide provides an in-depth overview of the physical properties of this compound, alongside detailed experimental protocols for its manipulation, to empower researchers in their scientific endeavors.

Core Physical and Chemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented below. This data has been compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Chemical Name tert-butyl (1-amino-7,10,13-trioxa-3,4-dithiapentadecan-15-yl)carbamate[4][5]
Molecular Formula C15H32N2O5S2[4][5][6][7]
Molecular Weight 384.55 g/mol [1][5][6][7]
CAS Number 2144777-87-5[4][5][6]
Appearance Pale-yellow to Yellow-brown Liquid[4]
Purity ≥95%[4]
Storage Conditions 2-8°C Refrigerator; -20°C for long-term storage[2][5]
Solubility Soluble in DMSO, DCM, DMF (inferred from similar compounds)[8][9]

Chemical Structure

The chemical structure of this compound is fundamental to its function, incorporating distinct reactive and modifiable moieties.

Caption: Chemical structure of this compound.

Experimental Protocols

The utility of this compound in research and drug development is contingent on the precise chemical manipulation of its functional groups. The following sections detail standardized protocols for the deprotection of the Boc group and the cleavage of the disulfide bond.

Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various conditions and its facile removal under acidic conditions.[10][11]

Protocol:

  • Dissolution: Dissolve the Boc-protected compound in an appropriate organic solvent such as dichloromethane (B109758) (DCM), ethyl acetate, or a biphasic system.[10]

  • Acidification: Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the solution.[10][12] A common practice is to use a 25% TFA solution in DCM.[10]

  • Reaction: Stir the mixture at room temperature. The reaction is generally complete within 2 to 12 hours.[10]

  • Isolation: Remove the solvent and excess acid under vacuum to isolate the deprotected amine salt.[10] Further purification can be achieved by precipitation or chromatography if necessary.

G A Dissolve this compound in an organic solvent (e.g., DCM) B Add strong acid (e.g., TFA or HCl) A->B C Stir at room temperature (2-12 hours) B->C D Remove solvent and excess acid under vacuum C->D E Isolated deprotected amine salt D->E

Caption: Workflow for the deprotection of the Boc group.

Disulfide Bond Cleavage

The disulfide bond within this compound provides a cleavable linkage, which is particularly advantageous in drug delivery systems designed for release in the reducing environment of the cell.[13] Common reducing agents for this purpose include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[14]

Protocol:

  • Dissolution: Dissolve the disulfide-containing molecule in a suitable buffer. The choice of buffer is critical, especially when using TCEP, as phosphate (B84403) buffers should be avoided.[14]

  • Addition of Reducing Agent: Add a sufficient molar excess of the reducing agent. Typical concentrations are 20-50 mM for DTT or 0.5-1 mM for TCEP.[14]

  • Incubation: Incubate the reaction mixture. This can be performed for a couple of hours at room temperature or for 12 hours at 4°C.[14]

  • Monitoring and Work-up: Monitor the reaction progress using an appropriate analytical technique such as LC-MS. To prevent re-oxidation of the resulting free thiols, it is advisable to work in an anaerobic environment or to proceed immediately with the next synthetic step.[14] Lyophilization after the reaction can also help prevent re-oxidation.[14]

G A Dissolve disulfide-containing molecule in an appropriate buffer B Add reducing agent (e.g., DTT or TCEP) A->B C Incubate at room temperature or 4°C B->C D Monitor reaction and prevent re-oxidation C->D E Cleaved compound with free thiols D->E

Caption: Workflow for the cleavage of the disulfide bond.

Applications in Research and Drug Development

This compound is a valuable tool in the field of bioconjugation. The presence of a primary amine and a protected amine allows for the sequential attachment of different molecules. For instance, a cytotoxic drug can be conjugated to one end, and after deprotection, an antibody can be attached to the other, forming an ADC.[1][2][3] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[8][15] The cleavable disulfide bond is designed to be stable in the bloodstream but is readily cleaved within the reducing environment of a target cell, releasing the therapeutic payload.[13]

Conclusion

This technical guide provides essential information on the physical properties and experimental handling of this compound. The combination of its well-defined chemical structure and versatile functional groups makes it a powerful linker for the development of sophisticated bioconjugates and targeted drug delivery systems. By following the detailed protocols and understanding its core properties, researchers can effectively utilize this molecule to advance their scientific objectives.

References

In-Depth Technical Guide: Amino-ethyl-SS-PEG3-NHBoc (CAS: 2144777-87-5)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Amino-ethyl-SS-PEG3-NHBoc, a bifunctional linker critical in the field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, application, and relevant experimental considerations.

Core Properties and Specifications

This compound is a heterobifunctional linker containing a disulfide bond, a polyethylene (B3416737) glycol (PEG) spacer, a Boc-protected amine, and a terminal primary amine. This specific arrangement of functional groups makes it a valuable tool for covalently linking molecules, most notably antibodies to cytotoxic payloads.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

PropertyValueSource(s)
CAS Number 2144777-87-5[1][2][3][4][5][6]
Molecular Formula C15H32N2O5S2[1][2][4][6]
Molecular Weight 384.55 g/mol [4][5][6]
IUPAC Name tert-butyl (1-amino-7,10,13-trioxa-3,4-dithiapentadecan-15-yl)carbamate[2][5]
Purity ≥95%[2]
Physical Form Pale-yellow to Yellow-brown Liquid[2]
Storage (Powder) -20°C for up to 3 years[1]
Storage (In Solvent) -80°C for up to 1 year[1]
Alternative Storage 2-8°C (Refrigerator)[5]

Note: Discrepancies in storage conditions exist between suppliers. It is recommended to follow the storage instructions provided on the product-specific certificate of analysis.

Role in Antibody-Drug Conjugates

This compound serves as a cleavable linker in the synthesis of ADCs.[1][3][4] ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They consist of an antibody linked to a biologically active cytotoxic (anticancer) payload.

The key features of this linker in the context of ADCs are:

  • Disulfide Bond: This bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the intracellular space, where glutathione (B108866) concentrations are significantly higher. This ensures the selective release of the cytotoxic payload inside the target cancer cells.

  • PEG3 Spacer: The short polyethylene glycol chain enhances the solubility and pharmacokinetic properties of the resulting ADC.

  • Boc-Protected Amine and Terminal Amine: These two functional groups provide the necessary handles for a two-step conjugation process. The free amine can be reacted with an activated functional group on a payload molecule, while the Boc-protected amine can be deprotected to reveal a primary amine for conjugation to the antibody.

General Mechanism of Action of an ADC

The following diagram illustrates the general mechanism of action of an ADC utilizing a cleavable linker like this compound.

ADC_Mechanism cluster_bloodstream Bloodstream (High Stability) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Cell Surface Antigen/Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate.

The disulfide bond within this compound is cleaved within the lysosome, releasing the cytotoxic payload and inducing apoptosis.

Representative Experimental Protocols

Representative Synthesis of a Boc-Protected PEG Disulfide Linker

The synthesis of this compound would likely involve a multi-step process. A plausible, though generalized, synthetic route is outlined below.

Synthesis_Workflow cluster_synthesis Representative Synthesis Route start Boc-NH-PEG3-OH step1 Activation of Hydroxyl Group (e.g., Tosylation) start->step1 intermediate1 Boc-NH-PEG3-OTs step1->intermediate1 step2 Reaction with Thiolating Agent intermediate1->step2 intermediate2 Boc-NH-PEG3-SH step2->intermediate2 step3 Disulfide Bond Formation with Amino-ethyl-thiol intermediate2->step3 final_product This compound step3->final_product

Caption: A plausible synthetic workflow for a Boc-protected PEG disulfide linker.

Methodology:

  • Activation of the Hydroxyl Group: The terminal hydroxyl group of a precursor like Boc-NH-PEG3-OH would be activated, for example, by conversion to a tosylate (Boc-NH-PEG3-OTs) using p-toluenesulfonyl chloride in the presence of a base like triethylamine.

  • Thiolation: The activated intermediate is then reacted with a thiolating agent, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, to introduce a thiol group, yielding Boc-NH-PEG3-SH.

  • Disulfide Bond Formation: The thiol-containing intermediate is then reacted with an activated amino-ethyl-thiol derivative (e.g., cysteamine) under oxidizing conditions to form the disulfide bond, resulting in the final product, this compound. Purification would typically be performed using column chromatography.

Representative Protocol for ADC Conjugation

The conjugation of a cytotoxic payload and an antibody using this compound would proceed in a step-wise manner.

Step 1: Payload-Linker Conjugation

  • Activate Payload: If the cytotoxic payload contains a carboxylic acid, it can be activated to an NHS ester using N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) like EDC.

  • Conjugation: The activated payload is then reacted with the free primary amine of this compound in an appropriate aprotic solvent. The reaction is monitored by HPLC or LC-MS until completion.

  • Purification: The resulting payload-linker conjugate is purified, typically by reverse-phase HPLC.

Step 2: Antibody-Linker-Payload Conjugation

  • Deprotection: The Boc protecting group on the payload-linker conjugate is removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to expose the terminal primary amine.

  • Antibody Modification (if necessary): If conjugating to lysine (B10760008) residues, the antibody may be used directly. For site-specific conjugation, the antibody may require modification to introduce a reactive group.

  • Conjugation: The deprotected payload-linker is conjugated to the antibody. For example, if conjugating to lysine residues, the payload-linker's amine can be reacted with a bifunctional crosslinker (e.g., SMCC) which is then reacted with the antibody.

  • Purification and Characterization: The final ADC is purified using techniques like size-exclusion chromatography to remove unconjugated payload-linker and antibody. The drug-to-antibody ratio (DAR) is then determined.

The following diagram illustrates a generalized workflow for ADC development.

ADC_Development_Workflow cluster_dev Generalized ADC Development Workflow synthesis Linker Synthesis (this compound) conjugation Payload-Linker Conjugation synthesis->conjugation deprotection Boc Deprotection conjugation->deprotection final_conjugation Antibody-Linker-Payload Conjugation deprotection->final_conjugation purification ADC Purification (e.g., SEC) final_conjugation->purification characterization Characterization (e.g., DAR, Purity) purification->characterization invitro In Vitro Testing (Cytotoxicity, Stability) characterization->invitro invivo In Vivo Testing (Efficacy, PK/PD) invitro->invivo

References

An In-depth Technical Guide to the Amino-ethyl-SS-PEG3-NHBoc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount in the design of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive technical overview of the Amino-ethyl-SS-PEG3-NHBoc linker, a versatile heterobifunctional molecule designed for advanced bioconjugation applications.

Core Attributes and Chemical Structure

The this compound linker is a chemically versatile tool that incorporates several key functional motifs within a single molecular entity. Its structure is meticulously designed to facilitate the stable linkage and subsequent controlled release of payloads from biomolecules. The constituent parts of the linker are:

  • Amino-ethyl Group: A primary amine that serves as a reactive handle for conjugation to various functional groups, such as activated esters on a payload molecule.

  • Disulfide (SS) Bond: A cleavable linkage that is stable in the extracellular environment but is susceptible to reduction in the intracellular milieu, where reducing agents like glutathione (B108866) are abundant.[][2] This feature enables the targeted release of a conjugated payload within the target cell.

  • Polyethylene (B3416737) Glycol (PEG3) Spacer: A three-unit polyethylene glycol chain that enhances the hydrophilicity and solubility of the linker and the resulting bioconjugate.[3] The PEG spacer also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[3]

  • Boc-Protected Amine (NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a free amine, allowing for subsequent conjugation steps.

The IUPAC name for this linker is tert-butyl (1-amino-7,10,13-trioxa-3,4-dithiapentadecan-15-yl)carbamate.

Quantitative Data

A summary of the key quantitative data for the this compound linker is provided in the table below for easy reference and comparison.

PropertyValueSource(s)
Chemical Formula C₁₅H₃₂N₂O₅S₂[4]
Molecular Weight 384.55 g/mol [4][5]
CAS Number 2144777-87-5[4][6]
Purity Typically ≥95%[7]
Appearance Pale-yellow to Yellow-brown Liquid-
Solubility Soluble in DMSO, DMF, DCM[3]
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 1 year[6]

Experimental Protocols

The following are detailed methodologies for the key chemical transformations involving the this compound linker. These protocols are based on established chemical principles and can be adapted for specific applications.

Boc Deprotection of the Amine Group

Objective: To remove the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound linker in anhydrous DCM (e.g., 10 mL per gram of linker).

  • To the stirred solution, add an excess of TFA (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.

  • Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected linker.

Cleavage of the Disulfide Bond

Objective: To cleave the disulfide bond to release a conjugated payload, typically for analytical purposes or to mimic intracellular release.

Materials:

  • Disulfide-containing bioconjugate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dithiothreitol (DTT) or Glutathione (GSH)

  • Incubator at 37°C

  • Microcentrifuge tubes

Procedure using DTT:

  • Prepare a stock solution of DTT (e.g., 1 M in water).

  • In a microcentrifuge tube, dissolve the bioconjugate in PBS.

  • Add the DTT stock solution to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time may need to be determined empirically.

  • The cleavage can be monitored by techniques such as HPLC or SDS-PAGE.

Procedure using GSH (to mimic intracellular conditions):

  • Freshly prepare a stock solution of GSH (e.g., 100 mM in PBS, pH adjusted to 7.4).

  • In a microcentrifuge tube, dissolve the bioconjugate in PBS.

  • Add the GSH stock solution to a final concentration of 1-10 mM.

  • Incubate the reaction mixture at 37°C.

  • Analyze aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to determine the cleavage kinetics.

General Protocol for Antibody-Drug Conjugate (ADC) Synthesis

Objective: To synthesize an ADC by conjugating a cytotoxic drug to an antibody using the this compound linker. This is a multi-step process.

Part A: Drug-Linker Intermediate Synthesis

  • Activate the Drug: If the drug contains a carboxylic acid, activate it using standard coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

  • Deprotect the Linker: Remove the Boc group from the this compound linker as described in Protocol 1 to expose one of the primary amines.

  • Conjugate Drug to Linker: React the activated drug (e.g., NHS ester) with the deprotected linker in an appropriate solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA). This will form an amide bond between the drug and the linker.

  • Purification: Purify the drug-linker intermediate using reverse-phase HPLC.

Part B: Antibody Conjugation

  • Antibody Reduction (if necessary): If conjugating to native cysteine residues in the antibody, the interchain disulfide bonds need to be partially reduced. This is typically done using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT. The stoichiometry of the reducing agent is critical to control the number of available thiol groups.[8]

  • Activate the Drug-Linker Intermediate: The remaining primary amine on the drug-linker intermediate is then activated. For example, it can be reacted with an NHS-ester-containing crosslinker to introduce a maleimide (B117702) group.

  • Conjugation to Antibody: The maleimide-activated drug-linker intermediate is then reacted with the reduced antibody. The maleimide group will specifically react with the free thiol groups on the antibody to form a stable thioether bond.[8]

  • Purification of the ADC: The final ADC is purified to remove any unreacted drug-linker intermediate and other reagents. This is typically achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key processes and logical relationships involving the this compound linker.

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Intermediate Synthesis cluster_adc_synthesis ADC Synthesis drug Drug (with COOH) activated_drug Activated Drug (NHS Ester) drug->activated_drug EDC/NHS drug_linker Drug-Linker Intermediate activated_drug->drug_linker linker This compound deprotected_linker Deprotected Linker linker->deprotected_linker TFA/DCM deprotected_linker->drug_linker activated_drug_linker Activated Drug-Linker drug_linker->activated_drug_linker Activation antibody Antibody reduced_antibody Reduced Antibody (with SH) antibody->reduced_antibody TCEP/DTT adc Antibody-Drug Conjugate reduced_antibody->adc activated_drug_linker->adc

Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Disulfide_Cleavage_Mechanism cluster_extracellular Extracellular (Stable) cluster_intracellular Intracellular (Cleavage) adc_extracellular ADC with Intact Linker adc_intracellular ADC adc_extracellular->adc_intracellular Internalization released_drug Released Drug adc_intracellular->released_drug Reduction cleaved_linker Cleaved Linker adc_intracellular->cleaved_linker gsh Glutathione (GSH) gsh->released_drug PROTAC_Conceptual_Diagram cluster_protac PROTAC Molecule poi Protein of Interest (POI) e3_ligase E3 Ubiquitin Ligase poi_ligand POI Ligand poi_ligand->poi Binds linker Linker (e.g., this compound) poi_ligand->linker e3_ligand E3 Ligase Ligand linker->e3_ligand e3_ligand->e3_ligase Binds

References

Amino-ethyl-SS-PEG3-NHBoc: An In-depth Technical Guide to its Mechanism of Action in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-ethyl-SS-PEG3-NHBoc is a heterobifunctional linker integral to the advancement of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs). Its architecture is meticulously designed to provide a stable yet cleavable linkage between a targeting moiety, such as a monoclonal antibody, and a cytotoxic payload. This guide delves into the core mechanism of action of this compound, detailing its chemical components, the process of drug conjugation, and the intracellular release of the active therapeutic agent. The strategic incorporation of a disulfide bond, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine group underpins its efficacy and versatility in drug delivery systems.

Core Components and their Functional Roles

The functionality of this compound is derived from its three key components:

  • Amino-ethyl-Disulfide (-SS-) Moiety: This is the lynchpin of the linker's mechanism. The disulfide bond is relatively stable in the oxidizing environment of the bloodstream, ensuring the integrity of the ADC as it circulates and minimizing premature drug release. However, upon internalization into a target cell, it is susceptible to cleavage in the highly reducing intracellular environment.[1][2]

  • Polyethylene Glycol (PEG3) Spacer: The three-unit PEG spacer enhances the solubility and biocompatibility of the linker and the resulting conjugate.[3] It also provides spatial separation between the antibody and the cytotoxic payload, which can be crucial for maintaining the biological activity of both entities.

  • Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the primary amine.[4] This protection is essential during the synthesis and storage of the linker and its conjugation to the payload. The Boc group can be efficiently removed under acidic conditions to reveal the amine, which is then available for conjugation to a targeting molecule like an antibody.[5]

Mechanism of Action: A Step-by-Step Breakdown

The operational mechanism of an ADC utilizing the this compound linker can be conceptualized in the following sequence of events:

  • Systemic Circulation and Target Recognition: Once administered, the ADC circulates in the bloodstream. The disulfide bond within the linker remains largely intact, preventing the release of the cytotoxic payload into systemic circulation and thereby reducing off-target toxicity.[1][2] The antibody component of the ADC directs it to specific antigens on the surface of target cells, such as tumor cells.

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. The ADC is then trafficked through the endosomal-lysosomal pathway.

  • Intracellular Cleavage of the Disulfide Bond: The intracellular environment, particularly the cytosol, is characterized by a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH), compared to the extracellular space.[6] This reducing environment facilitates the cleavage of the disulfide bond within the linker. The thiol group of glutathione attacks the disulfide bond, leading to the formation of a mixed disulfide and the release of the payload, which is now attached to the ethyl-amine portion of the original linker.

  • Drug Release and Action: The released payload is then free to exert its cytotoxic effect within the target cell, leading to cell death. The efficiency of this release is a critical determinant of the ADC's overall therapeutic efficacy.

Quantitative Data

Cellular CompartmentGlutathione (GSH) ConcentrationReference
Cytosol1-10 mM[6]
Endoplasmic Reticulum>15 mM[6]
Blood Plasma~2 µMNot explicitly in search results, but known to be significantly lower than intracellular concentrations.

The rate of disulfide bond cleavage is dependent on the concentration of the reducing agent. Studies on similar disulfide-containing linkers have shown that the half-life of cleavage can range from hours to days, depending on the specific molecular structure and the concentration of glutathione.[7]

Experimental Protocols

The following are generalized protocols for the use of this compound in the synthesis of an Antibody-Drug Conjugate. These protocols are illustrative and will likely require optimization for specific antibodies and payloads.

Protocol 1: Boc Deprotection of this compound

Objective: To remove the Boc protecting group to expose the primary amine for conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) or LC-MS for reaction monitoring

Procedure:

  • Dissolve Boc-amino-PEG3-SSPy in a 1:1 mixture of DCM and TFA.[8]

  • Stir the reaction at room temperature for 1-2 hours.[8]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[8]

  • Once the reaction is complete, remove the solvent under reduced pressure.[8]

  • Co-evaporate with toluene to remove residual TFA. The product is the amine-PEG3-SS-ethyl-amine TFA salt.[8]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[5]

Protocol 2: Conjugation of a Payload to the Deprotected Linker

Objective: To couple a cytotoxic drug (containing a reactive group like a carboxylic acid) to the deprotected linker.

Materials:

  • Deprotected Amino-ethyl-SS-PEG3-amine

  • Cytotoxic drug with a carboxylic acid group

  • N,N'-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling agent

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the cytotoxic drug and the deprotected linker in anhydrous DMF.[8]

  • Add DIPEA to neutralize the TFA salt and create a basic environment.[8]

  • Add PyBOP as the coupling agent.[8]

  • Stir the reaction at room temperature overnight.[8]

  • Monitor the reaction by TLC or LC-MS.[8]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[8]

  • Purify the drug-linker conjugate using silica gel column chromatography.[8]

Protocol 3: Conjugation of the Drug-Linker to an Antibody

Objective: To attach the drug-linker construct to a monoclonal antibody. This protocol assumes the drug-linker has been modified to have a maleimide (B117702) group for reaction with reduced antibody thiols.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Drug-linker with a maleimide group

  • Desalting column

  • Reaction Buffer (e.g., Phosphate-buffered saline, pH 7.2-7.5)

  • Quenching solution (e.g., N-acetylcysteine)

Procedure:

  • Antibody Reduction:

    • To a solution of the antibody, add a 10- to 20-fold molar excess of TCEP or DTT.[]

    • Incubate for 30-60 minutes at room temperature to reduce the interchain disulfide bonds.[]

    • Remove excess reducing agent using a desalting column equilibrated with reaction buffer.[]

  • Conjugation:

    • Immediately add the maleimide-activated drug-linker to the reduced antibody solution at a desired molar ratio (e.g., 5:1 to 10:1 linker to antibody).[3]

    • Incubate the reaction for 1-2 hours at room temperature.[3]

  • Quenching:

    • Add a quenching solution like N-acetylcysteine to react with any excess maleimide groups.

  • Purification:

    • Purify the ADC using size-exclusion chromatography (SEC) or dialysis to remove unconjugated drug-linker and other small molecules.[3]

Visualizations

The following diagrams illustrate the key processes involved in the mechanism of action of this compound.

Boc_Deprotection Boc_Linker This compound Deprotected_Linker Amino-ethyl-SS-PEG3-NH2 Boc_Linker->Deprotected_Linker Deprotection Acid TFA / H+ Acid->Boc_Linker tert_butyl tert-butyl cation + CO2 Deprotected_Linker->tert_butyl Byproducts

Caption: Boc Deprotection of the Linker.

Disulfide_Cleavage cluster_cell Intracellular Environment ADC Antibody-SS-Linker-Drug Released_Drug HS-Linker-Drug ADC->Released_Drug Reduction GSH 2 GSH GSH->ADC GSSG GSSG GSH->GSSG Oxidized Antibody_Thiol Antibody-SH Released_Drug->Antibody_Thiol Released

Caption: Intracellular Disulfide Bond Cleavage.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_action Mechanism of Action Boc_Deprotection 1. Boc Deprotection of Linker Payload_Conjugation 2. Payload Conjugation to Linker Boc_Deprotection->Payload_Conjugation Final_Conjugation 4. Drug-Linker Conjugation to Antibody Payload_Conjugation->Final_Conjugation Antibody_Reduction 3. Antibody Disulfide Reduction Antibody_Reduction->Final_Conjugation Purification 5. ADC Purification Final_Conjugation->Purification Systemic_Circulation 6. Systemic Circulation Purification->Systemic_Circulation Target_Binding 7. Target Cell Binding Systemic_Circulation->Target_Binding Internalization 8. Internalization Target_Binding->Internalization Drug_Release 9. Intracellular Drug Release Internalization->Drug_Release

Caption: Overall ADC Synthesis and Action Workflow.

Conclusion

This compound is a sophisticated chemical tool that enables the targeted delivery of potent therapeutics. Its mechanism of action is predicated on the differential redox potential between the extracellular and intracellular environments. The stability of the disulfide bond in circulation and its selective cleavage within target cells are paramount to the efficacy and safety of ADCs constructed with this linker. The inclusion of a PEG spacer and a Boc-protected amine further enhances its utility in the development of next-generation targeted therapies. A thorough understanding of its components and their functions, as detailed in this guide, is essential for researchers and developers working to harness the full potential of this versatile linker in creating more effective and safer drugs.

References

Introduction: The Critical Role of Linkers in ADC Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Disulfide Bonds in Antibody-Drug Conjugate (ADC) Linkers

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[][2] The linker, a chemical bridge connecting the antibody and the payload, is a critical component that dictates the overall efficacy and safety of the ADC.[3] An ideal linker must be stable enough to remain intact in systemic circulation, preventing premature release of the toxic payload that could harm healthy tissues, yet be able to efficiently release the payload upon reaching the target tumor cells.[][3][4]

Disulfide linkers are a prominent class of cleavable linkers that exploit the significant difference in the reductive potential between the extracellular environment and the intracellular cytoplasm to achieve tumor-specific payload release.[3][] This guide provides a comprehensive technical overview of the role of disulfide bonds in ADC linkers, intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Exploiting the Redox Gradient

The core mechanism of disulfide linkers is their selective cleavage in a highly reductive environment.[] This is achieved by leveraging the differential concentrations of glutathione (B108866) (GSH), a thiol-containing tripeptide, between the blood plasma and the cell's cytoplasm.[2][][6]

  • Extracellular Stability: In the oxidizing environment of the bloodstream, the concentration of reducing agents like GSH is very low (approximately 5 µmol/L).[][7] This allows the disulfide bond within the linker to remain stable, keeping the cytotoxic payload securely attached to the antibody and minimizing off-target toxicity.[][8]

  • Intracellular Cleavage: Upon internalization into a target tumor cell, the ADC is exposed to a much higher concentration of GSH (1-10 mmol/L) in the cytoplasm.[][7] This abundance of GSH, and potentially other intracellular reducing agents like thioredoxin (TRX) and glutaredoxin (GRX), facilitates the reduction and cleavage of the disulfide bond.[][9] This cleavage releases the payload in its active form, allowing it to exert its cytotoxic effect on the cancer cell.[]

In some cases, the ADC must first be trafficked to lysosomes where the antibody is degraded, releasing the drug-linker component, which then enters the cytosol for disulfide cleavage.[8]

Modulating Stability and Release Kinetics

The balance between stability in circulation and efficient intracellular release is crucial for the therapeutic index of an ADC. The stability of the disulfide bond can be modulated through chemical modifications, primarily by introducing steric hindrance around the disulfide bond.[6][10]

Introducing bulky substituents, such as methyl groups, adjacent to the disulfide bond can sterically shield it from unwanted reactions in the plasma.[2][11] This strategy enhances the linker's stability and reduces premature drug release.[6][12] The degree of steric hindrance can be fine-tuned to control the rate of payload release, allowing for the optimization of the ADC's in vivo activity.[10][12] For instance, studies have shown that increasing the number of methyl substituents at the α-position to the disulfide bond makes it more inert, with unsubstituted linkers cleaving easily and di-substituted ones barely releasing the drug.[6]

Quantitative Data on Disulfide Linker Properties

The following tables summarize key quantitative data related to the environment and properties of disulfide-linked ADCs.

Table 1: Glutathione (GSH) Concentration Gradient

EnvironmentTypical GSH ConcentrationImplication for Disulfide Linkers
Blood Plasma~5 µmol/L[][7]High stability, minimal premature cleavage
Cytoplasm1-10 mmol/L[][7]Promotes rapid reduction and cleavage

Table 2: Impact of Steric Hindrance on Disulfide Linker Stability

Linker ModificationRelative Stability in PlasmaIntracellular Release ProfileRepresentative Example
Unsubstituted DisulfideLowerRapidProne to premature release
Mono-substituted (e.g., one methyl group)Moderate to HighControlledOften provides optimal therapeutic activity (e.g., DM1)[6]
Di-substituted (e.g., two methyl groups)HighSlow / InefficientMay lead to reduced efficacy due to poor payload release[6]

Table 3: Comparative Properties of ADC Linker Types

Linker TypeCleavage MechanismPlasma StabilityKey AdvantagesKey Disadvantages
Disulfide Reduction by Glutathione (GSH)Moderate to High (tunable)Tumor-specific release due to redox gradient.[]Potential for off-target release via thiol exchange with serum proteins like albumin.[4]
HydrazoneAcid Hydrolysis (low pH)ModerateEffective release in acidic endosomes/lysosomes.[13]Can be unstable in circulation, leading to off-target toxicity.[]
Peptide (e.g., Val-Cit)Protease Cleavage (e.g., Cathepsin B)HighHighly stable in plasma; specific cleavage by tumor-associated proteases.[4]Efficacy is dependent on protease expression levels in the tumor.[4]
β-GlucuronideEnzyme Cleavage (β-glucuronidase)HighHighly stable; specific release in the tumor microenvironment.[4][14]Dependent on the presence of the specific enzyme at the tumor site.[4]
Non-cleavable (e.g., Thioether)Antibody DegradationVery HighExtremely stable, minimizing off-target toxicity.[]No bystander effect; payload is released with an amino acid remnant.[]

Signaling and Processing Pathways

The journey of a disulfide-linked ADC from binding to the target cell to the ultimate release of its payload involves a series of complex cellular processes.

ADC_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC ADC in Circulation (Stable Disulfide Linker) Receptor Target Antigen on Tumor Cell ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Antibody Degradation) Endosome->Lysosome 3. Trafficking Payload_Release Payload Release (Disulfide Cleavage by GSH) Lysosome->Payload_Release 4. Processing Target Intracellular Target (e.g., Microtubules, DNA) Payload_Release->Target 5. Action Apoptosis Apoptosis Target->Apoptosis 6. Cell Death Linker_Logic A Linker Design (Steric Hindrance) B Increased Plasma Stability A->B leads to D Slower Intracellular Payload Release A->D can lead to C Reduced Off-Target Toxicity B->C results in F Improved Therapeutic Index B->F contributes to C->F contributes to E Decreased Efficacy D->E may result in E->F negatively impacts Stability_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C B Collect Aliquots at Multiple Time Points (0-168h) A->B C1 ELISA (Total Ab vs. Conjugated Ab) B->C1 C2 LC-MS (Intact ADC, Free Payload) B->C2 D Quantify Drug Deconjugation & Payload Release C1->D C2->D

References

Unveiling the Solubility Profile of Amino-ethyl-SS-PEG3-NHBoc in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Amino-ethyl-SS-PEG3-NHBoc in dimethyl sulfoxide (B87167) (DMSO), a critical parameter for its application in pharmaceutical research and development, particularly in the synthesis of antibody-drug conjugates (ADCs). This document outlines the quantitative solubility, a detailed experimental protocol for its determination, and a visual representation of the compound's role in ADC development.

Core Properties of this compound

This compound is a heterobifunctional, cleavable crosslinker containing a polyethylene (B3416737) glycol (PEG) spacer. Its structure is characterized by an amine-reactive N-hydroxysuccinimide (NHS) ester, a terminal amine protected by a tert-butyloxycarbonyl (Boc) group, and a disulfide bond within the spacer arm, which allows for cleavage under reducing conditions. These features make it a valuable tool in bioconjugation and drug delivery systems.

Quantitative Solubility Data

The solubility of this compound in DMSO has been determined to be 10 mM.[][2] This information is crucial for the preparation of stock solutions and for designing conjugation reactions.

CompoundSolventSolubility
This compoundDMSO10 mM

Experimental Protocol: Determination of Solubility in DMSO

The following protocol outlines a standard method for determining the solubility of this compound in DMSO.

Materials:

  • This compound (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh a series of increasing amounts of this compound into separate microcentrifuge tubes.

    • Add a fixed volume of anhydrous DMSO to each tube to create a range of concentrations, ensuring some samples are visibly supersaturated (undissolved solid remains).

  • Equilibration:

    • Tightly cap the tubes to prevent solvent evaporation.

    • Vortex the tubes vigorously for 2 minutes to facilitate dissolution.

    • Place the tubes in a constant temperature shaker (e.g., 25°C) for 24 hours to allow the solutions to reach equilibrium. This ensures that the maximum amount of solute has dissolved.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the tubes at a high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved solid.

  • Preparation of Samples for Analysis:

    • Carefully collect a precise aliquot of the clear supernatant from each tube without disturbing the pellet.

    • Dilute the supernatant with a known volume of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound with known concentrations in the same diluent used for the samples.

    • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Inject the diluted supernatant samples into the HPLC system.

    • Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the undissolved supernatant by multiplying the determined concentration by the dilution factor.

    • The highest concentration at which no solid was visible and the concentrations from the supersaturated samples that have reached a plateau represent the solubility of the compound in DMSO.

Visualization of Experimental and Application Workflows

To further elucidate the practical application and determination of solubility for this compound, the following diagrams are provided.

G Workflow for Solubility Determination A Prepare Supersaturated Solutions (this compound in DMSO) B Equilibrate for 24h at 25°C A->B C Centrifuge to Pellet Undissolved Solid B->C D Collect and Dilute Supernatant C->D E Analyze by HPLC D->E F Calculate Solubility E->F

Caption: A flowchart illustrating the key steps in the experimental protocol for determining the solubility of this compound in DMSO.

This compound is a cleavable linker commonly used in the synthesis of antibody-drug conjugates (ADCs).[3][4] The following diagram illustrates its role in this process.

G Role in Antibody-Drug Conjugate (ADC) Synthesis cluster_0 Activation and Conjugation cluster_1 Mechanism of Action A This compound (Linker) D Activated Linker-Drug Conjugate A->D Drug Conjugation B Antibody (mAb) E Antibody-Drug Conjugate (ADC) B->E Conjugation to mAb C Cytotoxic Drug C->D D->E F ADC Binds to Tumor Cell Receptor E->F G Internalization of ADC F->G H Cleavage of Disulfide Bond (Reductive Environment) G->H I Release of Cytotoxic Drug H->I J Induction of Cell Death I->J

Caption: A diagram illustrating the role of this compound as a cleavable linker in the synthesis and mechanism of action of an Antibody-Drug Conjugate (ADC).

References

Navigating the Core of Antibody-Drug Conjugates: A Technical Guide to Amino-ethyl-SS-PEG3-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted cancer therapy, the meticulous design of each component of an antibody-drug conjugate (ADC) is paramount to its success. The linker, the critical bridge between the targeting antibody and the cytotoxic payload, plays a pivotal role in the stability, efficacy, and safety of the ADC. This technical guide provides an in-depth exploration of Amino-ethyl-SS-PEG3-NHBoc, a heterobifunctional, cleavable linker that has garnered significant interest in the development of next-generation ADCs.

This guide will delve into the procurement of high-purity this compound, detail experimental protocols for its characterization and conjugation, and visualize the underlying mechanisms of action through signaling pathway and workflow diagrams.

Sourcing High-Purity this compound: A Comparative Overview

The quality of the linker is a critical determinant of the final ADC's performance. Several suppliers offer this compound, with purity being a key metric for selection. The following table summarizes the offerings from various suppliers based on publicly available data.

SupplierStated PurityCAS NumberAdditional Information
Sigma-Aldrich (AstaTech, Inc.)95%[1]2144777-87-5Pale-yellow to Yellow-brown Liquid[1]
CP Lab Safety95%[2]2144777-87-5-
MedchemExpress>98% (Varies by lot)2144777-87-5Offers HNMR reports upon request[3]
TargetMol>98% (Varies by lot)2144777-87-5Provides in vivo formulation calculator[4]
PharmaffiliatesHigh Purity2144777-87-5-
BLD Pharm-2144777-87-5Provides NMR, HPLC, LC-MS, UPLC data[5]
Precise PEG>96% (for similar products)-Specializes in PEG linkers[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, characterization, and application of this compound in the construction of ADCs.

Representative Synthesis of a Bifunctional Disulfide-PEG Linker

While the direct synthesis protocol for this compound is proprietary to suppliers, a representative method for creating a similar bifunctional disulfide-PEG linker is described below, adapted from established synthetic strategies for such molecules.[7][8]

Materials:

  • Boc-amino-PEG3-OH

  • 2-(2-Pyridinyldithio)ethanol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve Boc-amino-PEG3-OH and 2-(2-Pyridinyldithio)ethanol in anhydrous DCM.

  • Add DMAP to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DCC or EDC portion-wise to the cooled solution.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if using DCC).

  • Wash the filtrate with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired Boc-protected pyridyldithiol-activated PEG linker.

  • To obtain the free amine version, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM).

Characterization of the Linker

Purity and structural integrity of the linker are crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for characterization.

a) High-Performance Liquid Chromatography (HPLC):

  • System: A reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

  • Detection: UV detection at 220 nm and 280 nm.

  • Expected Outcome: A single major peak indicating high purity.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should confirm the presence of the Boc protecting group (singlet around 1.4 ppm), the PEG backbone (multiplets between 3.5 and 3.8 ppm), the disulfide bridge, and the terminal aminoethyl group. Integration of the peaks can be used to confirm the structure and assess purity.[9][10][11][12]

  • ¹³C NMR: The carbon NMR spectrum provides complementary information on the carbon skeleton of the molecule.[13]

Conjugation to an Antibody

This protocol describes a typical procedure for conjugating a thiol-reactive linker to a monoclonal antibody (mAb) by reducing the interchain disulfide bonds.[14][15][]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • This compound (or its maleimide/pyridyldithiol derivative) dissolved in an organic co-solvent (e.g., DMSO)

  • Conjugation buffer (e.g., PBS with EDTA, pH 7.2-7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution in the reduction buffer.

    • Add a calculated molar excess of TCEP solution to the antibody solution to partially reduce the interchain disulfide bonds.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer.

  • Conjugation:

    • To the solution of the reduced antibody, add the activated linker solution. A molar excess of 5-10 fold of the linker per free thiol is a common starting point.

    • Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching reagent to cap any unreacted linkers.

    • Purify the resulting ADC using a SEC column to remove unconjugated linker and other small molecules.

Conjugation of Payload to the Linker-Modified Antibody

Following the attachment of the linker to the antibody, the cytotoxic payload is conjugated to the other end of the linker. This typically involves the deprotection of the Boc group to reveal the primary amine, which can then be coupled to a payload with a reactive ester or other suitable functional group.

Visualizing the Process and Mechanism

To better understand the application and mechanism of action of ADCs constructed with this compound, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the intracellular signaling pathway affected by a common payload class.

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb TCEP Reduction ADC_intermediate Linker-mAb Conjugate reduced_mAb->ADC_intermediate Linker Conjugation linker This compound (Activated) linker->ADC_intermediate final_ADC Antibody-Drug Conjugate ADC_intermediate->final_ADC Boc Deprotection & Payload Conjugation payload Cytotoxic Payload (Activated) payload->final_ADC purified_ADC Purified ADC final_ADC->purified_ADC Purification (SEC) analysis Characterization (HPLC, MS) purified_ADC->analysis

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC receptor Tumor Antigen ADC->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload Released Payload (e.g., Tubulin Inhibitor) lysosome->payload Linker Cleavage (Disulfide Reduction) tubulin Tubulin Dimers payload->tubulin Inhibition of Polymerization microtubules Microtubules tubulin->microtubules Polymerization mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of action for an ADC with a tubulin inhibitor payload.[17][18][19]

Conclusion

This compound represents a versatile and effective linker for the development of cleavable ADCs. Its heterobifunctional nature allows for a controlled and sequential conjugation process, while the disulfide bond provides a mechanism for intracellular payload release in the reducing environment of the tumor cell. The PEG spacer enhances the pharmacokinetic properties of the resulting conjugate. By carefully selecting high-purity linkers and employing robust experimental protocols for conjugation and characterization, researchers can advance the development of more effective and safer targeted cancer therapies. This guide provides a foundational understanding and practical methodologies to aid scientists and drug developers in harnessing the potential of this critical ADC component.

References

The Crucial Hinge: An In-depth Technical Guide to Antibody-Drug Conjugate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, wedding the specificity of monoclonal antibodies with the potent cell-killing power of cytotoxic payloads. At the heart of this tripartite molecular architecture lies the linker, a critical component that dictates the stability, efficacy, and ultimate success of the ADC. This in-depth technical guide provides a comprehensive overview of ADC linker technology, detailing the various types, their mechanisms of action, and the experimental protocols essential for their evaluation.

The Role and Classification of ADC Linkers

The primary function of a linker is to connect the antibody to the cytotoxic drug, ensuring that the ADC remains intact in systemic circulation to minimize off-target toxicity.[1][2] Upon reaching the target cancer cell, the linker must facilitate the efficient release of the payload to exert its therapeutic effect.[1][2] The choice of linker chemistry is therefore a delicate balance between stability in the bloodstream and timely cleavage at the tumor site.[1][2]

ADC linkers are broadly classified into two main categories: cleavable and non-cleavable .[3][4]

Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[2] This targeted release mechanism is a key advantage of this linker class.[2] There are three primary mechanisms for cleavable linkers:

  • Protease-Sensitive Linkers: These linkers incorporate a peptide sequence that is recognized and cleaved by proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[] The most common example is the valine-citrulline (Val-Cit) dipeptide linker.[4]

  • pH-Sensitive (Acid-Labile) Linkers: These linkers exploit the lower pH of endosomes (pH 5.0–6.0) and lysosomes (pH ~4.8) compared to the physiological pH of blood (~7.4).[] Hydrazone linkers are a classic example of this type, undergoing hydrolysis in the acidic intracellular compartments to release the payload.[]

  • Glutathione-Sensitive (Reducible) Linkers: These linkers contain a disulfide bond that is stable in the bloodstream but is readily cleaved in the cytoplasm of tumor cells, where the concentration of the reducing agent glutathione (B108866) is significantly higher.[]

Non-Cleavable Linkers

Non-cleavable linkers, as their name suggests, do not have a specific cleavage site.[4] Instead, the release of the payload relies on the complete degradation of the antibody backbone within the lysosome.[4] This results in the release of the drug still attached to the linker and the amino acid residue to which it was conjugated.[4] A common example of a non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). Ado-trastuzumab emtansine (T-DM1 or Kadcyla®) is a successful ADC that utilizes a non-cleavable thioether linker.

Quantitative Data on Linker Performance

The choice of linker has a profound impact on the key characteristics of an ADC, including its stability, drug-to-antibody ratio (DAR), and pharmacokinetic profile. The following tables summarize quantitative data related to these parameters for different linker types.

Table 1: In Vivo Stability of Different ADC Linkers
Linker TypeADC ExampleAnimal ModelStability MetricValueReference(s)
Val-Cit DipeptidecAC10-MMAEMouseLinker Half-life~144 hours (6.0 days)[2]
Val-Cit DipeptidecAC10-MMAECynomolgus MonkeyApparent Linker Half-life~230 hours (9.6 days)[2]
OHPAS (Ortho Hydroxy-Protected Aryl Sulfate)ITC6103ROMousePlasma StabilityStable[6]
VC-PABC (Val-Cit-p-aminobenzyloxycarbonyl)ITC6104ROMousePlasma StabilityUnstable (susceptible to mouse carboxylesterase 1c)[2][6]
SMCC (Non-cleavable)Trastuzumab-DM1MouseHalf-life (t1/2)10.4 days[2]
CX (Triglycyl Peptide)Trastuzumab-DM1MouseHalf-life (t1/2)9.9 days[2]
EVCit (Glutamic acid–valine–citrulline)anti-HER2-MMAFMouseLinker Cleavage (14-day plasma incubation)Almost none[2]
VCit (Valine-citrulline)anti-HER2-MMAFMouseConjugated Payload Lost (14-day plasma incubation)>95%[2]
SVCit (Serine-valine-citrulline)anti-HER2-MMAFMouseConjugated Payload Lost (14-day plasma incubation)~70%[2]
Table 2: Drug-to-Antibody Ratio (DAR) for Different Linker Chemistries
Linker ChemistryConjugation SiteTypical DARNotesReference(s)
Val-CitCysteineDifficult to achieve high DAR due to precipitation and aggregation.[4]
Val-AlaCysteineCan achieve DAR as high as 7.4 with limited aggregation (<10%).Higher hydrophilicity compared to Val-Cit.[4]
Maleimide (B117702)Cysteine~4Common for interchain cysteine conjugation.
SMCCLysine3.5-4Random conjugation to surface-exposed lysines.[7]
Calicheamicin-basedLysine6Higher DAR has been achieved with this payload class.[7]
Table 3: Influence of Linker Type on ADC Pharmacokinetics
ADCLinker TypeKey Pharmacokinetic ObservationReference(s)
Ado-trastuzumab emtansineSMCC (Non-cleavable)Slower clearance, long half-life.[8]
Brentuximab vedotinVal-Cit (Cleavable)Unconjugated drug AUC is proportional to the AUC of the ADC.[7]
Anti-HER2 ADCs with disulfide linkersDisulfide (Cleavable)Linker stability (hindered vs. unhindered) impacts pharmacokinetics.[8]
T-DM1MCC (Non-cleavable)In rats, half-life (T1/2) was 4.56 ± 1.11 days.[9]

Signaling Pathways and Experimental Workflows

The ultimate goal of an ADC is to deliver its payload to induce cancer cell death. The mechanism by which this occurs is dependent on the nature of the cytotoxic drug. The following diagrams illustrate the signaling pathways for two common classes of ADC payloads and a typical experimental workflow for ADC development and characterization.

signaling_pathway_tubulin_inhibitors Signaling Pathway of Tubulin Inhibitor Payloads ADC ADC binds to cell surface antigen Internalization Internalization via endocytosis ADC->Internalization Lysosome Trafficking to lysosome Internalization->Lysosome Payload_Release Linker cleavage and payload release (e.g., MMAE, DM1) Lysosome->Payload_Release Tubulin_Binding Payload binds to α/β-tubulin dimers Payload_Release->Tubulin_Binding Microtubule_Disruption Disruption of microtubule dynamics Tubulin_Binding->Microtubule_Disruption Mitotic_Arrest Cell cycle arrest at G2/M phase Microtubule_Disruption->Mitotic_Arrest Apoptosis Induction of Apoptosis Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of tubulin inhibitor payloads from ADCs.

signaling_pathway_dna_damage Signaling Pathway of DNA-Damaging Payloads ADC ADC binds to cell surface antigen Internalization Internalization via endocytosis ADC->Internalization Lysosome Trafficking to lysosome/nucleus Internalization->Lysosome Payload_Release Linker cleavage and payload release (e.g., Calicheamicin, Doxorubicin) Lysosome->Payload_Release DNA_Interaction Payload interacts with DNA Payload_Release->DNA_Interaction DNA_Damage DNA Damage (e.g., double-strand breaks, alkylation, intercalation) DNA_Interaction->DNA_Damage DDR Activation of DNA Damage Response (DDR) DNA_Damage->DDR Apoptosis Induction of Apoptosis DDR->Apoptosis

Caption: Signaling pathway of DNA-damaging payloads from ADCs.

adc_development_workflow General Workflow for ADC Development and Characterization cluster_synthesis Synthesis and Conjugation cluster_characterization Characterization cluster_preclinical Preclinical Evaluation Linker_Synthesis Linker Synthesis Conjugation Conjugation of Linker-Payload to Antibody Linker_Synthesis->Conjugation Antibody_Production Antibody Production and Modification Antibody_Production->Conjugation Purification Purification of ADC Conjugation->Purification DAR_Analysis DAR Determination (HIC, LC-MS, UV/Vis) Purification->DAR_Analysis Stability_Analysis In Vitro Plasma Stability DAR_Analysis->Stability_Analysis In_Vitro_Assays In Vitro Cytotoxicity Assays (e.g., MTT) Stability_Analysis->In_Vitro_Assays PK_Studies Pharmacokinetic Studies In_Vitro_Assays->PK_Studies In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) PK_Studies->In_Vivo_Efficacy Toxicology Toxicology Studies In_Vivo_Efficacy->Toxicology

Caption: General workflow for ADC development and characterization.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the development and characterization of ADCs.

Protocol for ADC Conjugation via Maleimide-Thiol Chemistry

This protocol describes the conjugation of a maleimide-functionalized linker-drug to a monoclonal antibody through reduced interchain disulfide bonds.[10][11]

1. Antibody Reduction: a. Prepare the antibody in a suitable buffer (e.g., PBS containing 1 mM DTPA).[10] b. Add a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[10][11] A tenfold molar excess of TCEP over the antibody is a common starting point.[11] c. Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.[10][11] d. Remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G-25).[10]

2. Conjugation Reaction: a. Prepare a stock solution of the maleimide-functionalized linker-drug in an organic solvent like DMSO.[10] b. Add the linker-drug solution to the reduced antibody solution. A 10-20 fold molar excess of the maleimide reagent over the antibody is a typical starting point.[12] c. The final reaction mixture may contain a percentage of organic solvent (e.g., 20% acetonitrile) to maintain the solubility of the linker-drug.[10] d. Incubate the reaction mixture for 1-2 hours at 4°C or room temperature with gentle stirring.[10][11]

3. Quenching and Purification: a. Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine. b. Purify the ADC from unconjugated linker-drug and other reactants using methods such as size-exclusion chromatography (SEC) or protein A affinity chromatography.

Protocol for Determining Drug-to-Antibody Ratio (DAR)

Accurate determination of the DAR is crucial for ADC characterization.[13] Several methods are commonly employed:

1. UV/Vis Spectroscopy: a. This method provides an average DAR and relies on the distinct absorbance spectra of the antibody and the payload.[13] b. Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.[13] c. Calculate the concentrations of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law.[13] d. The DAR is the molar ratio of the payload to the antibody.[13]

2. Hydrophobic Interaction Chromatography (HIC): a. HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[13] b. A salt gradient is used to elute the ADC species from the HIC column, with higher DAR species eluting at lower salt concentrations.[13] c. The relative peak areas of the different species (DAR 0, 2, 4, 6, 8) can be used to calculate the average DAR.[13]

3. Liquid Chromatography-Mass Spectrometry (LC-MS): a. LC-MS provides the most detailed information on DAR and drug distribution.[13] b. The ADC can be analyzed intact or after reduction to separate the light and heavy chains.[13] c. The mass of each species is measured, and the number of conjugated drugs is determined from the mass difference between the conjugated and unconjugated antibody or antibody subunits.[13]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the in vitro cytotoxicity of ADCs.[14]

1. Cell Seeding: a. Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

2. ADC Treatment: a. Prepare serial dilutions of the ADC and a relevant isotype control antibody in cell culture medium.[15] b. Remove the old medium from the cells and add the ADC or control solutions.[15] c. Incubate the plate for a defined period (e.g., 72-120 hours) at 37°C and 5% CO₂.[15]

3. MTT Addition and Incubation: a. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14] Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]

4. Formazan Solubilization and Absorbance Measurement: a. Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] b. Measure the absorbance at 570 nm using a microplate reader.[14]

5. Data Analysis: a. Calculate the percentage of cell viability relative to untreated control cells. b. Plot the cell viability against the ADC concentration and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

Protocol for In Vivo Efficacy Study in a Xenograft Model

In vivo efficacy studies are essential to evaluate the anti-tumor activity of an ADC in a living organism.[16]

1. Tumor Implantation: a. Subcutaneously implant human tumor cells into immunocompromised mice (e.g., nude or SCID mice).[16] b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

2. Animal Grouping and Dosing: a. Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, isotype control ADC, and different doses of the therapeutic ADC). b. Administer the ADCs intravenously according to a predetermined dosing schedule.

3. Monitoring and Data Collection: a. Monitor the tumor volume and body weight of the mice regularly (e.g., twice a week). b. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

4. Data Analysis: a. Plot the mean tumor volume over time for each treatment group. b. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The linker is a pivotal component of an antibody-drug conjugate, profoundly influencing its stability, pharmacokinetics, and therapeutic index. A deep understanding of the different linker technologies, coupled with robust experimental evaluation, is paramount for the successful development of safe and effective ADC therapies. As our knowledge of the tumor microenvironment and cancer cell biology continues to expand, so too will the innovation in linker design, paving the way for the next generation of highly targeted and potent anti-cancer agents.

References

Methodological & Application

Application Notes and Protocols for Amino-ethyl-SS-PEG3-NHBoc Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-ethyl-SS-PEG3-NHBoc is a heterobifunctional, cleavable linker essential in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1] Its structure incorporates a terminal primary amine, a disulfide bond within its backbone, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected terminal amine. This design allows for a controlled, sequential conjugation of two different molecules, typically a therapeutic payload and a targeting biomolecule such as an antibody.

The primary amine provides a reactive handle for the attachment of a payload molecule. The PEG3 spacer enhances the solubility and provides spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of both the payload and the biomolecule. The disulfide bond serves as a cleavable element, designed to be stable in systemic circulation but susceptible to the reducing environment within target cells, leading to the release of the therapeutic agent.[][] The tert-butyloxycarbonyl (Boc) protecting group masks the second primary amine, allowing for its selective deprotection under mild acidic conditions to enable a subsequent conjugation step.[4]

This document provides detailed protocols for the use of this compound in a typical bioconjugation workflow, including the initial payload attachment, Boc deprotection, and final conjugation to a target biomolecule.

Data Presentation

ParameterConditionPurpose
Payload Conjugation
Reaction SolventAnhydrous DMF or DMSOSolubilize reactants
Activating Agents (for carboxylic acid payloads)EDC/NHS or HATUForm an active ester for efficient amide bond formation
Molar Ratio (Linker:Payload)1:1 to 1.5:1Ensure complete consumption of the payload
Reaction TemperatureRoom Temperature (20-25°C)Promote efficient conjugation without degradation
Reaction Time4-12 hoursAllow for completion of the amide bond formation
Boc Deprotection
ReagentTrifluoroacetic acid (TFA) in Dichloromethane (DCM)Cleavage of the Boc protecting group
TFA Concentration20-50% (v/v)Ensure efficient deprotection
Reaction TemperatureRoom Temperature (20-25°C)Mild conditions to prevent degradation of the conjugate
Reaction Time30-60 minutesSufficient time for complete Boc removal
Biomolecule Conjugation (Amine-Reactive)
BufferAmine-free buffer (e.g., PBS, HEPES)Prevent buffer from competing in the reaction
pH7.2 - 8.5Optimal for the reaction of NHS esters with primary amines
Molar Ratio (Linker-Payload:Biomolecule)5:1 to 20:1Drive the conjugation reaction to achieve desired drug-to-antibody ratio (DAR)
Reaction TemperatureRoom Temperature (20-25°C) or 4°CBalance reaction rate with biomolecule stability
Reaction Time1-4 hours at room temperature; overnight at 4°CAllow for sufficient conjugation
Purification
TechniquesSize Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), DialysisRemove excess reagents and unconjugated species

Experimental Protocols

Protocol 1: Conjugation of a Carboxylic Acid-Containing Payload to the Primary Amine of the Linker

This protocol describes the conjugation of a payload that has a carboxylic acid functional group to the primary amine of this compound.

Materials:

  • This compound

  • Carboxylic acid-containing payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Methodology:

  • Activation of the Payload:

    • Dissolve the carboxylic acid-containing payload in anhydrous DMF or DMSO.

    • Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the payload solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester of the payload.

  • Conjugation to the Linker:

    • In a separate vial, dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of TEA or DIPEA to the linker solution.

    • Add the activated payload solution to the linker solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the resulting payload-linker conjugate by reverse-phase HPLC.

    • Lyophilize the purified fractions to obtain the solid product.

Protocol 2: Boc Deprotection of the Payload-Linker Conjugate

This protocol outlines the removal of the Boc protecting group to expose the terminal primary amine.

Materials:

  • Payload-linker-NHBoc conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen gas stream or rotary evaporator

Methodology:

  • Dissolve the lyophilized payload-linker-NHBoc conjugate in anhydrous DCM.

  • Add a solution of 20-50% TFA in DCM to the conjugate solution.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the deprotection by LC-MS.

  • Upon completion, remove the TFA and DCM under a gentle stream of nitrogen or by rotary evaporation.

  • The resulting deprotected payload-linker conjugate (payload-linker-NH2) should be used immediately in the next step to prevent degradation or side reactions.

Protocol 3: Conjugation to a Target Biomolecule (e.g., Antibody)

This protocol describes the conjugation of the deprotected payload-linker to a target biomolecule containing amine-reactive sites (e.g., lysine (B10760008) residues on an antibody) via an activated ester (e.g., NHS ester). This requires a separate activation step of the biomolecule if it contains carboxylic acids, or more commonly, the payload-linker's newly exposed amine is reacted with an already activated biomolecule or a bifunctional crosslinker is used. For this protocol, we will assume the common scenario of conjugating the amine-containing payload-linker to an NHS-ester activated biomolecule or using a bifunctional crosslinker like a bis-NHS ester to connect to the biomolecule. A more direct approach is to activate the payload-linker itself if it had a terminal carboxyl group. Given the structure, we will proceed with reacting the deprotected amine with an activated biomolecule.

Materials:

  • Deprotected payload-linker-NH2 conjugate

  • Target biomolecule (e.g., antibody) with accessible lysine residues

  • Amine-reactive crosslinker (e.g., Disuccinimidyl suberate (B1241622) - DSS) or pre-activated biomolecule

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system: Size Exclusion Chromatography (SEC) or Dialysis cassettes

Methodology:

  • Biomolecule Preparation:

    • Dissolve the target biomolecule (e.g., antibody) in amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-10 mg/mL. If the biomolecule is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column.

  • Conjugation Reaction:

    • Immediately dissolve the deprotected payload-linker-NH2 in a small amount of anhydrous DMSO or DMF.

    • If using a crosslinker like DSS, first react the biomolecule with the crosslinker according to the manufacturer's protocol, followed by purification to remove excess crosslinker.

    • Alternatively, if the biomolecule is already activated with NHS esters, proceed to the next step.

    • Add the desired molar excess (typically 5- to 20-fold) of the deprotected payload-linker-NH2 solution to the biomolecule solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes.

    • Remove the unreacted payload-linker and byproducts from the final bioconjugate using a desalting column, SEC, or dialysis.

  • Characterization:

    • Characterize the final bioconjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

Visualizations

experimental_workflow cluster_step1 Step 1: Payload Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Bioconjugation cluster_step4 Step 4: Purification & Characterization payload Carboxylic Acid Payload activated_payload Activated Payload (NHS-Ester) payload->activated_payload EDC/NHS linker This compound payload_linker Payload-Linker-NHBoc linker->payload_linker Amide Bond Formation activated_payload->payload_linker Amide Bond Formation deprotected_linker Deprotected Payload-Linker-NH2 payload_linker->deprotected_linker TFA/DCM final_conjugate Final Bioconjugate deprotected_linker->final_conjugate Amine-Reactive Coupling biomolecule Target Biomolecule (e.g., Antibody) biomolecule->final_conjugate Amine-Reactive Coupling purified_conjugate Purified Bioconjugate final_conjugate->purified_conjugate SEC/HIC

Caption: Experimental workflow for bioconjugation.

mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Reducing Environment) adc Antibody-Drug Conjugate (ADC) target_cell Target Cell (e.g., Cancer Cell) adc->target_cell Binding to Surface Antigen internalized_adc Internalized ADC target_cell->internalized_adc Endocytosis disulfide_cleavage Disulfide Bond Cleavage internalized_adc->disulfide_cleavage GSH-mediated Reduction released_payload Released Therapeutic Payload disulfide_cleavage->released_payload cell_death Cell Death released_payload->cell_death Cytotoxic Effect

Caption: Mechanism of action for a disulfide-linked ADC.

References

Application Notes and Protocols for Amino-ethyl-SS-PEG3-NHBoc in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small molecule drug. The linker connecting the antibody and the payload is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Amino-ethyl-SS-PEG3-NHBoc is a heterobifunctional, cleavable linker designed for ADC development. It features a disulfide bond, which remains stable in systemic circulation but is cleaved in the reducing intracellular environment of target tumor cells, ensuring site-specific drug release.[1][2][3] The short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces aggregation.[4] The Boc-protected amine allows for a two-step conjugation strategy, providing greater control over the synthesis process.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of ADCs.

Principle of the Method

The synthesis of an ADC using this compound is a multi-step process that leverages the specific functionalities of the linker. The overall workflow involves the following key stages:

  • Antibody Preparation: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups, which serve as conjugation sites.

  • Drug-Linker Intermediate Synthesis: The cytotoxic drug is conjugated to the deprotected amine of the this compound linker.

  • Conjugation of Drug-Linker to Antibody: The thiol-reactive disulfide end of the drug-linker intermediate is conjugated to the free thiols on the antibody.

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, free drug-linker, and other impurities. The purified ADC is then characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR).

Experimental Protocols

Materials and Reagents
  • Monoclonal Antibody (mAb)

  • This compound

  • Cytotoxic Drug with a reactive group (e.g., carboxylic acid)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dithiothreitol (DTT)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Phosphate Buffered Saline (PBS)

  • Solvents for purification (e.g., acetonitrile, ammonium (B1175870) acetate)

  • Size-Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (for DAR determination)

Protocol 1: Synthesis of the Drug-Linker Intermediate

This protocol describes the conjugation of a cytotoxic drug with a carboxylic acid moiety to the this compound linker.

1.1 Boc Deprotection of the Linker:

  • Dissolve this compound in anhydrous Dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) to the solution to a final concentration of 20-50%.[5][6]

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, remove the solvent and excess TFA under vacuum. Co-evaporation with a solvent like toluene (B28343) can aid in the complete removal of residual TFA.[5]

  • The resulting deprotected linker (Amino-ethyl-SS-PEG3-NH2) is typically used immediately in the next step.

1.2 Activation of the Cytotoxic Drug:

  • Dissolve the cytotoxic drug (containing a carboxylic acid) in a suitable anhydrous organic solvent (e.g., DMF or DMSO).

  • Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.

1.3 Conjugation of the Drug to the Deprotected Linker:

  • Dissolve the deprotected linker from step 1.1 in the same anhydrous solvent.

  • Add the activated drug solution to the linker solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

  • Purify the drug-linker intermediate using an appropriate chromatographic method, such as reverse-phase HPLC.

Protocol 2: ADC Synthesis

2.1 Partial Reduction of the Antibody:

  • Prepare a solution of the monoclonal antibody in a suitable buffer, such as PBS (pH 7.4), containing 1 mM EDTA.

  • Add a controlled molar excess of a reducing agent like TCEP or DTT. The exact amount should be optimized to achieve the desired number of free thiols per antibody.[7] For a target DAR of 4, approximately 2-3 equivalents of reducing agent are often used.[7]

  • Incubate the reaction at 37°C for 1-2 hours.[7]

  • Remove the excess reducing agent using a desalting column or through dialysis against PBS with 1 mM EDTA.

2.2 Conjugation of the Drug-Linker Intermediate to the Reduced Antibody:

  • Dissolve the purified drug-linker intermediate from Protocol 1 in a co-solvent such as DMSO.

  • Add the drug-linker solution to the reduced antibody solution. A molar excess of the drug-linker (e.g., 5-10 fold per free thiol) is typically used to drive the reaction to completion.

  • Allow the conjugation reaction to proceed at 4°C or room temperature for 2-4 hours with gentle mixing.

  • The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine.

Protocol 3: ADC Purification and Characterization

3.1 Purification:

  • Purify the ADC from unreacted drug-linker and other small molecules using Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[8]

  • To separate ADC species with different drug-to-antibody ratios, Hydrophobic Interaction Chromatography (HIC) is the preferred method.[9][10][11] A salt gradient (e.g., ammonium sulfate (B86663) or sodium chloride) is used to elute the different DAR species.[8][9]

3.2 Characterization:

  • Drug-to-Antibody Ratio (DAR): The average DAR can be determined by several methods:

    • Hydrophobic Interaction Chromatography (HIC): The peak areas of the different DAR species are integrated, and a weighted average is calculated.[][13]

    • Reverse-Phase HPLC (RP-HPLC): The ADC is typically reduced to separate the light and heavy chains. The weighted peak areas of the conjugated and unconjugated chains are used to calculate the DAR.[]

    • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC provides precise mass information, allowing for the determination of the DAR distribution.

  • Aggregation: SEC is used to determine the percentage of high molecular weight species (aggregates) in the final ADC product.[8]

  • Purity: RP-HPLC and SDS-PAGE are used to assess the purity of the final ADC.

Data Presentation

Table 1: Representative Reaction Conditions for Boc Deprotection

ParameterCondition 1Condition 2
Reagent TFA in DCMHCl in Dioxane
Concentration 50% (v/v)4 M
Reaction Time 30 minutes60 minutes
Temperature Room TemperatureRoom Temperature
Monitoring LC-MSLC-MS

Table 2: Example Parameters for ADC Purification by HIC

ParameterCondition
Column Phenyl-based HIC column
Mobile Phase A 50 mM Sodium Phosphate, 2 M Sodium Chloride, pH 7.0
Mobile Phase B 50 mM Sodium Phosphate, pH 7.0
Gradient Linear gradient from 0% to 100% Mobile Phase B over 30 column volumes
Detection UV at 280 nm

Table 3: Comparison of DAR Determination Methods

MethodPrincipleAdvantagesLimitations
HIC Separation based on hydrophobicity.Provides information on DAR distribution.Resolution may be limited for complex mixtures.
RP-HPLC Separation of reduced light and heavy chains based on hydrophobicity.High resolution.Requires denaturation of the antibody.
Mass Spectrometry Measurement of molecular weight.High accuracy and provides detailed information on DAR species.Can be complex to interpret for heterogeneous samples.

Visualizations

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis and Purification Linker This compound Deprotected_Linker Deprotected Linker (Amino-ethyl-SS-PEG3-NH2) Linker->Deprotected_Linker Boc Deprotection (TFA) Drug_Linker Drug-Linker Intermediate Deprotected_Linker->Drug_Linker Conjugation Drug Cytotoxic Drug (with COOH) Activated_Drug Activated Drug Drug->Activated_Drug Activation (HATU, DIPEA) Activated_Drug->Drug_Linker Conjugation Crude_ADC Crude ADC Drug_Linker->Crude_ADC Conjugation Antibody Monoclonal Antibody Reduced_Antibody Reduced Antibody (with free thiols) Antibody->Reduced_Antibody Reduction (TCEP) Reduced_Antibody->Crude_ADC Conjugation Purified_ADC Purified ADC Crude_ADC->Purified_ADC Purification (SEC, HIC)

Caption: Workflow for ADC synthesis using this compound.

Payload_Release_Mechanism cluster_extracellular Extracellular (Bloodstream) cluster_intracellular Intracellular (Tumor Cell) ADC_stable ADC (Stable) Antibody-S-S-Linker-Drug ADC_internalized Internalized ADC ADC_stable->ADC_internalized Internalization Cleavage Disulfide Bond Cleavage (High Glutathione) ADC_internalized->Cleavage Released_Drug Released Cytotoxic Drug Cleavage->Released_Drug Drug Release Cell_Death Tumor Cell Death Released_Drug->Cell_Death Cytotoxicity

Caption: Mechanism of payload release for a disulfide-linked ADC.

References

Application Notes and Protocols for Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex molecules, particularly in the context of PEGylation, a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The Boc group offers robust protection for amine functionalities during synthetic manipulations and can be readily removed under acidic conditions. This document provides detailed protocols and application notes for the efficient deprotection of Boc-protected Polyethylene Glycol (PEG) linkers, a critical step in the preparation of PEGylated bioconjugates and other advanced drug delivery systems.

The most common method for Boc deprotection involves the use of trifluoroacetic acid (TFA) in a suitable organic solvent, typically dichloromethane (B109758) (DCM).[1] The reaction proceeds via an acid-catalyzed cleavage of the carbamate (B1207046) bond, liberating the free amine as a trifluoroacetate (B77799) salt, along with the byproducts tert-butyl cation and carbon dioxide.[2] Careful control of reaction conditions is crucial to ensure complete deprotection while minimizing potential side reactions, especially with sensitive substrates.

Data Presentation: Comparison of Reaction Conditions

The efficiency of Boc deprotection is influenced by several factors, including the concentration of the acid, reaction time, temperature, and the nature of the substrate. The following table summarizes representative conditions for the Boc deprotection of PEG linkers using trifluoroacetic acid (TFA) in dichloromethane (DCM), with expected outcomes based on literature precedents. It is important to note that optimal conditions may vary depending on the specific PEG linker and the molecule it is conjugated to; therefore, small-scale optimization is always recommended.

TFA Concentration (% v/v in DCM)Temperature (°C)Reaction Time (hours)Expected Conversion/YieldNotes and Considerations
20%Room Temperature2 - 4>90%Milder conditions, suitable for substrates with other acid-sensitive groups. Reaction progress should be monitored.[1]
50%Room Temperature1 - 2>95%A commonly used and generally effective condition for complete deprotection.[1]
50%0 to Room Temp0.5 - 1>98%Starting at a lower temperature can help control potential exotherms, especially for larger scale reactions.[1]
Neat TFA (100%)Room Temperature0.25 - 0.5~100%Very rapid deprotection, but may increase the risk of side reactions with sensitive functional groups.[2]

Experimental Protocols

Protocol 1: Standard Boc Deprotection of a PEG Linker

This protocol describes a standard procedure for the removal of the Boc protecting group from an amine-terminated PEG linker using TFA in DCM.

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., 10-20 mg/mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of TFA: Slowly add TFA to the stirred solution to achieve the desired final concentration (e.g., 20-50% v/v).[1]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Work-up (Neutralization):

    • Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Carefully wash the organic solution with a saturated aqueous solution of NaHCO₃ to neutralize the remaining TFA. Be cautious as CO₂ evolution may cause pressure buildup.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected PEG linker with a free amine.

Protocol 2: Monitoring Boc Deprotection by ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for monitoring the progress of the Boc deprotection reaction. The disappearance of the characteristic signal from the tert-butyl protons of the Boc group provides a clear indication of reaction completion.

Procedure:

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting Boc-protected PEG linker to identify the chemical shift of the tert-butyl protons, which typically appears as a sharp singlet at approximately 1.4 ppm.[1]

  • Reaction Monitoring: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Sample Preparation: Quench the reaction in the aliquot by neutralizing the TFA with a small amount of a basic solution (e.g., a dilute solution of triethylamine (B128534) in the NMR solvent). Remove the solvent under a stream of nitrogen and redissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • NMR Analysis: Acquire a ¹H NMR spectrum of the aliquot.

  • Data Interpretation: Monitor the decrease in the integration of the tert-butyl proton signal at ~1.4 ppm relative to a stable internal standard or a characteristic peak of the PEG backbone. The reaction is considered complete when this signal is no longer detectable.

Mandatory Visualizations

Boc Deprotection Workflow

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start dissolve Dissolve Boc-PEG in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA cool->add_tfa react Stir at 0°C to RT add_tfa->react monitor Monitor Reaction (TLC, LC-MS, NMR) react->monitor concentrate Concentrate monitor->concentrate Reaction Complete neutralize Neutralize with NaHCO3 concentrate->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry with Na2SO4 extract->dry final_concentrate Final Concentration dry->final_concentrate end Deprotected PEG-NH2 final_concentrate->end Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products boc_peg Boc-NH-PEG protonated_boc [Protonated Boc-NH-PEG]+ boc_peg->protonated_boc Protonation tfa + TFA carbamic_acid HOC(O)NH-PEG protonated_boc->carbamic_acid Loss of tert-butyl cation isobutylene + Isobutylene deprotected_peg H3N+-PEG (TFA salt) carbamic_acid->deprotected_peg Decarboxylation & Protonation co2 + CO2

References

Application Notes and Protocols for TFA-Mediated Deprotection of N-Boc Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the repertoire of amine-protecting groups within organic synthesis, particularly in the realm of peptide synthesis and drug development. Its widespread use is attributed to its stability across a broad range of chemical conditions and its facile and clean removal under acidic conditions. Trifluoroacetic acid (TFA) stands as the reagent of choice for Boc deprotection due to its potent acidity and volatility, which simplifies the isolation of the deprotected amine product.

This document provides a comprehensive guide to the conditions and protocols for the TFA-mediated deprotection of N-Boc protected amines. It outlines the reaction mechanism, common side reactions, the critical role of scavengers, and detailed experimental procedures for both solution-phase and solid-phase applications.

Mechanism of TFA-Mediated Boc Deprotection

The cleavage of the Boc group by TFA is an acid-catalyzed elimination reaction that proceeds through a series of well-defined steps[1][2]:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Formation of a tert-butyl Cation: The protonated Boc group becomes unstable, leading to its fragmentation into a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.

  • Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate (B77799) salt.

It is imperative to conduct this reaction in a well-ventilated area or with appropriate off-gassing, as the generation of carbon dioxide can cause pressure buildup in a closed system[1][2].

Side Reactions and the Role of Scavengers

The primary challenge in Boc deprotection is the management of the highly reactive tert-butyl cation generated during the reaction[1][3]. This electrophile can lead to undesired side reactions by alkylating nucleophilic residues, particularly in peptides and other complex molecules[1][3]. To mitigate these side reactions, scavengers are incorporated into the deprotection cocktail to trap the carbocations[1].

Common Amino Acid Residues Susceptible to Alkylation:

  • Tryptophan (Trp): The nucleophilic indole (B1671886) ring is highly susceptible to tert-butylation[3].

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt[3].

  • Cysteine (Cys): The free thiol group is a target for alkylation[3].

  • Tyrosine (Tyr): The phenolic ring can be alkylated[3].

The choice and concentration of scavengers are dictated by the substrate and the presence of sensitive functional groups.

Data Presentation: Reaction Conditions and Scavengers

The following tables summarize common TFA concentrations for Boc deprotection and a selection of scavengers with their typical applications.

Table 1: Typical Conditions for TFA-Mediated Boc Deprotection

TFA Concentration (% in DCM)Reaction TimeTemperatureNotes
20-25%1 - 2 hoursRoom TemperatureA common and generally effective condition for many substrates[1][4][5].
50%30 minutesRoom TemperatureOffers faster deprotection and may be preferred for less sensitive substrates[1].
55%30 minutesRoom TemperatureHas been shown to yield higher purity peptides compared to 100% TFA in some cases[1][6].
100% (neat TFA)5 - 15 minutesRoom TemperatureProvides very rapid deprotection but carries a higher risk of side product formation[1][6].

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical ConcentrationTarget Residues / Function
Water (H₂O)2.5% - 5%General scavenger for tert-butyl cations, particularly when sensitive residues are absent[1].
Triisopropylsilane (TIS)1% - 2.5%Effective in preventing tryptophan alkylation and reducing trityl groups[1].
Triethylsilane (TES)10-20 equivalentsA common scavenger for trapping carbocations[3].
Ethanedithiol (EDT)2.5%Protects cysteine and methionine from both alkylation and oxidation[1][3].
Thioanisole5%Scavenges cations and can accelerate the deprotection of arginine (Pmc) protecting groups[1][3].
Phenol5%Acts as a scavenger for trityl groups[1].

Experimental Protocols

The following are generalized protocols for the deprotection of N-Boc groups in both solution and solid-phase synthesis. Optimization may be required based on the specific substrate.

Protocol 1: Boc Deprotection in Solution Phase

This protocol is suitable for the deprotection of a Boc-protected amine in a solution of TFA and dichloromethane (B109758) (DCM).

Materials:

  • Boc-protected compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Scavengers (if required)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Cold diethyl ether (for precipitation)

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1 to 0.5 M[1].

  • If using scavengers, add them to the solution at this stage.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the desired volume of TFA to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the designated time (refer to Table 1).

  • Monitor the reaction progress by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed[1][7].

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator[1]. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene[1].

  • For isolation of the product as a TFA salt, the crude residue can be precipitated by the addition of cold diethyl ether, collected by filtration, washed with cold ether, and dried under vacuum[1].

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol is designed for the deprotection of a Boc-protected peptide attached to a solid support.

Materials:

  • Boc-protected peptide-resin

  • TFA cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5 v/v/v)[1]

  • Dichloromethane (DCM) for washing

  • Reaction vessel for solid-phase synthesis

  • Shaker or bubbler for agitation

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin thoroughly with DCM to remove any residual solvents from the previous synthetic steps[1].

  • Add the pre-prepared TFA cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-4 hours[1]. A color change in the resin may be observed, which is normal[1].

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates[3].

  • Precipitate the peptide by adding the filtrate to a tenfold excess of cold diethyl ether[3].

  • Collect the precipitated peptide by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum[3].

Visualizations

Boc Deprotection Mechanism

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation & Amine Salt Formation BocNHR Boc-NHR ProtonatedBoc Protonated Boc-NHR BocNHR->ProtonatedBoc + TFA CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid TertButylCation tert-Butyl Cation ProtonatedBoc->TertButylCation FreeAmine R-NH2 CarbamicAcid->FreeAmine - CO2 AmineSalt R-NH3+ TFA- FreeAmine->AmineSalt + TFA

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Workflow for Solution-Phase Deprotection

Solution_Phase_Workflow Start Dissolve Boc-Protected Compound in DCM AddScavengers Add Scavengers (if needed) Start->AddScavengers Cool Cool to 0 °C AddScavengers->Cool AddTFA Slowly Add TFA Cool->AddTFA React Stir at Room Temperature AddTFA->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Workup Evaporate Solvent and Excess TFA Monitor->Workup Reaction Complete Isolate Precipitate with Cold Ether & Isolate Product Workup->Isolate

Caption: Workflow for solution-phase Boc deprotection.

Logic of Scavenger Action

Scavenger_Action Deprotection Boc Deprotection TertButylCation tert-Butyl Cation Deprotection->TertButylCation DesiredProduct Desired Deprotected Product Deprotection->DesiredProduct SideProducts Side Products (Alkylation) TertButylCation->SideProducts Reacts with Nucleophiles Scavenger Scavenger TertButylCation->Scavenger Intercepted by TrappedCation Trapped Cation Scavenger->TrappedCation

Caption: Role of scavengers in preventing side reactions.

References

Application Notes and Protocols for Amino-ethyl-SS-PEG3-NHBoc Conjugation to Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-ethyl-SS-PEG3-NHBoc is a heterobifunctional linker that enables the conjugation of molecules to cysteine residues on proteins, such as antibodies, for the development of targeted therapeutics like antibody-drug conjugates (ADCs). This linker features a Boc-protected amine for the attachment of a payload molecule and a terminal disulfide bond that can react with a free thiol group of a cysteine residue via a thiol-disulfide exchange reaction. The inclusion of a PEG3 spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate. The disulfide bond is cleavable under reducing conditions, such as those found within the intracellular environment, allowing for the controlled release of the conjugated payload.

These application notes provide an overview of the conjugation strategy, protocols for key experimental steps, and methods for the characterization of the resulting conjugate.

Conjugation Strategy Overview

The conjugation of a payload to a cysteine-containing protein using this compound follows a two-part process:

  • Payload-Linker Synthesis: The Boc-protected amine of the linker is first deprotected to reveal a primary amine. This amine is then available for conjugation to a payload molecule, typically one containing a carboxylic acid, which is activated to form a stable amide bond with the linker.

  • Protein Conjugation: The payload-linker construct, now bearing a terminal disulfide, is reacted with the protein of interest. A free cysteine on the protein surface attacks the disulfide bond of the linker, resulting in a thiol-disulfide exchange and the formation of a new, stable disulfide bond between the protein and the linker-payload.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterValue/RangeExpected OutcomeAnalytical Method
Boc Deprotection
ReagentTrifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) (1:1)Complete removal of the Boc protecting group.TLC, LC-MS
Reaction Time1-2 hours>95% deprotection efficiency.LC-MS
Amide Coupling
Coupling AgentPyBOPFormation of a stable amide bond between linker and payload.TLC, LC-MS
pH8.0-8.5High coupling efficiency.-
Thiol-Disulfide Exchange
pH7.5-8.5Efficient conjugation to cysteine residues.[1][2]SDS-PAGE, LC-MS
Molar Ratio (Linker:Protein)5:1 to 20:1Controlled drug-to-antibody ratio (DAR).UV-Vis, LC-MS
Reaction Time4-16 hoursHigh conjugation yield.SDS-PAGE, LC-MS
Purification
MethodSize Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)Removal of excess linker-payload and unconjugated protein.[3][4][5][][7][8]HPLC-SEC, SDS-PAGE
Final Conjugate
Drug-to-Antibody Ratio (DAR)2-4Optimal balance of potency and pharmacokinetics.UV-Vis, Mass Spectrometry
Purity>95%Homogeneous product suitable for in vitro and in vivo studies.HPLC-SEC, SDS-PAGE

Table 2: Quantitative Analysis of Conjugation by Mass Spectrometry

AnalyteExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Interpretation
Unconjugated Proteine.g., 150,000150,000-Starting material.
Payload-Linkere.g., 800800.3-Confirms synthesis of the conjugation reagent.
Conjugated Protein (DAR=1)150,799150,799.5~799Successful conjugation of one payload-linker molecule.
Conjugated Protein (DAR=2)151,598151,599.1~1598Successful conjugation of two payload-linker molecules.

Note: The mass of the leaving group from the thiol-disulfide exchange is subtracted from the mass of the added payload-linker.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolve this compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Co-evaporate with toluene (B28343) to remove residual TFA. The resulting product is the amine-PEG3-SS-ethyl-amine TFA salt.

Protocol 2: Conjugation of a Carboxylic Acid-Containing Payload to the Deprotected Linker
  • Dissolve the carboxylic acid-containing payload and the deprotected linker TFA salt in anhydrous dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) to neutralize the TFA salt.

  • Add (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) as the coupling agent.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, purify the payload-linker conjugate by silica (B1680970) gel column chromatography.

Protocol 3: Conjugation of the Payload-Linker to a Cysteine-Containing Protein
  • If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and add a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Incubate at 37°C for 1-2 hours.

  • Remove the reducing agent by size-exclusion chromatography (e.g., a desalting column).

  • Immediately after purification of the reduced protein, dissolve the payload-linker construct in a compatible solvent (e.g., DMSO) and add it to the protein solution at a molar excess (e.g., 10-fold).

  • Adjust the pH of the reaction mixture to 7.5-8.5 with a suitable buffer (e.g., sodium bicarbonate).

  • Incubate the reaction at room temperature for 4-16 hours with gentle stirring.

  • Monitor the conjugation reaction by SDS-PAGE, observing the increase in molecular weight of the protein, or by LC-MS.

Protocol 4: Purification of the Protein-Payload Conjugate
  • Purify the conjugated protein using size-exclusion chromatography (SEC) to separate the conjugate from excess payload-linker and other small molecules.[]

  • Alternatively, ion-exchange chromatography (IEX) can be used to separate the conjugated protein from the unconjugated protein and to resolve different drug-to-antibody ratio species.[3][4][9]

  • Collect the fractions containing the purified conjugate.

  • Buffer exchange the purified conjugate into a suitable storage buffer and concentrate to the desired concentration.

Protocol 5: Characterization of the Conjugate
  • Determine Protein Concentration: Measure the absorbance at 280 nm using a spectrophotometer.

  • Determine Drug-to-Antibody Ratio (DAR):

    • UV-Vis Spectroscopy: If the payload has a distinct UV-Vis absorbance maximum from the protein, the DAR can be calculated using the Beer-Lambert law for both the protein and the payload.

    • Mass Spectrometry: Analyze the intact conjugate by LC-MS to determine the molecular weight. The mass difference between the conjugated and unconjugated protein will indicate the number of attached payload-linker molecules.[1][10][11][12]

  • Assess Purity and Aggregation: Analyze the purified conjugate by size-exclusion HPLC (SEC-HPLC) to determine the percentage of monomer, aggregate, and fragment.

  • Confirm Conjugation Site (Optional): Perform peptide mapping by digesting the conjugate with a protease (e.g., trypsin) followed by LC-MS/MS analysis to identify the modified cysteine-containing peptides.

Mandatory Visualizations

experimental_workflow cluster_linker_prep Payload-Linker Synthesis cluster_protein_prep Protein Preparation cluster_conjugation Conjugation cluster_purification_char Purification & Characterization boc_deprotection Boc Deprotection (TFA/DCM) payload_coupling Amide Coupling (Payload + PyBOP) boc_deprotection->payload_coupling linker_purification Purification (Chromatography) payload_coupling->linker_purification conjugation Thiol-Disulfide Exchange (pH 7.5-8.5) linker_purification->conjugation protein_reduction Protein Reduction (DTT or TCEP) reductant_removal Reductant Removal (Desalting Column) protein_reduction->reductant_removal reductant_removal->conjugation purification Purification (SEC or IEX) conjugation->purification characterization Characterization (LC-MS, HPLC, SDS-PAGE) purification->characterization

Caption: Experimental workflow for cysteine conjugation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm egfr EGFR ras Ras egfr->ras pi3k PI3K egfr->pi3k egf EGF egf->egfr raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt Akt pi3k->akt akt->proliferation ptp PTP (Protein Tyrosine Phosphatase) ptp->egfr dephosphorylates peg_protein Cysteine-PEGylated Inhibitor peg_protein->egfr inhibits

Caption: EGFR signaling and potential inhibition.

References

Application Notes: Reversible Protein PEGylation Using Amino-ethyl-SS-PEG3-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein PEGylation is a widely utilized bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein. This modification can significantly enhance the therapeutic properties of proteins by improving their stability, solubility, and pharmacokinetic profiles, while also reducing immunogenicity.[1][2] Amino-ethyl-SS-PEG3-NHBoc is a versatile chemical linker designed for this purpose. It features three key components: a Boc-protected amine for controlled reaction, a short PEG spacer to enhance solubility, and a disulfide (SS) bond.[3][4] The disulfide bond is of particular interest as it allows for the cleavage of the PEG chain from the protein under reducing conditions, making the PEGylation process reversible.[5][6] This enables applications such as drug delivery systems where the therapeutic protein is released from the PEG carrier at a specific target site.

These application notes provide a comprehensive overview and detailed protocols for using this compound for reversible protein PEGylation.

Reagent Properties and Handling

This compound should be stored under recommended conditions to ensure its stability and reactivity.

PropertyValue
Chemical Name This compound
CAS Number 2144777-87-5[7]
Molecular Formula C₁₅H₃₂N₂O₅S₂[7]
Molecular Weight 384.55 g/mol [7]
Purity >95%
Appearance White to off-white solid or oil
Storage Store at -20°C for long-term stability.[4]
Principle of Application

The use of this compound for protein PEGylation is a multi-step process that leverages standard bioconjugation chemistries. The overall workflow involves deprotecting the linker, activating the target protein, conjugating the two molecules, and finally purifying and characterizing the product. The reversibility is achieved by cleaving the disulfide bond.

Step 1: Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.[8] It is stable under many conditions but is easily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the primary amine.[8][9][10]

Step 2: Protein Activation: The primary amine on the deprotected PEG linker is nucleophilic and can react with an electrophilic functional group on the protein. A common strategy is to target the carboxyl groups found on aspartic acid (Asp), glutamic acid (Glu), or the C-terminus of the protein. These carboxyl groups are activated using carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to form reactive NHS esters.[11]

Step 3: Conjugation: The amine-functionalized PEG linker reacts with the NHS ester-activated protein to form a stable amide bond.

Step 4: Cleavage: The disulfide bond in the linker is susceptible to reduction by thiol-containing reagents like dithiothreitol (B142953) (DTT) or thiol-free phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[5][12] This cleavage releases the PEGylated portion, restoring the protein to a near-native state with a small remnant of the linker attached.

Reagent This compound Deprotection Boc Deprotection (TFA) Reagent->Deprotection AminePEG H₂N-ethyl-SS-PEG3-Linker Deprotection->AminePEG Conjugation Conjugation Reaction AminePEG->Conjugation Protein Target Protein (-COOH groups) Activation Carboxyl Activation (EDC, NHS) Protein->Activation ActivatedProtein Activated Protein (-NHS Ester) Activation->ActivatedProtein ActivatedProtein->Conjugation PEGProtein PEGylated Protein Conjugation->PEGProtein Purification Purification (e.g., SEC) PEGProtein->Purification PurePEGProtein Purified Conjugate Purification->PurePEGProtein Cleavage Disulfide Cleavage (DTT or TCEP) PurePEGProtein->Cleavage ReleasedProtein Released Protein Cleavage->ReleasedProtein ReleasedPEG Released PEG Fragment Cleavage->ReleasedPEG

Caption: Overall workflow for reversible protein PEGylation.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).[8][9]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas supply

  • Rotary evaporator

Procedure:

  • In a clean, dry glass vial, dissolve this compound in anhydrous DCM to a concentration of 0.1–0.5 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution. Common TFA concentrations in DCM range from 25% to 50%.[8][13]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • The resulting deprotected product (Amino-ethyl-SS-PEG3-NH2 as a TFA salt) can be used directly in the next step or further purified.

TFA ConcentrationReaction TimeTemperatureNotes
25% in DCM 2 hoursRoom TempA common and generally effective condition.[8]
50% in DCM 30 minutesRoom TempFaster deprotection for less sensitive substrates.[8]
Neat TFA 5-15 minutesRoom TempVery rapid but may cause side reactions.[8]
Protocol 2: Activation of Protein Carboxyl Groups

This protocol uses EDC and NHS to convert protein carboxyl groups into amine-reactive NHS esters.

Materials:

  • Target protein in a suitable buffer (e.g., MES, pH 6.0)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)

Procedure:

  • Dissolve the protein in the activation buffer at a concentration of 1-10 mg/mL.

  • Prepare fresh stock solutions of EDC and NHS in the activation buffer or anhydrous DMSO.

  • Add a 50-fold molar excess of EDC to the protein solution.

  • Immediately add a 100-fold molar excess of NHS to the protein solution.

  • Incubate the reaction at room temperature for 15-30 minutes.

  • The activated protein is unstable and should be used immediately. Remove excess EDC and NHS byproducts using a desalting column equilibrated with the conjugation buffer (see Protocol 3).

Protocol 3: Conjugation to Activated Protein

Materials:

  • Activated protein (from Protocol 2)

  • Deprotected Amino-ethyl-SS-PEG3-NH2 (from Protocol 1)

  • Conjugation buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2-7.5)

Procedure:

  • Immediately after desalting, add the deprotected PEG linker to the activated protein solution.

  • A 10- to 50-fold molar excess of the PEG linker over the protein is recommended to drive the reaction.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to react with any remaining NHS esters.

struct1 {  this compound | Boc-NH-(CH₂)₂-S-S-(CH₂)₂-O-(CH₂CH₂O)₂-CH₂CH₂-NH-Boc } step1 Step 1: Boc Deprotection (TFA / DCM) struct1->step1 struct2 {  Deprotected Linker | H₂N-(CH₂)₂-S-S-(CH₂)₂-O-(CH₂CH₂O)₂-CH₂CH₂-NH₂ } step1->struct2 step3 Step 3: Conjugation (pH 7.2-7.5) struct2->step3 protein {  Protein | Protein-COOH } step2 Step 2: Activation (EDC / NHS) protein->step2 activated_protein {  Activated Protein | Protein-CO-NHS } step2->activated_protein activated_protein->step3 final_conjugate {  PEGylated Protein | Protein-CO-NH-(CH₂)₂-O-(CH₂CH₂O)₂-(CH₂)₂-S-S-(CH₂)₂-NH₂ } step3->final_conjugate step4 Step 4: Cleavage (DTT or TCEP) final_conjugate->step4 cleaved_protein {  Released Protein | Protein-CO-NH-(CH₂)₂-O-(CH₂CH₂O)₂-(CH₂)₂-SH } step4->cleaved_protein

Caption: Chemical reaction scheme for PEGylation and cleavage.
Protocol 4: Purification of PEGylated Protein

Purification is essential to separate the PEGylated protein from unreacted protein, free PEG linker, and reaction byproducts.[] Size Exclusion Chromatography (SEC) is highly effective for this purpose as PEGylation increases the hydrodynamic radius of the protein.[][15][16]

Materials:

  • SEC column suitable for the molecular weight range of the protein and conjugate.

  • HPLC or FPLC system.

  • Purification buffer (e.g., PBS, pH 7.4).

Procedure:

  • Equilibrate the SEC column with at least two column volumes of purification buffer.

  • Concentrate the quenched reaction mixture if necessary.

  • Load the sample onto the SEC column.

  • Run the chromatography with the purification buffer at a pre-determined flow rate.

  • Monitor the eluate at 280 nm (for protein). The PEGylated protein will elute earlier than the unmodified protein due to its larger size.[17][18]

  • Collect fractions corresponding to the desired peak and pool them.

Protocol 5: Characterization of the Conjugate

Confirming successful PEGylation and determining its efficiency requires several analytical techniques.

1. SDS-PAGE Analysis:

  • Run samples of the native protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel.

  • Successful PEGylation is indicated by a shift to a higher apparent molecular weight for the conjugate compared to the native protein.[19]

2. Mass Spectrometry (MS):

  • Analyze the native and purified PEGylated protein by MALDI-TOF or ESI-MS.

  • The mass difference between the conjugate and the native protein will confirm the covalent attachment of the PEG linker and can be used to determine the number of PEG molecules attached per protein molecule.[19]

3. HPLC Analysis:

  • Analytical SEC can be used to determine the purity of the conjugate and quantify the percentage of PEGylated protein versus unreacted protein.[16]

Analysis MethodNative ProteinPEGylated Protein
SDS-PAGE Single band at expected MWBand shift to higher apparent MW
Mass Spec (MS) Expected mass (M)Mass of M + (n * 340.5 Da)
SEC Elution Later elution volumeEarlier elution volume
The mass of the deprotected, conjugated linker fragment is ~340.5 Da.
Protocol 6: Cleavage of Disulfide Linker

This protocol demonstrates the reversibility of the PEGylation.

Materials:

  • Purified PEGylated protein.

  • Reducing agent: DTT or TCEP.[5]

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Dissolve the purified PEGylated protein in the reaction buffer.

  • Add a reducing agent to the solution. A final concentration of 10-20 mM DTT or 5-10 mM TCEP is typically sufficient.

  • Incubate at room temperature for 30-60 minutes.

  • Confirm cleavage by analyzing the sample with SDS-PAGE. The cleaved protein should run at a molecular weight very close to the native protein, distinct from the higher molecular weight of the uncleaved conjugate.

Troubleshooting

  • Low PEGylation Efficiency:

    • Ensure complete Boc deprotection.

    • Optimize the molar ratio of the PEG linker to the protein; a higher excess may be required.[20]

    • Confirm the activity of EDC/NHS, as these reagents are moisture-sensitive.

    • Check that the pH of the conjugation buffer is within the optimal range (7.2-8.0) for the amine-NHS ester reaction.

  • Protein Precipitation:

    • Protein aggregation can occur during activation or conjugation. Perform reactions at 4°C or reduce protein concentration.

    • Ensure buffer components are compatible and do not interfere with the reaction.

  • Incomplete Cleavage:

    • Increase the concentration of the reducing agent or the incubation time.

    • Ensure the disulfide bond is accessible to the reducing agent. Mild denaturation may be required in some cases. TCEP is often more effective and stable than DTT.[6][21]

References

Application Notes and Protocols: Reactions of Free Amines Following Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and drug discovery. [1][2][3]Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. [1][4]The generation of a free amine upon Boc deprotection is a critical step that opens the door to a plethora of subsequent chemical transformations. This document provides detailed application notes and protocols for the most common and synthetically useful reactions of free amines generated after Boc deprotection.

Boc Deprotection: Generating the Free Amine

The cleavage of the Boc group is typically achieved by treatment with a strong acid. [1][2]The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. [2][5] Common reagents for Boc deprotection include:

  • Trifluoroacetic acid (TFA): A solution of 20-50% TFA in dichloromethane (B109758) (DCM) is the most common method. [4][6]* Hydrochloric acid (HCl): A solution of 4M HCl in an ethereal solvent like 1,4-dioxane (B91453) or ethyl acetate (B1210297) is also highly effective. [4]* Other acidic conditions: Milder acids like p-toluenesulfonic acid (p-TsOH) can be used for more sensitive substrates. [4][7]

  • Reaction Setup: Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (10-20 eq, typically 25-50% v/v).

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Deprotection is often complete within 30 minutes to 2 hours. [4][6]4. Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA. The resulting amine salt is often used directly in the next step or can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. [4]

Reactions of the Resulting Free Amine

Once the amine is deprotected, its nucleophilic character can be harnessed in a variety of bond-forming reactions. The choice of reaction will depend on the desired final product.

Acylation / Amide Bond Formation

This is arguably the most common follow-up reaction, especially in the synthesis of peptides and small molecule libraries for drug discovery. [8]The reaction involves the coupling of the free amine with a carboxylic acid, typically activated by a coupling reagent.

Common Coupling Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Known for its high efficiency, rapid reaction times, and ability to suppress racemization. [9]* HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another widely used and efficient coupling reagent. [10]* EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): A classic and cost-effective combination for amide bond formation.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.0-1.5 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM. [9]2. Activation: Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (2.0-5.0 eq), to the mixture. [9]Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the deprotected amine (as the salt or free base, 1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS. [9]5. Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH4Cl), saturated sodium bicarbonate solution, and brine. [9]Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Reductive Amination (Alkylation)

Reductive amination is a versatile method for forming C-N bonds and introducing alkyl groups to the newly formed amine. [11][12]This two-step, one-pot reaction involves the initial formation of an imine or iminium ion between the amine and a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding amine. [13] Common Reducing Agents:

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and selective reducing agent, particularly effective for reductive aminations. [13]* Sodium cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective at a slightly acidic pH. [13]* Sodium borohydride (B1222165) (NaBH₄): A stronger reducing agent that can also be used, often in a stepwise procedure. [11]

  • Reaction Setup: To a stirred solution of the deprotected amine (1.0 eq) and an aldehyde or ketone (1.0-1.5 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol), add a small amount of acetic acid to catalyze imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2 to 24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Sulfonylation

The reaction of the free amine with a sulfonyl chloride in the presence of a base yields a sulfonamide, a functional group prevalent in many pharmaceutical compounds. [14] Common Reagents:

  • Sulfonyl Chlorides: p-Toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), or various arylsulfonyl chlorides.

  • Bases: Pyridine (B92270), triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA). [15]

  • Reaction Setup: Dissolve the primary amine (1.0 eq) and a base such as pyridine or triethylamine (1.5-2.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). [15]2. Reagent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add the sulfonyl chloride (1.0-1.2 eq) dropwise to the stirred amine solution. [15]Slow addition is crucial to minimize the potential for di-sulfonylation, a common side reaction with primary amines. [15]3. Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization. [15]

Data Presentation

The following table summarizes the common reactions of free amines after Boc deprotection, along with typical reagents and conditions.

Reaction TypeReagentsBaseSolventTemperature (°C)Reaction Time (h)
Acylation Carboxylic Acid, HATUDIPEA, TEADMF, DCM0 - RT1 - 18 [9]
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃Acetic Acid (cat.)DCM, DCERT2 - 24
Sulfonylation Sulfonyl ChloridePyridine, TEADCM, THF0 - RT1 - 12 [15]
Urea Formation Isocyanate-DCM, THFRT1 - 4
Michael Addition α,β-Unsaturated Carbonyl-VariousRT - Heat2 - 24

Visualizations

Experimental Workflow

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Subsequent Reaction Boc_Amine Boc-Protected Amine Deprotection Add TFA or HCl in DCM or Dioxane Boc_Amine->Deprotection Free_Amine Free Amine (Salt) Deprotection->Free_Amine Acylation Acylation (R-COOH, HATU, DIPEA) Free_Amine->Acylation Amide Formation Alkylation Reductive Amination (R-CHO, NaBH(OAc)3) Free_Amine->Alkylation C-N Bond Formation Sulfonylation Sulfonylation (R-SO2Cl, Pyridine) Free_Amine->Sulfonylation Sulfonamide Formation

Caption: General workflow for Boc deprotection and subsequent amine reactions.

Signaling Pathway: HATU-Mediated Amide Coupling

G CarboxylicAcid R-COOH ActiveEster OAt-Active Ester CarboxylicAcid->ActiveEster Activation HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide Amide Product ActiveEster->Amide Nucleophilic Attack Amine R'-NH2 Amine->Amide

Caption: Mechanism of HATU-mediated amide bond formation.

Logical Relationship: Choosing a Reaction

G Start Desired Product? IsPeptide Peptide or Amide? Start->IsPeptide IsAlkyl Substituted Amine? Start->IsAlkyl IsSulfonamide Sulfonamide? Start->IsSulfonamide Acylation Acylation IsPeptide->Acylation Yes ReductiveAmination Reductive Amination IsAlkyl->ReductiveAmination Yes Sulfonylation Sulfonylation IsSulfonamide->Sulfonylation Yes

References

Application Notes and Protocols for Incorporating Amino-ethyl-SS-PEG3-NHBoc into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of peptides with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, extend its in-vivo half-life by reducing renal clearance, and decrease its immunogenicity.[1][2] The inclusion of a cleavable disulfide bond within the PEG linker, as seen in Amino-ethyl-SS-PEG3-NHBoc, offers an additional layer of functionality, allowing for the controlled release of the peptide from its carrier or modifying group under reducing conditions, which are prevalent in the intracellular environment.[3]

This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS) with a tert-butyloxycarbonyl (Boc) protection strategy.

Properties of this compound

This compound is a heterobifunctional linker that features a Boc-protected amine for coupling to a peptide chain, a disulfide bond for cleavability, and a terminal amine for further conjugation.

PropertyValue
Molecular Formula C₁₅H₃₂N₂O₅S₂
Molecular Weight 384.55 g/mol
CAS Number 2144777-87-5
Appearance Pale-yellow to Yellow-brown Liquid
Key Features Boc-protected amine, cleavable disulfide bond, 3-unit PEG spacer

Experimental Protocols

The incorporation of this compound is typically performed on a solid support after the desired peptide sequence has been assembled. The following protocols outline the key steps from coupling the linker to the final purification of the modified peptide.

Solid-Phase Peptide Synthesis (Boc Strategy)

Standard Boc-based solid-phase peptide synthesis (SPPS) is used to assemble the peptide sequence on a suitable resin (e.g., Merrifield resin).[4] The process involves a cyclical series of deprotection, washing, coupling, and washing steps.

N-Terminal Boc Deprotection of the Resin-Bound Peptide

Prior to coupling the this compound linker, the N-terminal Boc protecting group of the peptide on the resin must be removed.

Protocol:

  • Swell the peptide-resin in dichloromethane (B109758) (DCM).

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[5]

  • Filter the resin and wash thoroughly with DCM to remove the TFA and the cleaved Boc group.

  • Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DCM.

  • Wash the resin extensively with DCM and then with dimethylformamide (DMF) to prepare for the coupling step.

Coupling of this compound

The free N-terminal amine of the peptide-resin is now ready to be coupled with the carboxylic acid group of an activated this compound. Since this compound has a free amine and a Boc-protected amine, it is the free amine that will be coupled to the peptide. The Boc-protected end is for subsequent modifications. For coupling to the C-terminus of a peptide, a derivative of this linker with a carboxylic acid would be needed. Assuming the goal is to attach this linker to the N-terminus of a peptide, the following protocol applies.

Protocol:

  • Dissolve this compound (1.5-2 equivalents relative to the resin substitution) in DMF.

  • Activate the carboxylic acid of the peptide on the resin using a standard coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (1.5-2 equivalents) and DIPEA (3-4 equivalents) in DMF.

  • Add the activated peptide-resin to the solution of this compound.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.[6]

  • Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.

Cleavage from the Resin and Deprotection

The final step is to cleave the modified peptide from the solid support and remove any remaining side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Protocol:

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[7]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column. A linear gradient of increasing acetonitrile concentration is typically used for elution.[8]

  • Monitor the elution profile at 220 nm and collect the fractions containing the desired peptide.[8]

  • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the final product.[9][10]

Data Presentation

The successful incorporation of this compound can be quantified at various stages of the process.

ParameterMethod of AnalysisTypical Expected Value
Resin Loading UV-Vis spectroscopy (Fmoc quantification)0.2 - 1.0 mmol/g
Coupling Efficiency Kaiser Test / HPLC analysis of a small cleavage> 99%
Crude Peptide Purity Analytical RP-HPLC60 - 80%
Final Peptide Purity Analytical RP-HPLC> 95%
Molecular Weight Confirmation Mass Spectrometry (ESI-MS or MALDI-TOF)Observed mass should match the theoretical mass

Visualizations

Experimental Workflow

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (Boc) cluster_Modification Linker Incorporation cluster_Finalization Cleavage & Purification Resin Resin Support Deprotection1 Boc Deprotection Resin->Deprotection1 Swell Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Neutralize & Wash Deprotection2 Boc Deprotection Coupling1->Deprotection2 Wash Coupling2 Amino Acid Coupling Deprotection2->Coupling2 Neutralize & Wash Peptide_Resin Peptide on Resin Coupling2->Peptide_Resin Wash & Repeat N_Terminal_Deprotection N-Terminal Boc Deprotection Peptide_Resin->N_Terminal_Deprotection Boc Removal Linker_Coupling Couple this compound N_Terminal_Deprotection->Linker_Coupling Neutralize & Wash Modified_Peptide_Resin Modified Peptide on Resin Linker_Coupling->Modified_Peptide_Resin Wash & Dry Cleavage Cleavage & Deprotection Modified_Peptide_Resin->Cleavage TFA Cocktail Precipitation Precipitation Cleavage->Precipitation Cold Ether Purification Purification Precipitation->Purification RP-HPLC Characterization Characterization Purification->Characterization MS & HPLC

Caption: Workflow for peptide synthesis and modification.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Peptides modified with PEGylated linkers can be designed to interact with cell surface receptors, such as Receptor Tyrosine Kinases (RTKs), to modulate their signaling pathways. The PEG linker can influence the peptide's binding affinity and pharmacokinetic profile.

RTK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits PI3K PI3K RTK->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Akt->Transcription_Factors Modulates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cellular_Response Cellular Response (Growth, Proliferation, etc.) Gene_Expression->Cellular_Response Leads to Modified_Peptide PEGylated Peptide Modified_Peptide->RTK Binds & Activates

References

Application Notes and Protocols for Linking Payloads to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of payloads to antibodies, a critical process in the development of Antibody-Drug Conjugates (ADCs). The following sections outline the experimental procedures for two common conjugation strategies: lysine-based and cysteine-based linking. Additionally, methods for the characterization of the resulting ADCs are presented, along with a summary of key quantitative data.

Introduction to Antibody-Drug Conjugates

Antibody-Drug Conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] Unlike traditional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells.[1] An ADC is composed of three main components: a monoclonal antibody that binds to a specific target antigen on the surface of cancer cells, a potent cytotoxic payload, and a chemical linker that attaches the payload to the antibody.[] The specificity of the antibody directs the ADC to the tumor, where the payload is then released to exert its cytotoxic effect.[3]

Experimental Workflow for ADC Preparation and Characterization

The overall process for creating and evaluating an ADC involves several key stages, from antibody and payload selection to conjugation, purification, and characterization. This workflow ensures the production of a stable and effective conjugate with a well-defined drug-to-antibody ratio (DAR).

ADC_Workflow cluster_prep Preparation cluster_conj Conjugation & Purification cluster_char Characterization Antibody Antibody Selection Activation Antibody Activation/Reduction Antibody->Activation Payload Payload & Linker Selection Conjugation Conjugation Reaction Payload->Conjugation Activation->Conjugation Purification Purification (e.g., SEC, Affinity Chromatography) Conjugation->Purification DAR DAR Determination (e.g., LC-MS) Purification->DAR Purity Purity & Aggregation Analysis (e.g., SEC) Purification->Purity Potency In Vitro Cytotoxicity Assay Purification->Potency Signaling_Pathway ADC ADC Internalization & Payload Release Payload Microtubule Inhibitor (e.g., MMAE, DM1) ADC->Payload Tubulin Tubulin Polymerization Payload->Tubulin Inhibition Microtubules Microtubule Formation Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle Cell_Cycle Cell Cycle Arrest (G2/M Phase) Apoptosis Apoptosis Cell_Cycle->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amino-ethyl-SS-PEG3-NHBoc Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Amino-ethyl-SS-PEG3-NHBoc linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation efficiency and to offer solutions for common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the first critical step when using this compound for conjugation?

A1: The first and most critical step is the quantitative removal of the tert-butyloxycarbonyl (Boc) protecting group from the terminal amine. This deprotection step is essential to expose the primary amine, which will then be available to react with an activated carboxyl group (e.g., an NHS ester) on your molecule of interest. Incomplete deprotection is a primary cause of low conjugation efficiency.

Q2: What are the recommended conditions for Boc deprotection of this linker?

A2: The Boc group is typically removed under acidic conditions. A common and effective method is treatment with Trifluoroacetic Acid (TFA) in an inert solvent like Dichloromethane (DCM).[1] The concentration of TFA can be varied (e.g., 20-50% v/v) depending on the sensitivity of your molecule to acid.[1] Reactions are often performed at 0°C to room temperature and are typically complete within 1-2 hours.[1] Another option is using 4M HCl in 1,4-dioxane.[1]

Q3: Can the disulfide bond in the linker be cleaved during Boc deprotection?

A3: The disulfide bond is generally stable to the acidic conditions used for Boc deprotection. However, it is crucial to avoid any reducing agents during this step. The primary concern with the disulfide bond is its stability in subsequent steps, particularly if the reaction environment becomes reducing.

Q4: What are "scavengers" and are they necessary during Boc deprotection?

A4: Scavengers are reagents added to the deprotection reaction to trap the reactive tert-butyl cation that is generated upon cleavage of the Boc group.[2] This cation can otherwise cause side reactions by alkylating sensitive residues in your molecule, such as tryptophan, methionine, tyrosine, and cysteine.[1][2] For molecules containing these residues, the use of scavengers like triisopropylsilane (B1312306) (TIS) is highly recommended to prevent side product formation.[1][2]

Q5: What is the optimal pH for the subsequent conjugation reaction with an NHS ester?

A5: The optimal pH for reacting the deprotected Amino-ethyl-SS-PEG3-NH2 with an N-hydroxysuccinimide (NHS) ester is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester.[3] The reaction is most efficient in the pH range of 7.2 to 8.5.[4] A pH of 8.3-8.5 is often cited as optimal.[5][6] Below this range, the amine is increasingly protonated and less nucleophilic, while above this range, the hydrolysis of the NHS ester becomes significantly faster.

Q6: Which buffers should be used for the conjugation reaction?

A6: Phosphate-buffered saline (PBS), borate (B1201080) buffer, or sodium bicarbonate buffer at the appropriate pH are commonly used.[4][5] It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your deprotected linker for reaction with the NHS ester, thereby reducing your conjugation efficiency.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Incomplete Boc deprotection.Increase TFA concentration or reaction time. Monitor deprotection by LC-MS to ensure complete removal of the Boc group.[1]
Hydrolysis of the NHS ester.Prepare the NHS ester solution fresh. Ensure the reaction pH does not exceed 8.5. Work quickly once the NHS ester is dissolved. The half-life of NHS esters decreases significantly with increasing pH.[4]
Use of an incompatible buffer.Ensure your buffer does not contain primary amines (e.g., Tris, glycine). Switch to a phosphate, borate, or bicarbonate buffer system.[7]
Suboptimal pH of the reaction.Verify the pH of your reaction mixture. Adjust to the optimal range of 7.2-8.5 to ensure the amine is sufficiently nucleophilic.[4]
Presence of Side Products Alkylation by tert-butyl cation during deprotection.Add a scavenger such as triisopropylsilane (TIS) to the Boc deprotection reaction mixture.[1][2]
Disulfide bond scrambling or reduction.If your molecule of interest has free thiols, consider protecting them before conjugation. Avoid alkaline pH and the presence of reducing agents to maintain the integrity of the linker's disulfide bond.[8]
Reaction of NHS ester with other nucleophiles.While NHS esters are most reactive with primary amines, side reactions can occur with hydroxyl (serine, threonine, tyrosine) and sulfhydryl (cysteine) groups, though these are generally less stable.[7] Purify the final conjugate to remove any unstable byproducts.
Difficulty in Purifying the Final Conjugate Presence of unreacted starting materials and byproducts.Use size exclusion chromatography (SEC) to separate the higher molecular weight conjugate from smaller molecules like the unreacted linker and hydrolyzed NHS ester.[9][10] Ion-exchange chromatography (IEX) can also be effective if there is a sufficient charge difference between the starting materials and the product.[9]

Quantitative Data Summary

Table 1: Effect of pH on NHS Ester Half-Life

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[4]
8.025 (Room Temp)~1 hour
8.6410 minutes[4]

Table 2: Recommended Reaction Conditions for NHS Ester Conjugation

ParameterRecommended RangeRationale
pH 7.2 - 8.5Balances amine reactivity and NHS ester stability.[4]
Temperature 4°C to Room Temperature (25°C)Lower temperatures can prolong the stability of the NHS ester.
Reaction Time 0.5 - 4 hoursDependent on the reactivity of the specific amine and NHS ester.[4]
Molar Ratio (Linker:NHS Ester) 1:1 to 1:5An excess of the NHS ester can drive the reaction to completion, but may require more extensive purification.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolution: Dissolve the this compound in Dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v). If your molecule to be conjugated is sensitive to acid-catalyzed side reactions, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress by a suitable analytical method such as LC-MS until the starting material is consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • TFA Removal: Co-evaporate the residue with toluene (B28343) (3x) to ensure complete removal of residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • (Optional) Neutralization: To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Protocol 2: Conjugation of Deprotected Linker to an NHS Ester
  • Preparation of Deprotected Linker: Dissolve the deprotected Amino-ethyl-SS-PEG3-NH2 (as the TFA salt or free amine) in a suitable reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).

  • Preparation of NHS Ester: Immediately before use, dissolve the NHS ester of your molecule of interest in an anhydrous, water-miscible organic solvent such as DMSO or DMF.

  • Conjugation Reaction: Add the NHS ester solution to the solution of the deprotected linker. The final concentration of the organic solvent should ideally be kept below 10% to avoid denaturation of protein substrates.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding an amine-containing buffer such as Tris-HCl to a final concentration of 20-50 mM to quench any unreacted NHS ester.

  • Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography (desalting column) or dialysis to remove excess, unreacted reagents and byproducts.[9][10]

Visualizations

experimental_workflow cluster_deprotection Boc Deprotection cluster_conjugation NHS Ester Conjugation start This compound deprotection Add TFA/DCM (Optional: TIS scavenger) start->deprotection removal Solvent Removal deprotection->removal deprotected_linker Deprotected Linker (Amino-ethyl-SS-PEG3-NH2) removal->deprotected_linker conjugation Mix in Reaction Buffer (pH 7.2-8.5) deprotected_linker->conjugation nhs_ester Molecule-NHS Ester nhs_ester->conjugation quench Quench with Tris Buffer conjugation->quench purification Purification (SEC/Dialysis) quench->purification final_product Final Conjugate purification->final_product

Caption: Experimental workflow for Boc deprotection and subsequent NHS ester conjugation.

logical_relationship cluster_troubleshooting Troubleshooting Logic for Low Conjugation Yield low_yield Low Conjugation Yield check_deprotection Incomplete Boc Deprotection? low_yield->check_deprotection check_hydrolysis NHS Ester Hydrolysis? low_yield->check_hydrolysis check_buffer Incorrect Buffer (e.g., Tris)? low_yield->check_buffer check_ph Suboptimal pH? low_yield->check_ph solution_deprotection Optimize Deprotection: Increase TFA/Time check_deprotection->solution_deprotection solution_hydrolysis Use Fresh NHS Ester Control pH < 8.5 check_hydrolysis->solution_hydrolysis solution_buffer Use Amine-Free Buffer (Phosphate, Borate) check_buffer->solution_buffer solution_ph Adjust pH to 7.2-8.5 check_ph->solution_ph

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Preventing Premature Cleavage of Disulfide Linkers in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the premature cleavage of disulfide linkers in plasma, a critical challenge in the development of bioconjugates such as antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature disulfide linker cleavage in plasma?

Premature cleavage of disulfide linkers in the bloodstream is a significant issue that can lead to reduced efficacy and off-target toxicity of therapeutic conjugates.[1][][3] The primary mechanisms responsible for this instability are:

  • Thiol-Disulfide Exchange: The most prominent cause is the thiol-disulfide exchange with free thiol-containing molecules in the plasma. Human serum albumin (HSA) is a major contributor due to a free cysteine residue (Cys34) that can react with the disulfide linker, leading to the premature release of the payload.[4] Other small molecules with free thiols, like glutathione (B108866) and cysteine, also contribute to this process, although their concentration in plasma is much lower than within cells.[][6]

  • Enzymatic Cleavage: Certain enzymes present in the blood, such as thioredoxin (TRX) and glutaredoxin (GRX), can catalytically cleave some disulfide bonds, contributing to premature payload release.[4]

Q2: How does steric hindrance impact the stability of disulfide linkers?

Increasing steric hindrance around the disulfide bond is a key strategy to enhance its stability in plasma.[7][8] By introducing bulky chemical groups, such as methyl, cyclopropyl, or cyclobutyl moieties, adjacent to the disulfide bond, the bond becomes physically shielded from attacking thiols.[4][9] This steric protection reduces the rate of thiol-disulfide exchange reactions, thereby prolonging the circulation half-life of the conjugate.[7][10]

Q3: What is the "bystander effect" and how does it relate to linker stability?

The "bystander effect" refers to the ability of a cytotoxic payload, once released from an ADC within a target tumor cell, to diffuse out and kill neighboring tumor cells that may not express the target antigen.[10] Disulfide linkers, being cleavable, can facilitate this effect.[11] However, a fine balance is required; the linker must be stable enough to prevent premature release in circulation but labile enough to be cleaved efficiently within the tumor microenvironment to enable the bystander effect.[]

Q4: Are there alternatives to disulfide linkers for cleavable strategies?

Yes, several other cleavable linker technologies are used in ADC development, each with its own mechanism of cleavage:

  • Peptide Linkers: These linkers are designed to be cleaved by specific proteases, such as cathepsins, which are highly active in the lysosomal compartment of tumor cells.[1][11]

  • Hydrazone Linkers: These are acid-labile linkers that are stable at the physiological pH of blood but hydrolyze in the acidic environment of endosomes and lysosomes.[1][11][12]

  • β-glucuronide Linkers: These linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is often overexpressed in tumor tissues.[1]

Q5: What are non-cleavable linkers and how do they compare to disulfide linkers?

Non-cleavable linkers form a stable bond between the antibody and the payload. The release of the payload relies on the complete degradation of the antibody in the lysosome, which results in the payload being released with the linker and a residual amino acid attached.[]

FeatureDisulfide Linkers (Cleavable)Non-Cleavable Linkers
Release Mechanism Reduction of the disulfide bond in the high glutathione environment of the cell.[][]Proteolytic degradation of the antibody in the lysosome.[]
Plasma Stability Can be prone to premature cleavage, but stability can be enhanced through steric hindrance.[7][10]Generally more stable in blood circulation.[]
Bystander Effect Can induce a bystander effect as the released payload can diffuse to neighboring cells.[11]Typically do not produce a bystander effect.[]
Payload Activity The payload is released in its original, unmodified form.The released payload is modified with the linker and an amino acid, which may affect its activity.

Troubleshooting Guides

Problem 1: My disulfide-linked conjugate shows poor stability in in vitro plasma stability assays.

  • Possible Cause 1: Insufficient Steric Hindrance. The disulfide linker may be sterically unhindered, making it highly susceptible to thiol-disulfide exchange with plasma proteins.

    • Troubleshooting Step: Redesign the linker to include sterically hindering groups, such as methyl or other alkyl groups, adjacent to the disulfide bond.[4][10] Studies have shown that even a single methyl group can significantly improve stability.[12]

  • Possible Cause 2: Susceptibility to Enzymatic Cleavage. The specific disulfide bond structure may be a substrate for reductive enzymes in the plasma.

    • Troubleshooting Step: Evaluate the linker's susceptibility to enzymes like thioredoxin and glutaredoxin.[4] If it is a substrate, linker redesign to alter its recognition by these enzymes may be necessary.

  • Possible Cause 3: Disulfide Scrambling during Conjugation. The conjugation process, particularly at alkaline pH, can promote the scrambling of interchain disulfide bonds in the antibody, potentially leading to less stable isoforms.[14]

    • Troubleshooting Step: Optimize the pH of the conjugation reaction. Performing the conjugation under acidic conditions may help to minimize disulfide scrambling, especially for IgG2 and IgG4 antibody isotypes.[14]

Problem 2: The in vivo efficacy of my sterically hindered disulfide-linked ADC is lower than expected, despite good plasma stability.

  • Possible Cause 1: Over-stabilization of the Linker. While steric hindrance improves plasma stability, excessive hindrance can impair the efficient cleavage of the disulfide bond within the target tumor cells, leading to reduced payload release and lower efficacy.[10][15]

    • Troubleshooting Step: Synthesize a panel of conjugates with varying degrees of steric hindrance to identify a linker with the optimal balance of plasma stability and intracellular release kinetics.[10] The goal is intermediate stability that allows for sufficient circulation time while ensuring effective cleavage at the target site.

  • Possible Cause 2: Suboptimal Conjugation Site. The location of the disulfide linker on the antibody can influence its stability and cleavage. Site-specific conjugation to engineered cysteines can create a local protein environment that protects the disulfide bond.[4][15]

    • Troubleshooting Step: If using a stochastic conjugation method, consider exploring site-specific conjugation technologies to attach the linker to a site that provides a better balance of stability and release.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol provides a general framework for assessing the stability of a disulfide-linked conjugate in plasma.

Objective: To determine the rate of premature payload release from a conjugate in plasma.

Materials:

  • Disulfide-linked conjugate

  • Freshly collected plasma (e.g., human, mouse) with anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical method for quantifying the intact conjugate and/or released payload (e.g., LC-MS, ELISA, fluorescence spectroscopy)[16][]

Procedure:

  • Prepare a stock solution of the conjugate in PBS.

  • Spike the conjugate into the plasma at a final concentration relevant to in vivo studies.

  • Incubate the plasma-conjugate mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots of the mixture.

  • Immediately process the aliquots to stop further reactions, for example, by flash-freezing or by adding a quenching agent.

  • Analyze the samples to determine the concentration of the intact conjugate or the amount of released payload.

  • Plot the percentage of intact conjugate or released payload against time to determine the stability profile and half-life of the conjugate in plasma.

Protocol 2: In Vitro Reductive Cleavage Assay

This protocol simulates the intracellular reducing environment to assess the susceptibility of the disulfide linker to cleavage by glutathione (GSH).

Objective: To evaluate the cleavage kinetics of the disulfide linker in the presence of a high concentration of a reducing agent.

Materials:

  • Disulfide-linked conjugate

  • Reduced Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical method for quantifying the intact conjugate and/or released payload (e.g., LC-MS)[16]

Procedure:

  • Prepare a stock solution of the conjugate in PBS.

  • Prepare a stock solution of GSH in PBS (e.g., 100 mM).

  • In a reaction tube, mix the conjugate with GSH to a final GSH concentration of 1-10 mM to mimic intracellular concentrations.[16]

  • Incubate the reaction mixture at 37°C.

  • At various time points, collect aliquots and quench the reaction.

  • Analyze the samples to quantify the remaining intact conjugate and the released payload.

  • Determine the cleavage kinetics of the linker under reducing conditions.

Visualizations

Thiol_Disulfide_Exchange cluster_plasma Plasma Environment ADC Antibody-Drug Conjugate (with Disulfide Linker) Released_Payload Prematurely Released Payload ADC->Released_Payload Thiol-Disulfide Exchange HSA Human Serum Albumin (with free Cys34) Albumin_Payload Albumin-Payload Adduct HSA->Albumin_Payload Thiol-Disulfide Exchange

Caption: Thiol-disulfide exchange in plasma.

Steric_Hindrance cluster_unhindered Unhindered Disulfide Linker cluster_hindered Sterically Hindered Disulfide Linker Unhindered_ADC ADC-S-S-Payload Cleavage_Unhindered Premature Cleavage Unhindered_ADC->Cleavage_Unhindered Rapid Exchange Thiol Plasma Thiol (e.g., from Albumin) Hindered_ADC ADC-S(R)-S(R)-Payload (R = Bulky Group) No_Cleavage_Hindered Enhanced Stability Hindered_ADC->No_Cleavage_Hindered Slow/No Exchange Thiol2 Plasma Thiol (e.g., from Albumin)

Caption: Effect of steric hindrance on stability.

Experimental_Workflow Start Start: Disulfide-linked Conjugate Incubate_Plasma Incubate with Plasma at 37°C Start->Incubate_Plasma In vitro Plasma Stability Assay Incubate_GSH Incubate with GSH at 37°C Start->Incubate_GSH In vitro Reductive Cleavage Assay Time_Points_Plasma Collect Aliquots at Time Points Incubate_Plasma->Time_Points_Plasma Time_Points_GSH Collect Aliquots at Time Points Incubate_GSH->Time_Points_GSH Analysis Analyze for Intact Conjugate and Released Payload (e.g., LC-MS) Time_Points_Plasma->Analysis Time_Points_GSH->Analysis Results_Plasma Determine Plasma Stability Profile Analysis->Results_Plasma Results_GSH Determine Reductive Cleavage Kinetics Analysis->Results_GSH

Caption: Workflow for stability assessment.

References

Technical Support Center: Troubleshooting Boc Deprotection Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding side reactions encountered during Boc (tert-butyloxycarbonyl) deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Boc deprotection and what are the primary side reactions?

The Boc group is an acid-labile protecting group for amines. The deprotection mechanism involves protonation of the carbamate, followed by cleavage to form a stable tert-butyl cation and a carbamic acid. The carbamic acid then decomposes to the free amine and carbon dioxide.[1][2][3][4] The main issue arises from the highly reactive tert-butyl cation, which can lead to several side reactions.[2][5][6]

The most common side reactions include:

  • tert-Butylation: The electrophilic tert-butyl cation can alkylate nucleophilic residues, particularly the electron-rich side chains of tryptophan, methionine, cysteine, and tyrosine.[7][8][9] This results in a mass increase of 56 Da in the product.[10]

  • Incomplete Deprotection: Insufficient acid concentration, short reaction times, or steric hindrance around the Boc group can lead to incomplete removal.[7][9][11]

  • Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of aspartic acid can cyclize with the backbone amide, leading to racemization and the formation of a mixture of α- and β-peptides.[7]

  • Trifluoroacetylation: When using trifluoroacetic acid (TFA), the newly deprotected amine can be acylated by a trifluoroacetyl group.[1][]

Q2: How can I detect and quantify these side reactions?

The presence of side products can be detected and quantified using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the desired product from side products, which often appear as distinct peaks.[10]

  • Mass Spectrometry (MS): Mass spectrometry is crucial for identifying side products by their mass-to-charge ratio. For instance, tert-butylation is readily identified by a +56 Da mass shift.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm the identity of side products.

Q3: What are scavengers and why are they essential in Boc deprotection?

Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[8] This prevents the cation from reacting with sensitive functional groups on the substrate, thereby minimizing tert-butylation and other side reactions.[9][13] The choice of scavenger is critical and depends on the specific nucleophilic residues present in the molecule.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during Boc deprotection experiments.

Problem 1: Observation of a significant product with a +56 Da mass increase in the mass spectrum.

This is a clear indication of tert-butylation.[9]

  • Possible Cause: Alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation.[8]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[8]

Table 1: Common Scavengers for Preventing tert-Butylation of Sensitive Residues

Sensitive ResidueRecommended Scavenger(s)Typical Concentration (v/v)Reference(s)
Tryptophan (Trp)Triethylsilane (TES), Triisopropylsilane (TIS), Anisole, 1,2-Ethanedithiol (EDT)1-5%[7][8][9]
Methionine (Met)Thioanisole, Dimethyl sulfide (B99878) (DMS)1-5%[8][10][11]
Cysteine (Cys)1,2-Ethanedithiol (EDT)1-5%[8]
Tyrosine (Tyr)Anisole, Cresol1-5%[7][8]

Problem 2: Incomplete deprotection with significant starting material remaining.

This is a common issue, often detected by TLC or LC-MS analysis showing a persistent spot or peak corresponding to the starting material.[1]

  • Possible Causes:

    • Insufficient acid strength or concentration.[9]

    • Short reaction time.[7]

    • Low reaction temperature.[7]

    • Poor solubility of the starting material.[9]

    • Steric hindrance around the Boc-protected amine.[9][11]

  • Solutions:

    • Increase Acid Concentration: For TFA, a concentration of 25-50% in DCM is a good starting point. For HCl in dioxane, 4M is standard.[7] The rate of Boc cleavage has a second-order dependence on the acid concentration.[11][14]

    • Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure completion.[11]

    • Increase Temperature: Gently warming the reaction can sometimes drive it to completion, but caution is needed for sensitive substrates.[9]

    • Improve Solubility: Select a solvent system in which the starting material is fully soluble.[9]

Table 2: Common Acidic Conditions for Boc Deprotection

ReagentTypical ConditionsReaction TimeReference(s)
Trifluoroacetic Acid (TFA)25-50% in Dichloromethane (B109758) (DCM)30 min - 2 hours[7][13][15]
Hydrogen Chloride (HCl)4M in 1,4-Dioxane30 min - 4 hours[9][13]

Problem 3: Degradation of other acid-sensitive groups in the molecule.

  • Possible Cause: The strongly acidic conditions required for Boc deprotection can also cleave other acid-labile protecting groups such as tert-butyl esters or trityl groups.[9]

  • Solutions:

    • Use Milder Deprotection Methods: Consider using Lewis acids like zinc bromide (ZnBr₂) in DCM, which can be more selective.[13]

    • Alternative Protecting Groups: If possible, use orthogonal protecting groups that are not acid-labile for other functional groups.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA with Scavengers

This protocol is suitable for substrates containing acid-sensitive residues like tryptophan or methionine.

  • Preparation of Deprotection Cocktail: Prepare a solution of 25-50% TFA in dichloromethane (DCM). Add an appropriate scavenger (e.g., 2.5% triethylsilane and 2.5% water).[7]

  • Reaction: Add the deprotection cocktail to the Boc-protected substrate at room temperature.

  • Monitoring: Stir the reaction for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.[7]

  • Work-up: Remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA. The crude product is often obtained as the TFA salt.[7]

Protocol 2: Boc Deprotection using HCl in Dioxane

This method is an alternative to TFA and can be useful for substrates where trifluoroacetylation is a concern.

  • Reaction Setup: Suspend the Boc-protected amine (1.0 equivalent) in a 4M solution of HCl in 1,4-dioxane.[13]

  • Reaction: Stir the mixture at room temperature for 2 hours or until the reaction is complete as monitored by TLC or LC-MS.[13]

  • Isolation: Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.[13] The product can often be precipitated by trituration with diethyl ether.[7]

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decomposition & Side Reaction Boc_Amine Boc-NH-R Protonated_Boc Boc(H+)-NH-R Boc_Amine->Protonated_Boc H+ (TFA) Carbamic_Acid HOOC-NH-R Protonated_Boc->Carbamic_Acid tBu_Cation t-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine H2N-R Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Side_Product tBu-Side_Product tBu_Cation->Side_Product Nucleophilic Residue Scavenger_Product Scavenger-tBu tBu_Cation->Scavenger_Product Scavenger Scavenger Scavenger Troubleshooting_Workflow Start Boc Deprotection Experiment Analyze Analyze Crude Product (LC-MS, HPLC) Start->Analyze Check_Completion Is Deprotection Complete? Analyze->Check_Completion Check_Side_Products Are Side Products Observed? Check_Completion->Check_Side_Products Yes Incomplete Troubleshoot Incomplete Reaction Check_Completion->Incomplete No Success Purify Product Check_Side_Products->Success No Side_Reaction Identify and Troubleshoot Side Reaction Check_Side_Products->Side_Reaction Yes Optimize_Conditions Increase Acid Conc./Time/Temp. Incomplete->Optimize_Conditions Add_Scavenger Add Appropriate Scavenger Side_Reaction->Add_Scavenger Optimize_Conditions->Start Add_Scavenger->Start

References

Technical Support Center: Improving PEGylated Conjugate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility challenges with PEGylated conjugates.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments. Follow the step-by-step instructions to identify and resolve the problem.

Issue 1: My PEGylated conjugate is precipitating during or after purification.

Potential Causes:

  • Suboptimal Buffer Conditions: The pH or ionic strength of your buffer may be at or near the isoelectric point (pI) of the conjugate, minimizing its solubility.

  • High Concentration: The conjugate concentration may exceed its solubility limit in the chosen buffer.

  • Temperature Effects: Changes in temperature during purification or storage can affect solubility.

  • Heterogeneity of the Conjugate: The PEGylation reaction may have produced a mixture of species, some of which are less soluble.[1][2]

Step-by-Step Troubleshooting:

  • Characterize the Precipitate: If possible, analyze the precipitate to confirm it is the PEGylated conjugate.

  • Review Buffer Composition:

    • Ensure the buffer pH is at least 1-2 units away from the theoretical pI of the protein conjugate.

    • Evaluate the ionic strength. Sometimes, increasing salt concentration can improve solubility (salting in), while very high concentrations can cause precipitation (salting out).

  • Perform a Buffer Screening Study: Use a small amount of the conjugate to test its solubility in a range of buffers with varying pH and salt concentrations.

  • Adjust Protein Concentration: Try diluting the conjugate to a lower concentration before purification or for final storage.

  • Control Temperature: Perform purification and storage at a consistent, optimized temperature (e.g., 4°C) unless otherwise indicated.

  • Analyze Conjugate Heterogeneity: Use techniques like Size-Exclusion Chromatography (SEC) or LC/MS to assess the purity and heterogeneity of your conjugate.[3][4] If multiple species are present, they may need to be separated, or the PEGylation reaction may need to be optimized for better site-specificity.[5]

Issue 2: My PEGylated conjugate shows signs of aggregation over time.

Potential Causes:

  • Instability of the Protein Moiety: The underlying protein may be inherently prone to aggregation, which PEGylation may not have fully mitigated.

  • Formation of Intermolecular Bridges: Hydrophobic interactions or disulfide bond scrambling between conjugate molecules can lead to aggregation.

  • Suboptimal Formulation: The storage buffer may lack necessary stabilizing excipients.

  • Physical Stress: Freeze-thaw cycles or mechanical agitation can induce aggregation.

Step-by-Step Troubleshooting:

  • Quantify Aggregation: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic radius and detect the presence of larger aggregates.[6] SEC is also a gold standard for separating and quantifying monomers, dimers, and higher-order aggregates.[4]

  • Optimize Formulation with Excipients:

    • Sugars (e.g., sucrose, trehalose): Often used as cryoprotectants and stabilizers.

    • Amino Acids (e.g., arginine, glycine): Can act as aggregation inhibitors.

    • Surfactants (e.g., Polysorbate 20/80): Low concentrations can prevent surface-induced aggregation.

  • Re-evaluate PEGylation Strategy:

    • PEG Size: Increasing the PEG molecular weight (e.g., from 5 kDa to 20 kDa) can enhance the shielding effect and prevent protein-protein interactions.[7]

    • PEG Structure: Branched PEGs may offer a more comprehensive "shield" around the protein compared to linear PEGs, potentially reducing aggregation.[]

  • Control Physical Stress:

    • Aliquot the conjugate into single-use volumes to avoid repeated freeze-thaw cycles.

    • Handle solutions gently, avoiding vigorous vortexing or shaking.

Logical Workflow for Troubleshooting Solubility Issues

The following diagram outlines a systematic approach to diagnosing and solving solubility and aggregation problems with PEGylated conjugates.

G start Solubility Issue Observed (Precipitation / Aggregation) char_conjugate 1. Characterize Conjugate (SEC, DLS, LC/MS) start->char_conjugate analyze_hetero Analyze Heterogeneity & Aggregation State char_conjugate->analyze_hetero opt_buffer 2. Optimize Formulation Buffer analyze_hetero->opt_buffer Proceed if structure is correct screen_buffer Screen pH & Ionic Strength opt_buffer->screen_buffer add_excipients 3. Add Stabilizing Excipients screen_buffer->add_excipients If buffer alone is insufficient end_node Improved Solubility Achieved screen_buffer->end_node If successful test_excipients Test Sugars, Amino Acids, Surfactants add_excipients->test_excipients reeval_peg 4. Re-evaluate PEGylation Strategy test_excipients->reeval_peg If formulation fails to stabilize test_excipients->end_node If successful mod_peg Modify PEG Chain (MW, Structure) & Conjugation Site reeval_peg->mod_peg mod_peg->end_node After re-synthesis & testing G start Define Target Product Profile (e.g., High Solubility) select_reagents Select Protein & PEG Reagent (MW, Linear/Branched) start->select_reagents screen_conditions Screen Reaction Conditions (pH, Molar Ratio, Temp) select_reagents->screen_conditions reaction Perform PEGylation Reaction screen_conditions->reaction purify Purify Conjugate (IEX / SEC) reaction->purify characterize Characterize Product (LC/MS, DLS, SEC) purify->characterize decision Does Conjugate Meet Solubility & Activity Specs? characterize->decision decision->select_reagents No, Re-design end_node Optimized Soluble Conjugate Achieved decision->end_node Yes

References

dealing with steric hindrance in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bioconjugation. This resource provides targeted troubleshooting guides and FAQs to help you overcome challenges related to steric hindrance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A: Steric hindrance refers to the spatial arrangement of atoms or groups that physically obstructs a chemical reaction.[1][2] In bioconjugation, this occurs when the three-dimensional structure of a biomolecule (like a protein) or the bulkiness of a label or payload prevents the desired chemical linkage from forming efficiently at a target site.[1] This can happen if the target amino acid is buried within the protein's structure or is shielded by nearby residues.[1]

Q2: What are the common signs that steric hindrance is impacting my conjugation reaction?

A: Several key indicators suggest steric hindrance may be the cause of suboptimal results:

  • Low Reaction Yields: The final quantity of your desired bioconjugate is significantly lower than expected.[1][3]

  • Incomplete Conjugation: Even when using an excess of the labeling reagent, the target biomolecule does not become fully conjugated.[1]

  • Lack of Site-Specificity: The conjugation reaction occurs at unintended, more accessible sites rather than the desired target location.[1]

  • Protein Aggregation/Precipitation: Modification of the biomolecule can alter its surface properties, particularly if conjugation to a hydrophobic payload occurs at multiple accessible sites, leading to aggregation and precipitation.[1][4]

Q3: How does the length of a linker or spacer arm affect steric hindrance?

A: The length of a linker is a critical factor in mitigating steric hindrance.[5][6][7]

  • Too Short: A short linker may not provide enough distance to overcome the physical obstruction between the two molecules, leading to a failed or inefficient reaction.[7]

  • Too Long: An excessively long linker, while overcoming the initial hindrance, could potentially fold back on itself or interact with the biomolecule in unintended ways, sometimes creating new steric issues or affecting the biological activity of the final conjugate.[7]

  • Optimal Length: An optimal linker provides sufficient distance and flexibility for the reactive groups to interact efficiently without negatively impacting the function of the conjugated molecules.[1][5] Polyethylene glycol (PEG) linkers are often used to provide a flexible, hydrophilic spacer.[6][7][8][9]

Q4: Can I predict steric hindrance before starting an experiment?

A: Yes, computational tools can help predict potential issues. Protein structure prediction and solvent accessibility calculators can estimate which residues are on the protein's surface and are likely available for conjugation.[1] This modeling can help you select a promising conjugation site or indicate the need for a linker-based strategy from the outset.

Troubleshooting Guide

This guide provides solutions to common problems encountered during bioconjugation that may be caused by steric hindrance.

Problem 1: Low or No Conjugation Yield

You've performed a conjugation reaction, but analysis shows a very low yield of the desired product or no product at all.

// Node Definitions start [label="Start:\nLow Conjugation Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_site [label="Is the target site\nknown to be accessible?", fillcolor="#FBBC05", fontcolor="#202124"]; use_linker [label="Strategy 1:\nIntroduce a Spacer Arm\n(e.g., PEG Linker)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_linker [label="Optimize Linker Length\nand Flexibility", fillcolor="#F1F3F4", fontcolor="#202124"]; site_mutagenesis [label="Strategy 2:\nSite-Directed Mutagenesis", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; select_site [label="Select a surface-exposed,\nnon-essential residue for mutation\nto Cys or UAA.", fillcolor="#F1F3F4", fontcolor="#202124"]; denature [label="Strategy 3:\nPartial Denaturation\n(Use with Caution)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; refold [label="Use mild, reversible\ndenaturants to expose site,\nthen refold.", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Re-run Conjugation\n& Analyze Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions with High Contrast Colors start -> check_site [color="#202124"]; check_site -> use_linker [label=" No / Unsure ", color="#202124"]; check_site -> site_mutagenesis [label=" No / Unsure ", color="#202124"]; check_site -> denature [label=" No / Buried ", color="#202124"]; use_linker -> optimize_linker [color="#202124"]; site_mutagenesis -> select_site [color="#202124"]; denature -> refold [color="#202124"]; optimize_linker -> end_node [color="#202124"]; select_site -> end_node [color="#202124"]; refold -> end_node [color="#202124"]; } .enddot Caption: Troubleshooting workflow for addressing low conjugation yield due to steric hindrance.

  • Possible Cause 1: Inaccessible Reactive Site. The target amino acid (e.g., lysine (B10760008), cysteine) is buried within the protein's three-dimensional structure, preventing the conjugation reagent from reaching it.[1]

    • Solution 1A: Introduce a Spacer Arm. Use a crosslinker with a longer, flexible spacer arm. PEG-based linkers are excellent for this as they increase the reach of the reactive group.[1][8] Experiment with a range of linker lengths to find the optimal distance.[1]

    • Solution 1B: Site-Directed Mutagenesis. If the protein's structure and function are well understood, you can mutate a surface-exposed, non-essential amino acid to a reactive one like cysteine.[1] This creates an accessible and highly specific conjugation handle.

    • Solution 1C: Partial Denaturation. In some cases, using mild and reversible denaturing conditions can temporarily unfold the protein to expose the target site. This method should be approached with extreme caution to avoid irreversible damage to the protein.[1]

  • Possible Cause 2: Steric Clash Between Bulky Molecules. Both the biomolecule and the molecule being attached (e.g., a large drug or fluorescent probe) are sterically demanding, preventing their reactive groups from achieving the necessary proximity.

    • Solution 2A: Optimize Linker Chemistry. As with an inaccessible site, a longer and more flexible linker can create the necessary space for the reaction to occur.[5]

    • Solution 2B: Use Smaller Reagents. If possible, select a smaller, less bulky version of your label or payload to reduce the overall steric demand of the reaction.[1]

Problem 2: Lack of Site-Specificity

The conjugation reaction works, but mass spectrometry or chromatography reveals a heterogeneous mixture of products, indicating that conjugation occurred at multiple sites.

  • Possible Cause: Multiple Reactive Sites with Varying Accessibility. Traditional methods that target common residues like lysines often result in heterogeneous products because many of these residues exist on the protein surface, each with a different level of accessibility.[1] The reaction may favor the most exposed sites, which may not be the desired ones.

    • Solution: Employ Site-Specific Conjugation Methods. To ensure a homogenous product, switch to a strategy that provides a single, unique reactive point.

      • Engineered Cysteines: If the protein has no surface-accessible cysteines, introduce one at the desired location via site-directed mutagenesis. Cysteine's thiol group is uniquely reactive under specific conditions, allowing for precise conjugation.[10][11]

      • Unnatural Amino Acid (UAA) Incorporation: Genetically encode a UAA with an orthogonal reactive group (e.g., an azide (B81097) or alkyne for "click chemistry").[3] This provides a bio-orthogonal handle that will not react with any native functional groups on the protein.[9]

Data & Protocols

Data Summary: Effect of PEG Linker Length on Bioconjugate Properties

The choice of linker length can significantly impact the final properties of a bioconjugate. The following table summarizes data from studies on antibody-drug conjugates (ADCs), illustrating how PEG linker length can influence key parameters.

ParameterShort PEG Linker (e.g., PEG4)Medium PEG Linker (e.g., PEG8)Long PEG Linker (e.g., PEG12)Rationale / Observation
ADC Clearance (in vivo) Higher ClearanceModerate ClearanceLower Clearance Longer PEG chains increase the hydrodynamic radius of the ADC, slowing its clearance from circulation.[6]
Binding Affinity (IC50) Lower IC50 (Higher Affinity) Higher IC50 (Lower Affinity)Higher IC50 (Lower Affinity)For some receptor-ligand pairs, a shorter, more constrained linker may better position the molecule for optimal binding, while longer linkers might allow for unfavorable conformations.[6]
Solubility GoodBetterBest The hydrophilic nature of PEG improves the solubility of the entire conjugate, which is particularly important for hydrophobic payloads. Longer chains provide a greater solubilizing effect.[6][12]
Overcoming Steric Hindrance May be insufficientOften sufficientMost Effective Longer linkers are more effective at spanning the distance required to connect molecules when the conjugation site is sterically hindered.[1][6]

Data is synthesized from representative studies and illustrates general trends. Optimal linker length is specific to the biomolecule, payload, and target site.[6]

Experimental Protocols

Protocol 1: General Amine-Reactive Conjugation with an NHS-Ester PEG Linker

This protocol describes a common method for labeling a protein with a PEGylated molecule via primary amines (e.g., lysine residues).

// Node Definitions prep [label="1. Buffer Exchange\nProtein into amine-free buffer\n(e.g., PBS, pH 7.4-8.0)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="2. Prepare Reagent\nDissolve NHS-Ester-PEG-Molecule\nin anhydrous DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="3. Reaction\nAdd 10-20 fold molar excess\nof reagent to protein solution", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="4. Incubation\n1 hr at Room Temp or\n2-4 hrs at 4°C", fillcolor="#F1F3F4", fontcolor="#202124"]; quench [label="5. Quench Reaction\nAdd Tris or Glycine to\n~50 mM final concentration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="6. Purification\nRemove excess reagent via\nSize Exclusion Chromatography (SEC)\nor Dialysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="7. Analysis\nConfirm conjugation via\nSDS-PAGE and Mass Spec", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions with High Contrast Colors prep -> reagent [color="#5F6368"]; reagent -> react [color="#5F6368"]; react -> incubate [color="#5F6368"]; incubate -> quench [color="#5F6368"]; quench -> purify [color="#5F6368"]; purify -> analyze [color="#5F6368"]; } .enddot Caption: Workflow for a typical amine-reactive bioconjugation experiment using an NHS-ester linker.

  • Materials:

    • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4).

    • NHS-ester functionalized PEG linker/payload.

    • Anhydrous DMSO or DMF.

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

    • Purification system (e.g., size exclusion chromatography column).

  • Procedure:

    • Buffer Exchange: Ensure the protein is in a buffer free of primary amines (like Tris or glycine). Phosphate-buffered saline (PBS) at pH 7.2-8.0 is standard.[13]

    • Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG reagent in a small amount of anhydrous DMSO. NHS esters are moisture-sensitive.[13]

    • Conjugation: Add a 10-20 fold molar excess of the dissolved reagent to the protein solution. Mix gently.

    • Incubation: Allow the reaction to proceed for 1 hour at room temperature or 2-4 hours at 4°C.[13]

    • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS ester. Incubate for 15-30 minutes.[13]

    • Purification: Remove unreacted linker/payload and quenching reagent by size exclusion chromatography (SEC) or dialysis.

    • Characterization: Analyze the purified conjugate by SDS-PAGE to observe the mass shift and by mass spectrometry to confirm the degree of labeling.

Protocol 2: Site-Directed Mutagenesis to Introduce a Cysteine Residue

This protocol outlines the key steps for introducing a reactive thiol group at a specific, surface-exposed site.

  • Materials:

    • Plasmid DNA encoding the protein of interest.

    • Custom-designed mutagenic primers containing the desired cysteine codon.

    • High-fidelity DNA polymerase (e.g., Pfu).

    • DpnI restriction enzyme.

    • Competent E. coli cells for transformation.

  • Procedure:

    • Primer Design: Design forward and reverse primers that anneal to the target gene and contain the desired codon change to Cysteine (TGC or TGT).

    • PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the entire plasmid, incorporating the mutation. Use a low number of cycles (12-18) to minimize secondary mutations.[1]

    • Template Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated parental DNA, leaving only the newly synthesized, mutated plasmids.

    • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.[1]

    • Selection and Sequencing: Plate the cells on selective media. Isolate plasmid DNA from the resulting colonies and confirm the desired mutation via DNA sequencing.

    • Protein Expression & Purification: Express and purify the new mutant protein using established protocols. The newly introduced cysteine will now be available for thiol-specific conjugation (e.g., with a maleimide (B117702) linker).

References

Technical Support Center: Avoiding Aggregation of ADCs During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Antibody-Drug Conjugates (ADCs) during synthesis. Aggregation is a critical quality attribute that can impact the stability, efficacy, and safety of an ADC.[1]

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, offering step-by-step guidance to identify and resolve aggregation problems.

Problem: High levels of aggregation are observed immediately after the conjugation reaction.

This is a common issue often driven by the increase in surface hydrophobicity after attaching a hydrophobic payload-linker to the antibody.[2][3] High drug-to-antibody ratios (DAR) can exacerbate this problem by creating more hydrophobic patches that promote self-interaction.[4]

Immediate Troubleshooting Steps:
  • Review Conjugation Chemistry & Conditions:

    • pH: Ensure the pH of the reaction buffer is optimal. For lysine (B10760008) conjugation, a pH of 7.5-8.5 is typical, while cysteine conjugation often requires a pH of 6.5-7.5 to ensure the reactivity of the thiol group.[5] A pH near the antibody's isoelectric point can reduce solubility and promote aggregation.[2]

    • Solvents: If organic co-solvents are used to dissolve a hydrophobic payload, minimize their concentration. Some solvents can disrupt the antibody's structure, leading to aggregation.[2][5]

    • Temperature: Perform conjugation at a controlled, cool temperature (e.g., 4-15°C) to minimize the risk of thermal denaturation and aggregation.

  • Assess the Drug-to-Antibody Ratio (DAR):

    • An excessively high DAR is a primary driver of aggregation.[4][6] Consider reducing the molar excess of the payload-linker in the reaction to target a lower, more stable DAR (typically 2-4).[6]

    • Use analytical techniques like Hydrophobic Interaction Chromatography (HIC) to confirm the DAR and the distribution of different drug-loaded species.[7]

  • Consider Solid-Phase Conjugation:

    • To prevent antibody molecules from interacting during conjugation, immobilize them on a solid support like an affinity resin.[2][8] This keeps the antibodies physically separate during the reaction, which is one of the most effective ways to prevent aggregation from the start.[2][9]

Workflow for Post-Conjugation Aggregation Troubleshooting

G cluster_0 Problem Identification cluster_3 Verification start High Aggregation Post-Conjugation check_params Review Reaction Parameters (pH, Temp, Co-solvent %) start->check_params Initial Check check_dar Measure DAR & Distribution (HIC / SEC-MALS) start->check_dar opt_cond Optimize Buffer Conditions (pH, Salts) check_params->opt_cond If parameters are off opt_dar Reduce Payload Molar Excess check_dar->opt_dar If DAR > 4 or heterogeneous opt_linker Use Hydrophilic Linker (e.g., PEGylated) check_dar->opt_linker If hydrophobicity is high end_goal Stable ADC Monomer (<5% Aggregation) opt_cond->end_goal opt_dar->end_goal opt_tech Implement Solid-Phase Conjugation opt_tech->end_goal opt_linker->end_goal

Caption: A step-by-step workflow for identifying and addressing ADC aggregation issues.

Problem: ADC appears stable after purification but aggregates during storage or formulation.

Aggregation during storage points to issues with the formulation buffer, storage conditions, or inherent colloidal instability of the ADC molecule.[3][]

Troubleshooting Steps:
  • Optimize Formulation Buffer:

    • Buffer System & pH: Screen a range of buffer systems (e.g., histidine, acetate, phosphate) and pH values to find the condition that maximizes stability.[]

    • Add Stabilizing Excipients: The inclusion of excipients is critical for long-term stability.[][12]

      • Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are widely used to prevent surface-induced aggregation.[4][]

      • Sugars/Polyols: Trehalose, sucrose, or mannitol (B672) can act as cryoprotectants and stabilizers, particularly for lyophilized formulations.[][13]

      • Amino Acids: Arginine, glycine, or histidine can help reduce protein-protein interactions.[14]

  • Review Storage and Handling Conditions:

    • Temperature: Store ADCs at the recommended temperature (typically 2-8°C for liquid, ≤ -20°C for frozen). Avoid repeated freeze-thaw cycles, which are a known cause of aggregation.[15]

    • Light Exposure: Some payloads are photosensitive. Protect the ADC from light exposure during handling and storage to prevent degradation that can lead to aggregation.[4]

    • Mechanical Stress: Agitation from shaking or transportation can induce aggregation.[4][16] Ensure proper handling procedures are in place.

Data Summary: Effect of Excipients on ADC Aggregation

The following table summarizes typical data from a formulation screening study, showing the impact of different excipients on the percentage of high molecular weight (HMW) species, or aggregates, after accelerated stability testing.

Formulation Buffer (pH 6.0)ADC Concentration (mg/mL)ExcipientExcipient Conc.% HMW (Initial)% HMW (4 Weeks @ 25°C)
20 mM Histidine10None-1.5%12.8%
20 mM Histidine10Polysorbate 800.02%1.4%7.2%
20 mM Histidine10Sucrose5%1.5%6.5%
20 mM Histidine10Arginine50 mM1.6%5.1%
20 mM Histidine 10 Arginine + Polysorbate 80 50 mM + 0.02% 1.4% 3.2%

Data is illustrative and based on common findings in formulation science.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation?

Aggregation is primarily caused by the increased hydrophobicity of the antibody after conjugation with a typically hydrophobic payload-linker.[2][17] This exposes hydrophobic patches that attract each other, leading to the formation of soluble and insoluble aggregates.[2] Other contributing factors include unfavorable buffer conditions (pH, salt concentration), high ADC concentration, thermal stress, agitation, and the choice of conjugation chemistry.[2][4][5]

G cluster_mAb Antibody Properties cluster_Payload Linker-Payload Properties cluster_Process Process Conditions cluster_Formulation Formulation & Storage Aggregation ADC Aggregation mAb_prop Inherent Instability of mAb mAb_prop->Aggregation Hydrophobicity High Payload Hydrophobicity Hydrophobicity->Aggregation DAR High DAR (>4) DAR->Aggregation Linker Hydrophobic Linker Linker->Aggregation pH Suboptimal pH pH->Aggregation Temp High Temperature Temp->Aggregation Solvent Organic Co-solvents Solvent->Aggregation Stress Mechanical Stress (Agitation) Stress->Aggregation Concentration High Protein Concentration Concentration->Aggregation Excipients Lack of Stabilizing Excipients Excipients->Aggregation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Aggregation

Caption: Key factors contributing to the aggregation of Antibody-Drug Conjugates.

Q2: How does the choice of conjugation site (lysine vs. cysteine) affect aggregation?

Both methods can lead to aggregation, but the risk profile differs.

  • Lysine Conjugation: Targets the numerous lysine residues on the antibody surface. This typically results in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[18] This heterogeneity and the potential for modification in sensitive regions can sometimes increase the propensity for aggregation.[16]

  • Cysteine Conjugation: Often involves reducing interchain disulfide bonds to provide reactive thiol groups. This allows for more precise control over the conjugation site and can produce a more homogeneous ADC, which is generally favorable for stability.[18] However, the reduction step itself can be destabilizing, and any remaining free thiols can lead to aggregation through disulfide bond scrambling.[16]

Q3: Why is controlling ADC aggregation so important?

Controlling aggregation is critical for several reasons:

  • Safety and Immunogenicity: Aggregates are a major risk factor for inducing an unwanted immune response in patients.[3][15]

  • Efficacy: Aggregated ADCs may have reduced ability to bind to their target antigen, thereby lowering the therapeutic efficacy.[3]

  • Pharmacokinetics (PK): Aggregates are often cleared from circulation more rapidly than monomeric ADCs, altering the drug's PK profile and reducing its exposure.

  • Off-Target Toxicity: Aggregates can lead to non-specific uptake by organs like the liver and kidneys, causing toxicity.[4][19]

  • Manufacturing and Yield: Aggregation reduces the final product yield and adds complexity and cost to the purification process.[2]

Q4: What analytical methods are used to measure ADC aggregation?

A combination of orthogonal techniques is necessary for a complete picture of aggregation.[20]

  • Size Exclusion Chromatography (SEC): This is the most common method for quantifying the percentage of high molecular weight (HMW) species (aggregates) versus the monomer. It separates molecules based on their hydrodynamic size.

  • SEC with Multi-Angle Light Scattering (SEC-MALS): This advanced technique couples SEC with MALS detection to provide an absolute measurement of the molar mass of the monomer and aggregate species, offering more detailed characterization.[4]

  • Analytical Ultracentrifugation (AUC): AUC is a powerful method that can detect and quantify different species based on their sedimentation velocity, making it highly sensitive to changes in molecular weight and the presence of aggregates.[4]

  • Hydrophobic Interaction Chromatography (HIC): While primarily used for determining the drug-to-antibody ratio (DAR), HIC separates species based on hydrophobicity.[13][21] An increase in aggregation is often correlated with an increase in hydrophobicity, making HIC a useful orthogonal tool.[17]

Experimental Protocols

Protocol 1: Quantification of ADC Aggregation by SEC-HPLC

This protocol outlines a standard method for analyzing the amount of monomer, aggregate, and fragment in an ADC sample.

  • System Preparation:

    • HPLC System: An HPLC or UPLC system equipped with a UV detector.

    • Column: A suitable SEC column for monoclonal antibodies (e.g., TSKgel G3000SWxl or equivalent).

    • Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate (B84403) or histidine buffer with physiological salt concentration (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8). Filter and degas the mobile phase.

    • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.

    • Filter the diluted sample through a 0.22 µm syringe filter if any visible particulates are present.

  • Chromatographic Run:

    • Injection Volume: 10-20 µL.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 280 nm.

    • Run Time: Approximately 30 minutes, or until all peaks have eluted.

  • Data Analysis:

    • Identify the peaks corresponding to high molecular weight (HMW) aggregates (eluting first), the monomer (main peak), and low molecular weight (LMW) fragments (eluting last).

    • Integrate the area of each peak.

    • Calculate the relative percentage of each species: % Species = (Area of Species Peak / Total Area of All Peaks) x 100

Protocol 2: Screening for Optimal Formulation Buffer

This protocol describes a high-throughput approach to screen for buffer conditions that minimize ADC aggregation.

  • Prepare Buffer Stock Solutions:

    • Prepare a set of stock buffers (e.g., Acetate, Histidine, Phosphate, Tris) at various pH levels (e.g., pH 5.0, 6.0, 7.0, 8.0).

    • Prepare stock solutions of stabilizing excipients (e.g., 1 M Arginine, 50% Sucrose, 1% Polysorbate 80).

  • Sample Preparation in 96-Well Plate:

    • Dialyze or buffer-exchange the purified ADC into a baseline buffer (e.g., 10 mM Histidine, pH 6.0).

    • In a 96-well plate, aliquot the ADC and add different buffers and excipients to achieve a matrix of final formulation conditions. Ensure the final ADC concentration is consistent across all wells (e.g., 5 mg/mL).

    • Include a control well with only the ADC in the baseline buffer.

  • Accelerated Stability Study:

    • Seal the plate to prevent evaporation.

    • Take an initial (T=0) reading of all samples for aggregation using a high-throughput SEC method.

    • Incubate the plate at an elevated temperature (e.g., 25°C or 40°C) to accelerate degradation and aggregation.

    • At specified time points (e.g., 1 week, 2 weeks, 4 weeks), remove the plate and analyze the samples again for aggregation by SEC.

  • Data Analysis and Selection:

    • For each condition, calculate the increase in the percentage of HMW species over time.

    • Plot the %HMW vs. time for each formulation.

    • Select the lead formulation(s) that show the lowest rate of aggregation increase. These candidates can then be subjected to further characterization and long-term stability studies.

References

Technical Support Center: Linker Stability in Varying pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding linker stability issues encountered during bioconjugation experiments, particularly in the context of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are pH-sensitive linkers and why are they used?

A1: pH-sensitive linkers are chemical moieties designed to be stable at physiological pH (around 7.4) but cleave under acidic conditions.[1][2] This property is exploited for targeted drug delivery, as the linker can remain intact in the bloodstream and then release its payload in the acidic microenvironments of tumors (pH 6.5-6.9) or within cellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[3] The most common types of pH-sensitive linkers include hydrazones, acetals, and orthoesters.[1]

Q2: How does the chemical structure of a hydrazone linker influence its stability?

A2: The stability of a hydrazone linker is significantly influenced by the electronic properties of its constituent ketone/aldehyde and hydrazine (B178648) precursors. Aromatic hydrazones are generally more stable than their aliphatic counterparts due to resonance stabilization. By introducing electron-donating or electron-withdrawing groups near the hydrazone bond, its sensitivity to acidic hydrolysis can be fine-tuned to achieve the desired release profile.[4]

Q3: Besides pH, what other factors can affect the stability of linkers in ADCs?

A3: Linker stability can be influenced by a variety of factors beyond pH. These include:

  • Enzymatic degradation: Peptide linkers, for example, are designed to be cleaved by specific proteases like cathepsins, which are often upregulated in tumor cells.[5][6]

  • Redox environment: Disulfide linkers are stable in the bloodstream but are cleaved in the reducing intracellular environment where concentrations of glutathione (B108866) are high.

  • Hydrophobicity of the payload: Highly hydrophobic payloads can promote ADC aggregation, which may indirectly affect linker accessibility and stability.[7]

  • Buffer components: The choice of buffer can impact stability. For instance, amine-containing buffers like Tris or glycine (B1666218) are incompatible with amine-reactive crosslinkers (e.g., NHS esters).[8][9]

Q4: What is the "bystander effect" and how does linker stability play a role?

A4: The bystander effect refers to the ability of a released cytotoxic payload to kill not only the target antigen-positive cancer cell but also neighboring antigen-negative tumor cells. This is particularly relevant for cleavable linkers that release a membrane-permeable drug. The stability of the linker is crucial; it must be stable enough to prevent premature, systemic release of the payload, but labile enough within the tumor microenvironment to allow the drug to diffuse to adjacent cells.[10]

Troubleshooting Guide

Issue 1: Premature Payload Release with a Hydrazone Linker at Neutral pH

  • Question: My hydrazone-linked ADC is showing significant payload release during in vitro plasma stability assays at pH 7.4. What could be the cause and how can I fix it?

  • Answer:

    • Possible Cause 1: Linker Structure. The inherent chemical structure of your hydrazone linker may be too labile at neutral pH. Acylhydrazones are generally more resistant to hydrolysis at neutral pH compared to alkylhydrazones, while being more sensitive to acidic pH.

    • Troubleshooting Steps:

      • Re-evaluate Linker Chemistry: Consider synthesizing an ADC with a more stable hydrazone variant. Introducing electron-withdrawing groups near the hydrazone bond can decrease its susceptibility to hydrolysis at neutral pH.

      • Formulation Optimization: Ensure your formulation buffer is meticulously maintained at pH 7.4. Even slight drops in pH can accelerate hydrolysis. Consider using a buffer with a strong buffering capacity in the neutral range.

      • Hydrophilic Spacers: Incorporating hydrophilic spacers, such as PEG, into your linker design can sometimes shield the pH-sensitive bond, improving plasma stability.[7]

Issue 2: ADC Aggregation During pH Stress Studies

  • Question: When I incubate my ADC in a low pH buffer (e.g., pH 5.0) to simulate endosomal conditions, I observe significant aggregation and precipitation. How can I prevent this?

  • Answer:

    • Possible Cause 1: Increased Hydrophobicity. The conjugation of hydrophobic payloads can increase the overall hydrophobicity of the ADC, leading to aggregation, especially under stress conditions like low pH or elevated temperatures which can induce conformational changes.[7][11]

    • Troubleshooting Steps:

      • Formulation Buffer Optimization: Screen different formulation buffers (e.g., citrate (B86180), acetate (B1210297), histidine) to find the optimal conditions for your specific ADC. The inclusion of excipients like polysorbates (e.g., Tween 20) or sugars (e.g., sucrose, trehalose) can help stabilize the ADC and prevent aggregation.[4][12]

      • Hydrophilic Linkers: Employing more hydrophilic linkers can help to counteract the hydrophobicity of the payload and reduce the propensity for aggregation.[7]

      • Control Drug-to-Antibody Ratio (DAR): A lower DAR can reduce the overall hydrophobicity of the ADC, thereby minimizing aggregation. If possible, aim for a lower, more homogeneous DAR.

      • Immobilization During Conjugation: To prevent aggregation during the manufacturing process, antibodies can be immobilized on a solid support during conjugation with the payload-linker.[6]

Issue 3: Unexpected Cleavage of a Peptide Linker at Neutral pH

  • Question: My valine-citrulline (Val-Cit) linked ADC is showing instability in a neutral pH buffer that does not contain proteases. What could be causing this non-enzymatic cleavage?

  • Answer:

    • Possible Cause 1: Amide Bond Instability. While peptide bonds are generally stable, their hydrolysis can be influenced by neighboring functional groups and the overall three-dimensional structure. In some cases, remote acyl groups can render certain amide bonds surprisingly unstable even under mild acidic or neutral conditions.[13][14]

    • Possible Cause 2: Buffer Components. Although seemingly inert, some buffer components can participate in or catalyze hydrolysis reactions over extended incubation periods.

    • Troubleshooting Steps:

      • Linker Modification: Introducing modifications to the peptide linker can enhance its stability. For example, the development of a glutamic acid-valine-citrulline (EVCit) tripeptide linker has shown improved stability in mouse plasma compared to the traditional Val-Cit linker.[15]

      • Buffer System Evaluation: Test the stability of your ADC in a panel of different buffer systems (e.g., phosphate, citrate, histidine) at the same pH to determine if a specific buffer component is contributing to the instability.[16]

      • Purity of Reagents: Ensure all buffer components and reagents are of high purity and free from contaminants that could catalyze bond cleavage.

      • Structural Analysis: If possible, perform structural analysis to determine if the conjugation site or local protein folding could be contributing to the strain on the peptide bond.

Data on Linker Stability

The stability of a linker is often quantified by its half-life (t½) under specific pH conditions. The following tables summarize representative stability data for common linker types.

Table 1: Half-life of pH-Sensitive Linkers at Different pH Values

Linker TypepH 7.4 (Physiological)pH 5.5 (Endosomal)pH 4.5 (Lysosomal)Reference(s)
Hydrazone (gemtuzumab ozogamicin)48 - 72 hours--[8]
Spiro-orthoester (SpiDo)~39 hours1.5 hours-[8][]
Silyl ether-based> 7 days~50% release after 7 days~100% release after 7 days[15]
5-(hydroxymethyl)pyrogallol orthoester (HMPO)Stable for 24 hoursRapid release-[]

Table 2: Stability of Peptide Linkers in Plasma

Linker TypePlasma SourceStabilityReference(s)
Valine-Citrulline (Val-Cit)HumanStable[18]
Valine-Citrulline (Val-Cit)MouseUnstable (cleaved by carboxylesterase)[18]
Glutamic acid-Valine-Citrulline (EVCit)MouseStable[15]
Triglycyl (CX)MouseHighly Stable[19]

Experimental Protocols

Protocol 1: In Vitro pH Stability Assay using RP-HPLC

Objective: To determine the rate of linker hydrolysis and payload release from an ADC at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., pH 7.4, 6.5, 5.5, 4.5). Common buffers include phosphate-buffered saline (PBS) for pH 7.4 and citrate or acetate buffers for acidic conditions.

  • Sample Incubation: Dilute the ADC to a final concentration of 1 mg/mL in each of the prepared buffers. Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately quench the reaction by adding a cold solution (e.g., 3 volumes of acetonitrile (B52724) with an internal standard) to precipitate the antibody and stop further degradation.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (>10,000 x g) for 10-15 minutes to pellet the precipitated protein.

  • Analysis by RP-HPLC: Analyze the supernatant, which contains the released payload, by reverse-phase high-performance liquid chromatography (RP-HPLC). Use a C18 column and a suitable gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Data Analysis: Quantify the amount of released payload at each time point by integrating the corresponding peak area and comparing it to a standard curve. Calculate the half-life of the linker at each pH.

Protocol 2: Quantification of Intact ADC by ELISA

Objective: To measure the amount of intact, payload-conjugated ADC in a sample over time.

Methodology:

  • Sample Incubation: Incubate the ADC in the desired matrix (e.g., plasma from different species, buffer at a specific pH) at 37°C. Collect aliquots at various time points.

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.

  • Blocking: Add a blocking buffer (e.g., BSA or non-fat dry milk in PBS) to prevent non-specific binding. Incubate and wash.

  • Sample Addition: Add diluted samples from the incubation to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload. Incubate and wash.

  • Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme. The enzyme will catalyze a reaction that produces a detectable signal.

  • Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample. A decrease in signal over time indicates payload deconjugation.

Visualizations

Linker_Cleavage_Mechanisms cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers pH_sensitive pH-Sensitive (e.g., Hydrazone, Acetal) Trigger1 Low pH (Endosome/Lysosome) pH_sensitive->Trigger1 triggered by Enzyme_sensitive Enzyme-Sensitive (e.g., Val-Cit Peptide) Trigger2 Proteases (e.g., Cathepsin B) Enzyme_sensitive->Trigger2 triggered by Redox_sensitive Redox-Sensitive (e.g., Disulfide) Trigger3 High Glutathione (Intracellular) Redox_sensitive->Trigger3 triggered by Non_cleavable Non-Cleavable (e.g., Thioether) Trigger4 Lysosomal Degradation of Antibody Non_cleavable->Trigger4 requires Release Payload Release Trigger1->Release Trigger2->Release Trigger3->Release Trigger4->Release

Caption: Overview of common linker types and their cleavage triggers.

Experimental_Workflow Start Start: ADC Sample Incubation Incubate ADC in Test Buffer/Plasma (e.g., pH 7.4, 5.5, 4.5) at 37°C Start->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Quench Quench Reaction & Precipitate Protein Time_Points->Quench Centrifuge Centrifuge to Separate Supernatant Quench->Centrifuge Analysis Analyze Supernatant (Released Payload) by RP-HPLC Centrifuge->Analysis Data Quantify Payload & Calculate Linker Half-life Analysis->Data

Caption: Experimental workflow for a pH-dependent linker stability assay.

Troubleshooting_Tree cluster_release Premature Release cluster_aggregation Aggregation Start Unexpected Payload Release or ADC Aggregation? Release_pH Is linker pH-sensitive? Start->Release_pH Release Agg_DAR High DAR? Start->Agg_DAR Aggregation Release_Enzyme Is linker enzyme-sensitive? Release_pH->Release_Enzyme No Sol_pH Check linker structure for lability at neutral pH. Optimize formulation buffer. Release_pH->Sol_pH Yes Release_Redox Is linker redox-sensitive? Release_Enzyme->Release_Redox No Sol_Enzyme Check for contaminating proteases in reagents. Modify peptide sequence. Release_Enzyme->Sol_Enzyme Yes Sol_Redox Check for unintended reducing agents in buffer. Release_Redox->Sol_Redox Yes Agg_Payload Hydrophobic Payload? Agg_DAR->Agg_Payload No Sol_DAR Optimize conjugation for lower, more homogeneous DAR. Agg_DAR->Sol_DAR Yes Agg_Buffer Suboptimal Buffer? Agg_Payload->Agg_Buffer No Sol_Payload Incorporate hydrophilic linkers/spacers. Agg_Payload->Sol_Payload Yes Sol_Buffer Screen different buffers and add stabilizing excipients. Agg_Buffer->Sol_Buffer Yes

Caption: Troubleshooting decision tree for linker stability issues.

References

how to remove excess reducing agent before conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the critical step of removing excess reducing agent prior to bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove excess reducing agent before conjugation?

Excess reducing agents, particularly thiol-containing ones like dithiothreitol (B142953) (DTT) and 2-mercaptoethanol (B42355) (BME), must be removed before conjugation reactions that involve maleimide (B117702) chemistry.[1][2][3] The thiol groups on these reducing agents will compete with the sulfhydryl groups on the protein or peptide of interest for reaction with the maleimide, which can significantly lower the conjugation efficiency.[1][2]

Q2: Are there any reducing agents that do not need to be removed before conjugation?

Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent because it is stable, odorless, and does not contain a thiol group.[1][2] In many cases, excess TCEP does not need to be removed before adding a maleimide reagent.[1][4] However, some studies suggest that TCEP can still react with maleimides under certain conditions, so removal may still be advisable for optimal results.[2][5][6]

Q3: What are the most common methods for removing excess reducing agents?

The most common methods for removing small molecules like reducing agents from protein solutions are desalting columns (also known as gel filtration), dialysis, and precipitation.[7][8][9][10]

Q4: How do I choose the best removal method for my experiment?

The choice of method depends on factors such as sample volume, protein concentration, and the desired speed of the process. Desalting spin columns are very fast and convenient for small sample volumes.[8][11] Gravity-flow desalting columns are suitable for larger sample volumes.[7] Dialysis is a gentle method but is significantly more time-consuming.[8][9] Precipitation is a rapid method for concentrating the protein while removing contaminants but may lead to protein denaturation or loss.[12]

Troubleshooting Guide

Issue: Low or no conjugation efficiency after reducing agent removal.

Possible Cause Recommended Solution
Residual Reducing Agent The removal of the reducing agent was incomplete. If using a desalting column, ensure you are using the correct column size for your sample volume to prevent co-elution of the reducing agent and your protein.[13] For dialysis, ensure sufficient buffer changes and dialysis time.[8]
Re-oxidation of Thiols Free sulfhydryl groups can re-oxidize to form disulfide bonds, especially in the presence of oxygen or metal ions.[1] Work quickly after removing the reducing agent.[8] It is also recommended to use degassed buffers and include a chelating agent like EDTA (1-5 mM) in your buffers to prevent metal-catalyzed oxidation.[1]
Protein Loss During Removal Significant protein loss may have occurred during the removal step. For desalting columns, ensure your protein's molecular weight is above the column's molecular weight cut-off (MWCO).[14][15] With precipitation, the protein pellet may not have been fully resolubilized.
Suboptimal pH The pH of the buffer used for removal and subsequent conjugation is critical. For maleimide-thiol conjugation, the optimal pH range is 6.5-7.5.[1][2][3]

Experimental Protocols and Data

Method 1: Desalting Spin Columns

Desalting spin columns are ideal for rapid buffer exchange and removal of small molecules from protein samples. They are particularly useful for small sample volumes.[8][14]

Experimental Workflow:

G Workflow for Reducing Agent Removal using a Spin Column A Equilibrate Spin Column B Load Protein Sample A->B C Centrifuge B->C D Collect Purified Protein C->D

Caption: Workflow for removing excess reducing agent using a desalting spin column.

Protocol:

  • Column Equilibration: Remove the storage buffer from the spin column and wash it with the conjugation buffer (without the reducing agent). This is typically done by centrifuging the column with the new buffer.[14]

  • Sample Loading: Add your protein sample containing the excess reducing agent to the top of the resin bed.

  • Centrifugation: Place the spin column into a collection tube and centrifuge according to the manufacturer's instructions. The centrifugal force will move the protein through the column while the smaller reducing agent molecules are retained in the resin.[13]

  • Collection: The purified protein will be in the collection tube, ready for conjugation.

Method 2: Gravity-Flow Desalting Columns

Gravity-flow desalting columns are suitable for larger sample volumes and operate based on size exclusion chromatography.[7]

Experimental Workflow:

G Workflow for Reducing Agent Removal using a Gravity-Flow Column A Equilibrate Column B Load Sample A->B C Elute with Buffer B->C D Collect Protein Fractions C->D

Caption: Workflow for removing excess reducing agent using a gravity-flow desalting column.

Protocol:

  • Column Equilibration: Allow the storage buffer to drain from the column and then equilibrate the column by washing it with several column volumes of the desired conjugation buffer.

  • Sample Application: Apply the protein sample to the top of the column bed.

  • Elution: As the sample enters the resin, add more conjugation buffer to the top of the column to begin the elution process.

  • Fraction Collection: Collect the fractions as they elute from the column. The protein will elute first, followed by the smaller reducing agent molecules.

Method 3: Dialysis

Dialysis is a gentle but time-consuming method that involves the diffusion of small molecules across a semi-permeable membrane.

Experimental Workflow:

G Workflow for Reducing Agent Removal using Dialysis A Prepare Dialysis Tubing/Cassette B Load Sample A->B C Dialyze Against Buffer B->C D Change Buffer C->D Repeat 2-3 times D->C E Recover Sample D->E

Caption: Workflow for removing excess reducing agent using dialysis.

Protocol:

  • Prepare Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This usually involves rinsing with DI water.

  • Load Sample: Place the protein sample into the dialysis tubing or cassette.

  • Dialysis: Place the sealed tubing/cassette into a large volume of the desired conjugation buffer.

  • Buffer Changes: Allow dialysis to proceed for several hours to overnight with stirring. Change the dialysis buffer 2-3 times to ensure complete removal of the reducing agent.[8]

  • Sample Recovery: Carefully remove the protein sample from the dialysis tubing/cassette.

Method 4: Protein Precipitation

Precipitation can be used to concentrate a protein sample while removing small molecule contaminants.[12]

Experimental Workflow:

G Workflow for Reducing Agent Removal via Precipitation A Add Precipitating Agent B Incubate A->B C Centrifuge to Pellet Protein B->C D Wash Pellet C->D E Resuspend Protein D->E

Caption: Workflow for removing excess reducing agent using protein precipitation.

Protocol:

  • Add Precipitant: Add a precipitating agent, such as cold acetone (B3395972) or trichloroacetic acid (TCA), to the protein solution.[10][12]

  • Incubate: Incubate the mixture, often at a low temperature, to allow the protein to precipitate.[16]

  • Pellet Protein: Centrifuge the sample to pellet the precipitated protein.

  • Wash Pellet: Carefully remove the supernatant containing the reducing agent and wash the protein pellet with a suitable solvent to remove any remaining precipitant.

  • Resuspend: Resuspend the protein pellet in the desired conjugation buffer.

Comparison of Methods
Method Processing Time Sample Volume Protein Recovery Key Advantages Key Disadvantages
Desalting Spin Column < 15 minutes[15]Small (µL to mL)[14]HighVery fast and easy to use.[8]Limited to small sample volumes.
Gravity-Flow Desalting Column 15-30 minutesLarger (mL)[7]HighGood for larger sample volumes.More hands-on time than spin columns.
Dialysis Hours to overnight[8]VariableHighGentle on the protein.Very time-consuming.[9]
Precipitation < 1 hourVariableModerate to HighConcentrates the protein.Risk of protein denaturation and incomplete resolubilization.[12]

Logical Troubleshooting Flowchart

G Start Low Conjugation Efficiency Q1 Was a thiol-containing reducing agent (e.g., DTT) used? Start->Q1 A1_Yes Incomplete removal is likely. Optimize removal protocol (e.g., larger desalting column, more dialysis changes). Q1->A1_Yes Yes Q2 Was TCEP used? Q1->Q2 No Q3 Was the time between reducing agent removal and conjugation long? A1_Yes->Q3 A2_Yes Consider potential TCEP-maleimide reaction. Try removing TCEP before conjugation. Q2->A2_Yes Yes Q2->Q3 No A2_Yes->Q3 A3_Yes Re-oxidation of thiols may have occurred. Work faster and use degassed buffers with EDTA. Q3->A3_Yes Yes End Re-evaluate other conjugation parameters (pH, stoichiometry, reagent stability). Q3->End No A3_Yes->End

Caption: Troubleshooting flowchart for low conjugation efficiency after reducing agent removal.

References

Technical Support Center: Optimizing Molar Ratios for Protein-Linker Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the molar ratio of linker to protein during bioconjugation experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting molar ratio of linker to protein?

A1: There is no single optimal molar ratio, as it is highly dependent on the protein, the linker chemistry, and the desired final drug-to-antibody ratio (DAR). However, a common starting point is a molar excess of the linker. For instance, a 10- to 20-fold molar excess of a linker over available free thiols is often recommended for thiol-reactive linkers.[1] For amine-reactive linkers like NHS esters, initial ratios of 20:1 to 40:1 (linker:protein) may be explored.[2] It is crucial to perform optimization experiments by testing a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1) to determine the ideal condition for your specific system.[3]

Q2: How does the molar ratio affect the final product?

A2: The molar ratio of linker to protein is a critical parameter that directly influences the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody.[4] A low molar ratio may result in a low DAR and reduced potency, while an excessively high ratio can lead to over-labeling, protein aggregation, altered pharmacokinetics, and potential toxicity.[4][5][6]

Q3: What are the most common linker chemistries and their target residues?

A3: The choice of linker chemistry dictates which amino acid residues on the protein are targeted for conjugation. Common strategies include:

  • Amine-reactive linkers (e.g., NHS esters): These target the primary amines on the side chains of lysine (B10760008) residues.[2][5]

  • Thiol-reactive linkers (e.g., maleimides, SSPy): These specifically react with the sulfhydryl groups of cysteine residues.[1][3]

  • Carbohydrate-reactive linkers: These target the sugar residues on glycosylated proteins after an oxidation step.[2]

Q4: How can I determine the drug-to-antibody ratio (DAR)?

A4: Several analytical techniques can be used to determine the DAR. The simplest method is UV/Vis spectroscopy, which calculates the average DAR based on the absorbance of the antibody and the drug at different wavelengths.[][8] However, this method can be skewed by the presence of free drug.[9] More advanced and accurate methods include Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which can provide information on the distribution of different drug-loaded species.[][10]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the linker-to-protein molar ratio.

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency / Low DAR Insufficient Molar Ratio: The amount of linker is too low to achieve the desired level of conjugation.Increase the molar excess of the linker in the reaction. A titration experiment with a range of ratios is recommended.[1][3]
Inactive Functional Groups: The target amino acid residues (e.g., cysteines, lysines) on the protein are not available for reaction. Cysteines may be forming disulfide bonds.[1]For thiol conjugations, pre-treat the protein with a reducing agent like TCEP or DTT to reduce disulfide bonds. Ensure complete removal of the reducing agent before adding the linker.[1]
Degraded Linker Reagent: The linker has lost its reactivity due to improper storage or handling, such as exposure to moisture.[1]Store the linker reagent according to the manufacturer's instructions, typically at -20°C in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent condensation.[1]
Incompatible Buffer: The reaction buffer may contain components that interfere with the conjugation, such as primary amines (Tris, glycine) for NHS ester reactions or sulfhydryl-containing compounds for maleimide (B117702) reactions.[11]Perform a buffer exchange into a suitable buffer system (e.g., PBS, HEPES) at the optimal pH for the specific linker chemistry.[5][11]
Protein Aggregation Over-labeling: A high molar excess of the linker can lead to excessive conjugation, altering the protein's surface properties and causing aggregation.[5]Reduce the molar excess of the linker. Perform a titration to find the optimal ratio that provides a good DAR without causing aggregation.[5]
Hydrophobicity of the Linker/Drug: The linker or attached drug molecule may be hydrophobic, increasing the propensity for aggregation as more molecules are conjugated to the protein.[6]If possible, select a more hydrophilic linker. Alternatively, optimize the reaction conditions by lowering the protein concentration or adding stabilizing excipients.[6]
Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be ideal for protein stability.[6]Ensure the buffer pH is within the protein's stability range. Adjusting the salt concentration can also help to mitigate aggregation.[12]
High Protein Concentration: Increased proximity of protein molecules at high concentrations can promote intermolecular interactions and aggregation.[6]Reduce the protein concentration during the conjugation reaction.[6]
Inconsistent DAR Between Batches Variable Reaction Conditions: Minor differences in molar ratio, incubation time, or temperature can lead to batch-to-batch variability.Standardize all reaction parameters. Precisely control the amount of linker added, and maintain consistent incubation times and temperatures.[3]
Incomplete Protein Reduction (for thiol conjugation): If reducing disulfide bonds, incomplete or variable reduction will result in a fluctuating number of available thiols for conjugation.Ensure the reduction step is complete and consistent. Consider quantifying the free thiols before proceeding with the conjugation.[3]

Experimental Protocols

Protocol 1: General Workflow for Molar Ratio Optimization

This protocol provides a general framework for optimizing the linker-to-protein molar ratio for a typical antibody-drug conjugate (ADC).

  • Protein Preparation:

    • If targeting cysteines, reduce the antibody by adding a 10- to 20-fold molar excess of a reducing agent like TCEP.[1]

    • Incubate at room temperature for 30-60 minutes.[1]

    • Remove the reducing agent using a desalting column.[1]

    • Ensure the protein is in a suitable conjugation buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.[5]

  • Linker Preparation:

    • Immediately before use, dissolve the linker in an appropriate solvent (e.g., DMSO) to create a stock solution (e.g., 10-20 mM).[5]

  • Conjugation Reaction:

    • Set up a series of reactions with varying molar ratios of linker to protein (e.g., 5:1, 10:1, 20:1, 40:1).

    • Add the calculated volume of the linker stock solution to the protein solution while gently mixing.

    • Incubate at room temperature for 1-2 hours or as recommended for the specific linker chemistry.[1][2]

  • Quenching and Purification:

    • Stop the reaction by adding a quenching reagent (e.g., cysteine or N-acetylcysteine for maleimide reactions) to consume any unreacted linker.[13]

    • Purify the conjugate to remove excess linker, unconjugated drug, and other byproducts using size-exclusion chromatography (SEC) or a desalting column.[1]

  • Characterization:

    • Determine the protein concentration (e.g., using a BCA assay).

    • Analyze the Drug-to-Antibody Ratio (DAR) using an appropriate method such as UV/Vis spectroscopy, HIC, or LC-MS.[][9]

    • Assess the extent of aggregation using SEC or Dynamic Light Scattering (DLS).[6]

Recommended Starting Conditions for Different Linker Chemistries
Linker ChemistryTarget ResidueRecommended Molar Excess (Linker:Protein)Reaction pH
NHS Ester Lysine20:1 to 40:1[2]7.2 - 8.5[5]
Maleimide Cysteine5:1 to 20:1[3]6.5 - 7.5[14]
Pyridyl Disulfide (SPDP/SSPy) Cysteine10:1 to 20:1[1]6.5 - 7.5[1]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein Preparation (Reduction if needed) conjugation Conjugation (Varying Molar Ratios) protein_prep->conjugation linker_prep Linker Preparation linker_prep->conjugation quenching Quenching conjugation->quenching purification Purification quenching->purification characterization Characterization (DAR, Aggregation) purification->characterization optimization Optimization Decision characterization->optimization

Caption: Experimental workflow for optimizing linker-to-protein molar ratio.

troubleshooting_logic cluster_low_dar Low DAR Troubleshooting cluster_aggregation Aggregation Troubleshooting start Unsatisfactory Result (Low DAR or Aggregation) check_ratio Is Molar Ratio Sufficient? start->check_ratio check_overlabeling Is DAR Too High? start->check_overlabeling increase_ratio Increase Molar Ratio check_ratio->increase_ratio No check_reagents Are Reagents Active? check_ratio->check_reagents Yes new_reagents Use Fresh Reagents check_reagents->new_reagents No check_buffer Is Buffer Compatible? check_reagents->check_buffer Yes buffer_exchange Perform Buffer Exchange check_buffer->buffer_exchange No decrease_ratio Decrease Molar Ratio check_overlabeling->decrease_ratio Yes check_concentration Is Protein Conc. High? check_overlabeling->check_concentration No decrease_conc Decrease Protein Conc. check_concentration->decrease_conc Yes check_buffer_stability Is Buffer Optimal for Stability? check_concentration->check_buffer_stability No optimize_buffer Optimize Buffer (pH, Salt) check_buffer_stability->optimize_buffer No

Caption: Decision tree for troubleshooting common conjugation issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Antibody-Drug Conjugate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The inherent complexity of these molecules, comprising an antibody, a linker, and a payload, presents unique analytical challenges. Ensuring the quality, safety, and efficacy of ADCs necessitates a suite of robust analytical methods to characterize critical quality attributes (CQAs). This guide provides an objective comparison of key analytical techniques used for ADC characterization, supported by experimental data and detailed methodologies.

Key Quality Attributes and Corresponding Analytical Techniques

The characterization of ADCs involves the assessment of various parameters. The following table summarizes the primary analytical techniques employed for evaluating key CQAs:

Critical Quality Attribute (CQA)Primary Analytical Technique(s)Purpose of Analysis
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to an antibody, which directly impacts efficacy and safety.[1][2][3][4]
Drug Load Distribution HIC, RP-HPLC, MSTo characterize the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).[2][3][5]
Aggregation and Fragmentation Size Exclusion Chromatography (SEC)To detect and quantify high molecular weight species (aggregates) and low molecular weight species (fragments) that can affect stability and immunogenicity.[1][6][7][8]
Purity and Heterogeneity Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS), Imaged Capillary Isoelectric Focusing (iCIEF)To assess the purity of the ADC and characterize charge heterogeneity arising from the conjugation process.[9][10][11]
Conjugation Site Mass Spectrometry (MS) with peptide mappingTo identify the specific amino acid residues where the drug-linker is attached to the antibody.[12][13]
Free Drug Level RP-HPLC, Enzyme-Linked Immunosorbent Assay (ELISA)To quantify the amount of unconjugated cytotoxic drug, which can contribute to systemic toxicity.[1]
Conformational Stability Differential Scanning Calorimetry (DSC)To evaluate the impact of conjugation on the thermal stability of the antibody.[1][14]

Comparison of Key Analytical Methods

This section provides a detailed comparison of the most commonly used analytical techniques for ADC characterization.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity under non-denaturing conditions.[15][16] It is a cornerstone technique for determining the DAR and drug load distribution of cysteine-linked ADCs.[3][5]

Strengths:

  • Preserves the native structure of the ADC.[15]

  • Provides excellent resolution of different drug-loaded species.[1][3]

  • Allows for the isolation of specific DAR species for further analysis.[16]

Limitations:

  • Traditionally incompatible with direct MS analysis due to the use of non-volatile salts.[2][5][16] However, recent advancements have led to the development of MS-compatible HIC methods.[2][17]

  • May not be suitable for analyzing lysine-linked ADCs due to their high heterogeneity.[18]

  • Method development can be empirical and challenging.[16]

Experimental Protocol: DAR Analysis by HIC

  • Column: TSKgel Butyl-NPR, 4.6 mm ID × 3.5 cm, 2.5 µm.[19]

  • Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

  • Gradient: A linear gradient from high to low salt concentration.

  • Flow Rate: 0.8 mL/min.[20]

  • Detection: UV at 280 nm.

  • Data Analysis: The weighted average DAR is calculated from the peak areas of the different drug-loaded species.[3]

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Separation cluster_detection Detection & Analysis ADC_Sample ADC Sample in Formulation Buffer Dilution Dilute in High Salt Mobile Phase A ADC_Sample->Dilution Injection Inject onto HIC Column Dilution->Injection Gradient_Elution Gradient Elution (Decreasing Salt) Injection->Gradient_Elution UV_Detector UV Detection (280 nm) Gradient_Elution->UV_Detector Chromatogram Chromatogram (DAR Species) UV_Detector->Chromatogram DAR_Calculation DAR Calculation (Peak Area Integration) Chromatogram->DAR_Calculation

Caption: Workflow for Drug-to-Antibody Ratio (DAR) analysis using HIC.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions. It is a versatile technique used for determining the average DAR, analyzing drug load distribution on light and heavy chains, and quantifying free drug levels.[3][21][22]

Strengths:

  • Orthogonal method to HIC for DAR determination, particularly for cysteine-linked ADCs.[3]

  • Can provide information on drug distribution between the light and heavy chains after reduction.[3]

  • Applicable to a wide range of ADCs, including those with different conjugation chemistries.[23]

Limitations:

  • Denaturing conditions can lead to the loss of the ADC's native structure.[5]

  • May not resolve positional isomers of ADCs with the same number of conjugated drugs.[16]

Experimental Protocol: DAR Analysis of Reduced ADC by RP-HPLC

  • Sample Preparation: The ADC is reduced to dissociate the heavy and light chains.[3][21]

  • Column: Agilent ZORBAX RRHD SB300-C8.[21]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.[22]

  • Gradient: A gradient from low to high organic solvent concentration.

  • Detection: UV at 280 nm.

  • Data Analysis: The weighted average DAR is calculated from the peak areas of the unconjugated and conjugated light and heavy chains.[3][]

RPHPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Separation cluster_detection Detection & Analysis ADC_Sample ADC Sample Reduction Reduction (e.g., DTT) ADC_Sample->Reduction Injection Inject onto RP-HPLC Column Reduction->Injection Gradient_Elution Gradient Elution (Increasing Organic) Injection->Gradient_Elution UV_Detector UV Detection (280 nm) Gradient_Elution->UV_Detector Chromatogram Chromatogram (Light & Heavy Chains) UV_Detector->Chromatogram DAR_Calculation DAR Calculation (Peak Area Integration) Chromatogram->DAR_Calculation

Caption: Workflow for DAR analysis of a reduced ADC using RP-HPLC.
Mass Spectrometry (MS)

MS is a powerful technique that measures the mass-to-charge ratio of ions. It is used for DAR determination, conjugation site mapping, and characterization of various ADC attributes.[12][13][25] Native MS, performed under non-denaturing conditions, is particularly useful for analyzing intact ADCs and non-covalent complexes.[26][27]

Strengths:

  • Provides accurate mass measurements for intact ADCs and their subunits.[25]

  • Enables the identification of conjugation sites through peptide mapping.[13]

  • Can be coupled with liquid chromatography (LC-MS) for enhanced separation and characterization.[12]

Limitations:

  • Data analysis can be complex, especially for heterogeneous ADCs.

  • Sensitivity can be a challenge for low-abundance species.[28]

Experimental Protocol: Native SEC-MS for DAR Analysis

  • Column: Size Exclusion Chromatography (SEC) column (e.g., ACQUITY UPLC Protein BEH SEC).

  • Mobile Phase: Volatile buffer such as ammonium acetate.[29]

  • MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[30]

  • Data Analysis: Deconvolution of the mass spectrum to determine the masses of the different DAR species and calculate the average DAR.

MS_Workflow ADC_Sample ADC Sample SEC Size Exclusion Chromatography (SEC) (Online Buffer Exchange) ADC_Sample->SEC ESI Electrospray Ionization (ESI) (Native Conditions) SEC->ESI MS Mass Spectrometry (MS) (High Resolution) ESI->MS Data_Analysis Data Analysis (Deconvolution, DAR Calculation) MS->Data_Analysis

Caption: General workflow for native SEC-MS analysis of ADCs.
Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is the primary method for detecting and quantifying aggregates and fragments in ADC preparations.[1][6][7][8]

Strengths:

  • Provides a direct measure of size heterogeneity.[31]

  • Can be performed under non-denaturing conditions.

  • Relatively simple and robust method.[29]

Limitations:

  • May not resolve species with similar sizes but different conformations.

  • Hydrophobic interactions between the ADC and the SEC column can sometimes lead to peak tailing and inaccurate quantification.[6][8] The use of specialized columns and mobile phase modifiers can mitigate this issue.[7]

Experimental Protocol: Aggregation Analysis by SEC

  • Column: Agilent AdvanceBio SEC.[6][7]

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.[7]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Data Analysis: Integration of peak areas to determine the percentage of monomer, aggregate, and fragment.

SEC_Workflow ADC_Sample ADC Sample Injection Inject onto SEC Column ADC_Sample->Injection Isocratic_Elution Isocratic Elution (Aqueous Buffer) Injection->Isocratic_Elution UV_Detector UV Detection (280 nm) Isocratic_Elution->UV_Detector Chromatogram Chromatogram (Aggregate, Monomer, Fragment) UV_Detector->Chromatogram Quantification Quantification (% Peak Area) Chromatogram->Quantification

Caption: Workflow for aggregation and fragmentation analysis by SEC.
Capillary Electrophoresis (CE)

CE techniques, such as CE-SDS and iCIEF, separate molecules based on their size and charge, respectively. They are high-resolution methods used for purity assessment and characterization of charge heterogeneity.[9][10][11]

Strengths:

  • High separation efficiency and resolution.[9]

  • Requires minimal sample volume.

  • Can be coupled with MS for further characterization.[11]

Limitations:

  • Throughput can be lower compared to HPLC-based methods.

  • Method development can be more complex.

Experimental Protocol: Purity Analysis by CE-SDS

  • Sample Preparation: The ADC is denatured and treated with SDS under reducing or non-reducing conditions.

  • Capillary: Fused-silica capillary.

  • Separation Buffer: Contains SDS and sieving polymer.

  • Detection: UV at 220 nm.

  • Data Analysis: Determination of the percentage of the main peak and impurities.

Conclusion

The comprehensive characterization of ADCs requires a multi-faceted analytical approach. Each technique offers unique advantages and limitations, and their orthogonal application provides a thorough understanding of the molecule's critical quality attributes. The choice of analytical methods will depend on the specific characteristics of the ADC, including the conjugation chemistry and the properties of the antibody and payload. As ADC development continues to evolve, so too will the analytical toolbox, with a trend towards more integrated and high-throughput methodologies.

References

Stability Showdown: A Comparative Guide to Disulfide-Based Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical factor that dictates its therapeutic window. An ideal disulfide-based linker must be sufficiently stable in systemic circulation to prevent premature payload release and off-target toxicity, yet labile enough to be efficiently cleaved in the reducing environment of the target cell. This guide provides an objective comparison of the stability of various disulfide-based linkers, supported by experimental data, and offers detailed protocols for their evaluation.

Disulfide linkers are designed to exploit the significant difference in glutathione (B108866) (GSH) concentration between the extracellular environment (approximately 5 µM in blood) and the intracellular cytoplasm (1-10 mM).[] This redox potential gradient allows for selective cleavage of the disulfide bond and subsequent release of the cytotoxic payload within the target cell. However, the inherent reactivity of the disulfide bond can also lead to instability in plasma, where it can react with free thiols, such as cysteine and GSH.[2]

Comparative Stability of Disulfide Linkers

The stability of disulfide linkers in plasma can be modulated by introducing steric hindrance around the disulfide bond. Generally, increased steric hindrance leads to greater stability.[3][4] The following table summarizes quantitative data on the plasma stability of different disulfide linkers from various studies. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Linker TypeSteric HindranceADC ConstructPlasma SourceStability Metric (Half-life)Reference
Unhindered DisulfideLowanti-CD22-DM1Mouse~1 day (% drug loss)[2]
SPP (N-succinimidyl 4-(2-pyridyldithio)propionate)LowhuC242-SPP-DM1MouseLess stable than hindered linkers[5]
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)Lowanti-HER2 ADCNot SpecifiedLess stable than hindered linkers[5]
Hindered Disulfide (e.g., gem-dimethyl)HighhuC242-SPDB-DM4MouseMore stable than unhindered[3][4]
Anilino Conjugate (Disulfide-based)Not ApplicableNot SpecifiedNot Specified~5.5 days[6]
SSNPP-DM4 (most hindered)Highanti-HER2 ADCMouseMost stable disulfide linker in study[5]

Experimental Protocols

Accurate assessment of disulfide linker stability is crucial for the development of safe and effective ADCs. The following are detailed protocols for key in vitro and in vivo stability assays.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation from an ADC in plasma from different species.

Methodology:

  • ADC Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload using methods such as ELISA and LC-MS.[7]

Quantification of Intact ADC by ELISA

This method measures the concentration of the antibody-conjugated drug over time.

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and wash.

  • Blocking: Add a blocking buffer to prevent non-specific binding. Incubate and wash.

  • Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.

  • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to ADCs that have retained their payload. Incubate and wash.

  • Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme.

  • Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample.[8]

Quantification of Free Payload by LC-MS/MS

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC.

  • Sample Preparation:

    • To 5 µL of serum, add a mixture of methanol (B129727) and ethanol (B145695) for protein precipitation.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the free payload.

  • LC-MS/MS Analysis:

    • Inject the supernatant into an LC-MS/MS system.

    • Use a suitable column (e.g., C18) and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) for separation.

    • Detect and quantify the free payload using mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of the payload.

    • Determine the concentration of the released payload in the plasma samples by comparing their peak areas to the calibration curve.

Visualizing Experimental Workflows

experimental_workflow

cleavage_mechanism StableADC StableADC Internalization Internalization StableADC->Internalization Targeting Cleavage Cleavage Internalization->Cleavage Release Release Cleavage->Release

References

Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical design element in the development of Antibody-Drug Conjugates (ADCs). This decision profoundly impacts the ADC's stability, mechanism of action, efficacy, and toxicity profile. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data, to aid in the rational design of next-generation ADCs.

The linker in an ADC serves as the crucial bridge between the tumor-targeting monoclonal antibody (mAb) and the potent cytotoxic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet efficiently release the payload at the tumor site.[1] The fundamental difference between the two main classes of linkers lies in their payload release mechanism.[2]

Cleavable linkers are designed to be labile and release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell.[3] These triggers can include low pH, a reducing environment, or the presence of specific enzymes that are overexpressed in tumor cells.[4] In contrast, non-cleavable linkers are stable and rely on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization to release the payload, which remains attached to the linker and an amino acid residue.[5][6]

Comparative Analysis: Pros and Cons

FeatureCleavable LinkersNon-Cleavable Linkers
Mechanism of Release Triggered by specific conditions (e.g., enzymes, pH, glutathione) in the tumor microenvironment or within the cell.[4]Relies on complete proteolytic degradation of the antibody in the lysosome after internalization.[5]
Payload Released Typically the unmodified, potent parent drug.Payload attached to the linker and an amino acid residue.[7]
Bystander Effect Often high, as the released, membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells.[8]Generally low to negligible, as the released payload is typically charged and less membrane-permeable.[9]
Plasma Stability Can be more susceptible to premature payload release in circulation, potentially leading to off-target toxicity.[8]Generally exhibit higher plasma stability, leading to a wider therapeutic window.[10]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect, which can eliminate antigen-negative cancer cells within a tumor.[8]May be less effective against antigen-negative cells, requiring homogeneous antigen expression for optimal efficacy.
Dependence on Internalization While often reliant on internalization, some cleavable linkers can release the payload extracellularly.Strictly dependent on ADC internalization and lysosomal trafficking for payload release.
Toxicity Profile Higher potential for off-target toxicity due to premature payload release and the bystander effect. A meta-analysis of clinical trial data suggested higher rates of grade ≥3 adverse events for ADCs with cleavable linkers.[6][11]Generally a more favorable safety profile with reduced off-target toxicity due to higher stability.[10]

Quantitative Data Comparison

The following tables summarize quantitative data from preclinical and clinical studies to illustrate the performance differences between cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in the literature.

In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. Lower IC50 values indicate greater potency.

ADCLinker TypeCell LineTarget AntigenPayloadIC50 (ng/mL)Reference
Trastuzumab-vc-MMAECleavable (vc)SK-BR-3 (HER2-high)HER2MMAE~13-50[12]
Trastuzumab emtansine (T-DM1)Non-cleavable (MCC)SK-BR-3 (HER2-high)HER2DM1Not specified in source[13]
anti-HER2-sulfatase-cleavable-MMAECleavableHER2+ cellsHER2MMAE61 and 111 pmol/L[14]
anti-HER2-non-cleavable-MMAENon-cleavableHER2+ cellsHER2MMAE609 pmol/L[14]
Plasma Stability

Plasma stability is crucial for minimizing off-target toxicity. It is often measured as the half-life (t1/2) of the intact ADC in plasma.

Linker TypeADC ExampleSpeciesHalf-life (t1/2)Reference
Cleavable (val-cit)Trastuzumab-vc-MMAEMouseMinimal DAR loss over 7 days in buffer, some loss in plasma[15]
Cleavable (hydrazone)Silyl ether-based MMAE ADCHuman Plasma> 7 days[14]
Cleavable (disulfide)Not specifiedNot specifiedVaries with steric hindrance
Non-cleavable (MCC)Trastuzumab emtansine (T-DM1)Multiple speciesGenerally long half-life[16]
Cleavable (β-glucuronide)cAC10-β-glucuronide MMAFRat81 days (extrapolated)[17]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.[1]

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • LC-MS system

Procedure:

  • Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma and a control sample in PBS. Incubate at 37°C with gentle agitation.[1]

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours) and immediately freeze at -80°C.[1]

  • Sample Preparation:

    • For intact ADC analysis (DAR measurement): Isolate the ADC from plasma using immunoaffinity capture beads.[18]

    • For released payload analysis: Extract the free payload from the plasma supernatant.[15]

  • Analysis:

    • Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.[18]

    • Quantify the released payload using LC-MS.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.[1]

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the potency (IC50) of an ADC against cancer cell lines.

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium

  • Test ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.[19]

  • ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibody. Include untreated cells as a control.[19]

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[20]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[19]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[21]

In Vitro Bystander Effect Assay (Co-culture Method)

Objective: To quantify the killing of antigen-negative cells by the payload released from antigen-positive cells treated with an ADC.[22]

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • Test ADC

  • Flow cytometer or high-content imaging system

Procedure:

  • Co-culture Seeding: Seed a mixture of Ag+ and Ag- (GFP-positive) cells at a defined ratio in a 96-well plate and incubate overnight.[20]

  • ADC Treatment: Treat the co-culture with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells.[20]

  • Incubation: Incubate the plate for an appropriate duration.

  • Analysis:

    • Use flow cytometry or fluorescence microscopy to distinguish and quantify the viable Ag- (GFP-positive) cells.[23]

  • Data Analysis: Compare the number of viable Ag- cells in the ADC-treated co-culture to the number in an untreated co-culture to determine the extent of bystander killing.[22]

Visualizing Mechanisms and Workflows

Cleavable_vs_NonCleavable_Linkers cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC with Cleavable Linker Internalization_C Internalization ADC_C->Internalization_C 1. Binding & Trafficking Lysosome_C Endosome/Lysosome (Low pH, Enzymes) Internalization_C->Lysosome_C Cleavage_C Linker Cleavage Lysosome_C->Cleavage_C 2. Triggered Release Payload_Release_C Payload Release Cleavage_C->Payload_Release_C Target_Action_C Target Action Payload_Release_C->Target_Action_C Bystander_Effect Bystander Effect (Kills neighboring cells) Payload_Release_C->Bystander_Effect ADC_NC ADC with Non-Cleavable Linker Internalization_NC Internalization ADC_NC->Internalization_NC 1. Binding & Trafficking Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Degradation_NC Antibody Degradation Lysosome_NC->Degradation_NC 2. Proteolysis Payload_Release_NC Payload-Linker-AA Release Degradation_NC->Payload_Release_NC Target_Action_NC Target Action Payload_Release_NC->Target_Action_NC

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

Experimental_Workflows cluster_stability Plasma Stability Assay cluster_cytotoxicity In Vitro Cytotoxicity Assay cluster_bystander Bystander Effect Assay Incubate Incubate ADC in Plasma at 37°C Sample Collect Aliquots over Time Incubate->Sample Isolate Isolate ADC or Extract Payload Sample->Isolate Analyze LC-MS Analysis (DAR or Free Payload) Isolate->Analyze Calculate Calculate Half-life Analyze->Calculate Seed_Cells Seed Cancer Cells Treat_ADC Treat with Serial Dilutions of ADC Seed_Cells->Treat_ADC Incubate_Cells Incubate (e.g., 72h) Treat_ADC->Incubate_Cells Add_Reagent Add Viability Reagent (e.g., MTT) Incubate_Cells->Add_Reagent Measure Measure Absorbance Add_Reagent->Measure Determine_IC50 Determine IC50 Measure->Determine_IC50 Co_culture Co-culture Ag+ and Ag- (GFP+) Cells Treat_Co_culture Treat with ADC Co_culture->Treat_Co_culture Incubate_Co_culture Incubate Treat_Co_culture->Incubate_Co_culture Quantify Quantify Viable Ag- (GFP+) Cells Incubate_Co_culture->Quantify Assess Assess Bystander Killing Quantify->Assess

Caption: Experimental workflows for evaluating key ADC performance parameters.

Conclusion: Selecting the Optimal Linker

The decision between a cleavable and a non-cleavable linker is not straightforward and depends on a multitude of factors, including the target antigen's expression level and heterogeneity, the tumor microenvironment, the payload's properties, and the desired therapeutic window.

Cleavable linkers may be advantageous for treating heterogeneous tumors where the bystander effect can overcome the challenge of antigen-negative cancer cells.[8] However, this comes with a potential for increased off-target toxicity if the linker is not sufficiently stable in circulation.[6]

Non-cleavable linkers generally offer a better safety profile due to their enhanced plasma stability and are well-suited for targeting hematological malignancies or solid tumors with high and homogeneous antigen expression.[5] The lack of a bystander effect, however, may limit their efficacy in heterogeneous tumor settings.

Ultimately, the optimal linker choice must be determined empirically through a comprehensive preclinical evaluation that includes robust in vitro and in vivo studies as outlined in this guide. This data-driven approach is paramount to selecting the most promising ADC candidate for clinical development.

References

A Comparative Guide to the Characterization of PEG Attachment Sites on Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased circulating half-life, improved stability, and reduced immunogenicity. However, the heterogeneity of PEGylation, where PEG molecules can attach to various sites on the protein, necessitates a thorough characterization of the final product to ensure consistency, efficacy, and safety. This guide provides a comparative overview of the key analytical techniques used to identify and characterize PEG attachment sites on proteins, complete with experimental data and detailed methodologies.

Comparison of Key Analytical Techniques

The characterization of PEGylation sites is crucial for the quality control and development of biotherapeutics.[1] Several analytical methods are employed, each with its own set of advantages and limitations. The most prominent techniques include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation.

Technique Principle Advantages Limitations Typical Application
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. Peptide mapping with MS/MS is a common approach.High sensitivity and accuracy in determining molecular weight and identifying specific attachment sites.[2] Can analyze complex mixtures.Heterogeneity of PEG can complicate spectra.[3] Requires specialized instrumentation and expertise.Primary method for identifying and quantifying PEGylation sites.
NMR Spectroscopy Analyzes the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics.Provides detailed structural information in solution, without the need for enzymatic digestion. Can determine the degree of PEGylation.[4]Lower sensitivity compared to MS. Can be challenging for large proteins and complex mixtures.Determining the overall degree of PEGylation and studying conformational changes upon PEGylation.
Edman Degradation Sequentially removes amino acid residues from the N-terminus of a peptide for identification.Provides direct sequence information. Can identify N-terminal PEGylation sites.Only applicable to the N-terminus and for relatively short peptide sequences (up to 50-60 residues).[5] Will not work if the N-terminus is chemically modified.[5]Confirmation of N-terminal PEGylation and sequencing of short PEGylated peptides.
Capillary Electrophoresis (CE) Separates molecules based on their electrophoretic mobility in a capillary.High-resolution separation of PEGylated isomers.[6] Requires small sample volumes.Primarily a separation technique; requires coupling with other methods like MS for definitive site identification.Analysis of the heterogeneity of PEGylated proteins.

In-Depth Look at Dominant Methodologies

Mass Spectrometry-Based Approaches

Mass spectrometry has become the cornerstone for the characterization of PEGylated proteins due to its high resolution and accuracy.[7] Various MS techniques are utilized, often in combination with liquid chromatography (LC) for separation.

1. Peptide Mapping with LC-MS/MS: This is the most powerful and widely used method for identifying PEGylation sites.

  • Experimental Protocol:

    • Proteolytic Digestion: The PEGylated protein is enzymatically digested (e.g., with trypsin) to generate smaller peptides.

    • LC Separation: The resulting peptide mixture is separated using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • MS Analysis: The separated peptides are introduced into a mass spectrometer (e.g., ESI-Q-TOF or Orbitrap) for mass analysis.

    • MS/MS Fragmentation: Peptides of interest, particularly those with a mass shift corresponding to PEG attachment, are selected for fragmentation (MS/MS).

    • Data Analysis: The fragmentation pattern is analyzed to determine the amino acid sequence of the peptide and pinpoint the exact residue where the PEG molecule is attached.[8]

  • Workflow Diagram:

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation peg_protein PEGylated Protein digestion Proteolytic Digestion (e.g., Trypsin) peg_protein->digestion lc LC Separation (RP-HPLC) digestion->lc ms Mass Spectrometry (MS) lc->ms msms Tandem MS (MS/MS) ms->msms data_analysis Data Analysis msms->data_analysis site_id PEG Attachment Site Identification data_analysis->site_id

Caption: Workflow for PEGylation site analysis using peptide mapping with LC-MS/MS.

2. Intact Mass Analysis: This approach analyzes the entire PEGylated protein without prior digestion.

  • Experimental Protocol:

    • Sample Preparation: The intact PEGylated protein is prepared in a suitable solvent.

    • LC Separation (Optional): Size-exclusion chromatography (SEC) or RP-HPLC can be used to separate different PEGylated species.

    • MS Analysis: The sample is infused into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

    • Deconvolution: The resulting complex spectrum of multiple charge states is deconvoluted to determine the mass of the intact PEGylated protein.[9] This can reveal the degree of PEGylation (i.e., the number of attached PEG chains).

  • Logical Relationship Diagram:

start Intact PEGylated Protein lc Optional LC Separation start->lc ms High-Resolution MS lc->ms deconvolution Deconvolution of Spectra ms->deconvolution result Degree of PEGylation deconvolution->result

Caption: Process flow for determining the degree of PEGylation by intact mass analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) can be used to determine the average degree of PEGylation.[10]

  • Experimental Protocol:

    • Sample Preparation: A purified sample of the PEGylated protein is dissolved in a suitable deuterated solvent (e.g., D₂O).

    • NMR Data Acquisition: ¹H NMR spectra are acquired on a high-field NMR spectrometer.

    • Spectral Analysis: The integral of the characteristic PEG methylene (B1212753) proton signal (at ~3.6 ppm) is compared to the integral of a well-resolved protein signal to calculate the average number of PEG chains per protein molecule.[4]

Edman Degradation

This classical protein sequencing method can be applied to identify N-terminal PEGylation.[5]

  • Experimental Protocol:

    • Immobilization: The PEGylated protein is immobilized on a solid support.

    • Labeling and Cleavage: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC). Under acidic conditions, the derivatized amino acid is cleaved from the protein.[11]

    • Identification: The released derivative is identified by chromatography. If the N-terminus is PEGylated, no amino acid will be detected in the first cycle.

Innovations in Characterization

Cleavable PEG Linkers: To simplify the analysis of PEGylated proteins, cleavable linkers have been developed. These linkers allow for the removal of the PEG chain under specific conditions (e.g., mild acid or reduction), leaving a small tag on the protein at the site of attachment. This significantly simplifies subsequent MS analysis.[12][13]

Site-Specific PEGylation: Advances in protein engineering, including the introduction of unnatural amino acids or specific cysteine residues, allow for site-specific PEGylation.[14][15] This creates a homogeneous product, simplifying characterization and improving the therapeutic profile.

Conclusion

The characterization of PEG attachment sites is a critical aspect of the development and quality control of PEGylated protein therapeutics. While several techniques are available, mass spectrometry, particularly peptide mapping with LC-MS/MS, stands out as the most powerful and widely used method for its sensitivity and specificity. NMR and Edman degradation serve as valuable complementary techniques for determining the degree of PEGylation and confirming N-terminal modification, respectively. The choice of analytical strategy will depend on the specific protein, the nature of the PEGylation, and the regulatory requirements. As PEGylation technologies continue to evolve, so too will the analytical methods used to characterize these complex biotherapeutics.

References

A Comparative Guide to In Vitro Potency Assays for Antibody-Drug Conjugates with Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key in vitro potency assays for antibody-drug conjugates (ADCs) featuring cleavable linkers. We delve into the experimental methodologies, present comparative data, and visualize the underlying biological processes and workflows to aid in the rational design and evaluation of these complex therapeutics.

Introduction to ADC Potency and the Role of Cleavable Linkers

Antibody-drug conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[] The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability in circulation and the efficiency of payload release at the target site.[2] Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside cancer cells, releasing the highly potent, unmodified payload.[3][4] This mechanism can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, a key advantage in treating heterogeneous tumors.[3][5]

The in vitro potency of an ADC is a critical quality attribute that reflects its biological activity and is a key parameter assessed throughout the drug development process.[6] A variety of in vitro assays are employed to characterize the potency of ADCs, each providing a unique insight into the mechanism of action. This guide will compare and contrast several of these key assays.

Comparative Performance of In Vitro Potency Assays

The selection of an appropriate in vitro potency assay depends on the specific question being addressed. While cytotoxicity assays are the most common, other assays provide more mechanistic insights into how the ADC is inducing cell death. Direct quantitative comparisons of IC50/EC50 values across different assay types for the same ADC are not extensively available in the public literature, as the endpoints measured are fundamentally different. However, we can compare the utility and the type of data generated by each assay.

Assay TypePrincipleTypical EndpointKey InsightsConsiderations
Cytotoxicity (e.g., MTT, CellTiter-Glo) Measures metabolic activity as an indicator of cell viability.[7]IC50 (half-maximal inhibitory concentration)Overall cell killing potency.Indirect measure of cell death; can be confounded by changes in metabolic rate.[8]
Apoptosis (e.g., Caspase-Glo, Annexin V) Detects the activation of caspases or the externalization of phosphatidylserine (B164497), hallmarks of apoptosis.[9]EC50 (half-maximal effective concentration for apoptosis induction)Confirms apoptosis as a mechanism of cell death; can provide kinetic information.[10]Apoptosis is often an early event; timing of the assay is critical.
Cell Cycle Analysis Quantifies the distribution of cells in different phases of the cell cycle using DNA staining (e.g., Propidium Iodide).[11][12]Percentage of cells in G2/M arrest.Elucidates the mechanism of action of payloads that disrupt the cell cycle, such as microtubule inhibitors.[10]Provides a snapshot in time; kinetic analysis requires multiple time points.
Bystander Effect Assay Co-culture of antigen-positive and antigen-negative cells to measure the killing of the latter.[13]Percentage of bystander cell death.Evaluates the ability of the released payload to diffuse and kill neighboring cells.[3]Requires careful setup and validation of the co-culture system.
Internalization Assay Measures the uptake of the ADC into the target cell, often using fluorescently labeled antibodies.[14][15]Rate and extent of internalization.Confirms target engagement and uptake, a prerequisite for the action of ADCs with intracellularly cleaved linkers.Does not directly measure cytotoxicity.

Comparative Data on Cleavable Linkers:

While direct comparisons of different assay types are scarce, studies have compared the potency of ADCs with different cleavable linkers within the same assay. For instance, one study found that ADCs with certain cleavable linkers (e.g., VK, FK) resulted in potent cytotoxicity irrespective of the targeting antibody, while others (e.g., VA, VCit, GGFG, K) had more target-dependent cytotoxicity. This highlights the critical role of the linker in determining the ADC's activity profile.

A comparison between a novel "exolinker" and the conventional Val-Cit linker for an MMAE-based ADC demonstrated that the exolinker ADC exhibited comparable in vitro cytotoxicity but with improved physicochemical properties and in vivo stability.

Linker TypeADC ExampleTarget Cell LineIC50 (ng/mL)Bystander Killing
Cleavable (vc-MMAE) Trastuzumab-vc-MMAESK-BR-3 (HER2+++)5-20Significant
Non-Cleavable (smcc-DM1) Trastuzumab-DM1 (T-DM1)SK-BR-3 (HER2+++)10-50Minimal
Cleavable (vc-MMAE) Trastuzumab-vc-MMAEJIMT-1 (HER2+)100-500Moderate
Non-Cleavable (smcc-DM1) Trastuzumab-DM1 (T-DM1)JIMT-1 (HER2+)>1000Minimal

This table presents a compiled overview from various sources and is intended for comparative purposes. Direct head-to-head experimental comparisons under identical conditions are limited.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro potency assays. Below are protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.[7]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, payload release, and induction of cell death (typically 72-120 hours).[13]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.[16]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[13]

Materials:

  • Target cells

  • ADC of interest

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Binding Buffer (containing calcium)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the ADC at various concentrations and for different time points.

  • Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[7]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells at each ADC concentration and time point.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay uses the DNA-intercalating dye Propidium Iodide (PI) to stain the cellular DNA, allowing for the quantification of DNA content and determination of the cell cycle phase distribution by flow cytometry.[11][12]

Materials:

  • Target cells

  • ADC of interest

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the ADC for a desired period.

  • Cell Harvesting: Harvest the cells.

  • Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing to prevent clumping. Incubate on ice or at -20°C.[12]

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cells in the PI/RNase A staining solution and incubate in the dark.[15]

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, collecting the fluorescence signal from the PI.

  • Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing ADC Mechanisms and Workflows

Signaling Pathway of an MMAE-Payload ADC

Monomethyl auristatin E (MMAE) is a potent anti-tubulin agent commonly used as a payload in ADCs.[10] Upon release inside the cancer cell, MMAE disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[10][17]

MMAE_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC Receptor Target Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage MMAE Released MMAE Cleavage->MMAE Microtubules Microtubules MMAE->Microtubules Inhibits Polymerization Disruption Microtubule Disruption Microtubules->Disruption G2M_Arrest G2/M Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action for an ADC with a cleavable linker and an MMAE payload.

Integrated Workflow for In Vitro Potency Assessment

A comprehensive in vitro potency assessment of an ADC with a cleavable linker involves a series of integrated assays to characterize its binding, internalization, and cytotoxic activity.

ADC_Potency_Workflow cluster_characterization Initial Characterization cluster_potency Potency & Mechanism of Action arrow arrow Binding Binding Affinity Assay (e.g., ELISA, SPR) Internalization Internalization Assay (e.g., pHrodo, FabFluor) Binding->Internalization Confirm Target Engagement Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Internalization->Cytotoxicity Prerequisite for Activity Apoptosis Apoptosis Assay (e.g., Caspase-Glo, Annexin V) Cytotoxicity->Apoptosis Investigate Mechanism CellCycle Cell Cycle Analysis (e.g., PI Staining) Cytotoxicity->CellCycle Investigate Mechanism Bystander Bystander Effect Assay Cytotoxicity->Bystander Assess Bystander Killing

Caption: Integrated workflow for the in vitro potency assessment of an ADC with a cleavable linker.

Conclusion

The in vitro evaluation of ADCs with cleavable linkers requires a multi-faceted approach, employing a range of assays to fully characterize their potency and mechanism of action. While cytotoxicity assays provide a fundamental measure of an ADC's cell-killing ability, assays for apoptosis, cell cycle arrest, and the bystander effect offer deeper mechanistic insights that are crucial for lead candidate selection and optimization. The choice of linker and payload significantly influences the outcomes of these assays, underscoring the importance of a comprehensive in vitro characterization strategy in the development of safe and effective ADC therapeutics. This guide provides the foundational knowledge and experimental frameworks to empower researchers in this complex and rapidly evolving field.

References

A Comparative Guide to PEG3 and Longer PEG Chain Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision that can profoundly influence the therapeutic efficacy and safety profile of a bioconjugate. Among the most utilized linkers are those based on polyethylene (B3416737) glycol (PEG), prized for their ability to enhance solubility, stability, and pharmacokinetic properties.[1][][3] This guide provides an objective comparison between short-chain PEG linkers, specifically PEG3, and their longer-chain counterparts, supported by experimental data to inform rational drug design, particularly in the context of Antibody-Drug Conjugates (ADCs).

The length of a PEG linker is not a trivial parameter; it governs a delicate balance between several key attributes of a drug conjugate.[4] Shorter linkers like PEG3 may offer advantages in terms of stability, while longer chains can significantly improve pharmacokinetics and solubility, especially for hydrophobic drug payloads.[1][4] This guide will delve into these trade-offs, presenting quantitative data, detailed experimental protocols, and illustrative diagrams to provide a comprehensive overview for the scientific community.

Comparative Analysis of PEG Linker Length

The selection of an optimal PEG linker length is often a compromise between enhancing the pharmacokinetic profile and maintaining the potent cytotoxicity of the payload.[1] Hydrophobic payloads, for instance, can lead to ADC aggregation and rapid clearance, a problem that can be mitigated by incorporating hydrophilic PEG linkers, thereby enabling higher drug-to-antibody ratios (DARs).[1][5]

General Trends by PEG Linker Length:

  • Short (e.g., PEG3, PEG4): These linkers can offer greater stability by keeping the payload shielded within the antibody's structure.[1] However, they provide a less pronounced "stealth" effect, which may lead to faster clearance compared to longer linkers.[1]

  • Medium (e.g., PEG8, PEG12): This range often represents a favorable balance, yielding significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency.[1][6] A threshold effect is frequently observed around PEG8, after which further increases in length may have a diminished impact on clearance.[1]

  • Long (e.g., PEG24, PEG4k, PEG10k): Long PEG chains can dramatically improve the pharmacokinetic profile, leading to a prolonged half-life and an increased area under the curve (AUC).[1][7] This is particularly beneficial for ADCs with hydrophobic payloads or those targeting antigens with low expression levels.[1] However, very long linkers might negatively impact cytotoxicity.[1][7]

Table 1: Comparative Pharmacokinetic Parameters of ADCs with Different PEG Linker Lengths

Linker Half-Life (t½) Clearance Area Under the Curve (AUC) Key Findings
Non-PEGylated Baseline Baseline Baseline Serves as a control for comparison.[6]
Short (PEG2, PEG4) Moderate Increase Slower than control Increased vs. control Provides some improvement in exposure over non-PEGylated ADCs.[6]
Medium (PEG8, PEG12) Significant Increase Optimally Slow Significantly Increased Often identified as the minimum length for optimal slower clearance.[5][6]
Long (PEG24) Significant Increase Slow Significantly Increased Similar clearance benefits to PEG8 and PEG12, suggesting a plateau effect.[6]

| Very Long (PEG4k, PEG10k) | 2.5-fold to 11.2-fold Increase | Dramatically Reduced | Substantially Increased | Significantly extends circulation time, which is crucial for miniaturized ADCs.[7][8] |

Table 2: Comparative In Vitro and In Vivo Efficacy of ADCs with Different PEG Linker Lengths

Linker In Vitro Cytotoxicity (IC₅₀) In Vivo Efficacy (Tumor Growth Inhibition) Key Findings
Non-PEGylated Baseline (e.g., 1x) 11% reduction in tumor weight Provides a baseline for potency.[6]
Short (PEG2, PEG4) Similar to baseline 35-45% reduction in tumor weight Modest improvement in in vivo efficacy.[6]
Medium (PEG8, PEG12) May slightly decrease 75-85% reduction in tumor weight Significant enhancement of in vivo antitumor activity.[6]
Long (PEG24) May further decrease 75-85% reduction in tumor weight High in vivo efficacy, similar to medium-length linkers.[6]

| Very Long (PEG4k, PEG10k) | 4.5-fold to 22-fold reduction | Most effective in animal models | The extended half-life leads to the best overall tumor therapeutic ability despite lower in vitro potency.[7][8] |

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated.

cluster_ADC Antibody-Drug Conjugate (ADC) Structure Ab Antibody (mAb) Linker PEG Linker (e.g., PEG3 or longer) Ab->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

Caption: General structure of a PEGylated Antibody-Drug Conjugate.

start Start: Design ADCs with PEG3 vs. Longer PEG Linkers synthesis ADC Synthesis & Characterization (DAR, etc.) start->synthesis invitro In Vitro Analysis (Cytotoxicity, Stability) synthesis->invitro pk_study Pharmacokinetic (PK) Studies in Animal Models synthesis->pk_study analysis Data Analysis & Comparison (IC50, TGI, Half-life) invitro->analysis invivo In Vivo Efficacy (Xenograft Tumor Models) pk_study->invivo invivo->analysis conclusion Conclusion: Optimal Linker Selection analysis->conclusion cluster_short Short PEG Linkers (e.g., PEG3) cluster_long Longer PEG Linkers (e.g., PEG8+) stability Higher Stability balance Optimal Linker Length is a Balance stability->balance potency Potentially Higher In Vitro Potency potency->balance clearance_short Faster Clearance clearance_short->balance solubility Improved Solubility solubility->balance pk Enhanced Pharmacokinetics (Longer Half-life) pk->balance efficacy Improved In Vivo Efficacy efficacy->balance clearance_long Slower Clearance clearance_long->balance

References

A Researcher's Guide to Validating Boc Group Removal: A Comparative Analysis of LC-MS, TLC, and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and accurate validation of protecting group removal is a critical step in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups, and its successful removal is paramount to achieving the desired final product. This guide provides an objective comparison of three widely used analytical techniques for validating Boc group removal: Liquid Chromatography-Mass Spectrometry (LC-MS), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the experimental protocols, present comparative data, and illustrate key workflows to aid in the selection of the most appropriate method for your specific needs.

Comparison of Analytical Techniques

The choice of analytical technique for monitoring Boc deprotection depends on various factors, including the required speed, sensitivity, cost, and the level of structural information needed. While TLC offers a quick and inexpensive qualitative assessment, LC-MS provides high sensitivity and specificity, and NMR yields detailed quantitative and structural information.

ParameterLC-MS (Liquid Chromatography-Mass Spectrometry)TLC (Thin-Layer Chromatography)NMR (Nuclear Magnetic Resonance) Spectroscopy
Principle Separation by chromatography and detection by mass-to-charge ratio.Separation based on differential partitioning between a stationary and mobile phase.Detection of nuclear spin transitions in a magnetic field.
Primary Output Mass-to-charge ratio of eluted compounds, providing molecular weight information.Visualization of spots on a plate, indicating the presence of different compounds.A spectrum showing the chemical environment of atomic nuclei, providing structural information.
Quantitative Analysis Yes, with appropriate calibration.Semi-quantitative at best.Yes, highly quantitative.[1]
Limit of Detection (LOD) Low (ng/mL to pg/mL range).[2][3]High (µg to ng range).Moderate (mg to µg range).
Limit of Quantification (LOQ) Low (ng/mL range).[2][3][4]Not typically used for quantification.Moderate (mg to µg range).
Analysis Time 5-30 minutes per sample.5-20 minutes per plate (can run multiple samples).5-15 minutes per sample for ¹H NMR.
Cost High initial investment and maintenance costs.Very low cost.High initial investment and maintenance costs.
Advantages High sensitivity and selectivity, provides molecular weight confirmation, suitable for complex mixtures.[5]Simple, fast, and inexpensive for qualitative monitoring of reaction progress.Provides detailed structural information, highly quantitative, non-destructive.[1]
Disadvantages Destructive technique, potential for ion suppression, higher cost.Low resolution, not quantitative, requires visualization agents.Lower sensitivity compared to LC-MS, requires higher sample concentration, not ideal for complex mixtures without prior separation.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for monitoring Boc deprotection using LC-MS, TLC, and NMR.

LC-MS Protocol for Monitoring Boc Deprotection

This protocol is designed for the analysis of a typical Boc deprotection reaction mixture.

1. Sample Preparation:

  • Take an aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a neutralizing agent).

  • Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 10-100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Conditions:

  • LC System: Agilent 1260 Infinity II LC or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6120 Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Drying Gas Flow: 12 L/min.

  • Nebulizer Pressure: 35 psi.

  • Drying Gas Temperature: 350 °C.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 70 V.

  • Scan Range: m/z 100-1000.

3. Data Analysis:

  • Monitor the disappearance of the peak corresponding to the mass of the Boc-protected starting material.

  • Monitor the appearance of the peak corresponding to the mass of the deprotected product.

  • Integrate the peak areas to determine the relative ratio of starting material to product and assess reaction completion.

TLC Protocol for Monitoring Boc Deprotection

This protocol provides a rapid and straightforward method for qualitative reaction monitoring.

1. Sample Preparation:

  • Dip a capillary tube into the reaction mixture to draw a small amount of the sample.

  • Spot the sample onto a TLC plate (e.g., silica (B1680970) gel 60 F254).

  • Also spot the starting material and, if available, the pure product as standards for comparison.

2. TLC Development:

  • Develop the TLC plate in a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The polarity of the solvent system should be optimized to achieve good separation between the starting material and the product.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the developing chamber and mark the solvent front.

3. Visualization:

  • Visualize the spots under a UV lamp (254 nm) if the compounds are UV-active.

  • Alternatively, stain the plate using a suitable staining solution (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for primary amines).

4. Data Analysis:

  • Compare the Rf (retention factor) values of the spots in the reaction mixture lane to the standards.

  • The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

NMR Protocol for Quantitative Analysis of Boc Deprotection

This protocol allows for the quantitative determination of the reaction conversion.

1. Sample Preparation:

  • Take an aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Transfer the solution to an NMR tube.

2. NMR Acquisition:

  • Spectrometer: Bruker 400 MHz NMR spectrometer or equivalent.

  • Nucleus: ¹H.

  • Number of Scans: 16-64.

  • Relaxation Delay (d1): 5 times the longest T1 of the signals of interest (typically 10-30 seconds for quantitative analysis).

3. Data Analysis:

  • Process the ¹H NMR spectrum (Fourier transformation, phasing, and baseline correction).

  • Integrate the characteristic signal of the Boc group (a singlet at ~1.4 ppm) of the starting material.

  • Integrate a characteristic signal of the deprotected product.

  • Integrate a signal from the internal standard.

  • Calculate the molar ratio of the starting material and product relative to the internal standard to determine the reaction conversion.[1]

Visualizing the Workflow and Chemical Transformation

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and chemical processes involved in the validation of Boc group removal.

G cluster_reaction Boc Deprotection Reaction cluster_analysis LC-MS Analysis start Boc-Protected Amine reaction Reaction Mixture start->reaction reagent Deprotection Reagent (e.g., TFA, HCl) reagent->reaction aliquot Take Aliquot reaction->aliquot dilute Dilute & Filter aliquot->dilute inject Inject into LC-MS dilute->inject data Data Acquisition & Analysis inject->data result result data->result Validation of Boc Removal

LC-MS Experimental Workflow

G reactant R-NH-Boc intermediate [R-NH-C(=O)O-tBu]-H⁺ reactant->intermediate + H⁺ products R-NH₃⁺ + CO₂ + Isobutylene intermediate->products Fragmentation

Boc Deprotection Mechanism

Case Study: In-Process Control of Peptide Synthesis

In the pharmaceutical industry, particularly in solid-phase peptide synthesis (SPPS), rigorous in-process controls are essential to ensure the quality and yield of the final active pharmaceutical ingredient (API).[1] LC-MS is a powerful process analytical technology (PAT) tool used to monitor the critical steps of peptide synthesis, including the removal of the Fmoc protecting group, which is analogous to Boc deprotection in its importance.

A recent study demonstrated the development and application of an online LC-MS platform to monitor amino acid couplings and deprotection reactions during SPPS.[1] By integrating the LC-MS system directly with the peptide synthesizer, researchers could obtain real-time data on the completeness of the deprotection step. This allowed for:

  • Real-time reaction monitoring: Ensuring complete removal of the protecting group before proceeding to the next coupling step.

  • Impurity identification: Detecting and tracking the formation of deletion sequences and other impurities resulting from incomplete deprotection.[6]

  • Process optimization: Adjusting reaction times and reagent concentrations based on the real-time data to improve yield and purity.

This case study highlights the significant advantages of using LC-MS for in-process control in a regulated environment, leading to a more robust and efficient manufacturing process for complex peptide-based therapeutics.[7]

Conclusion

The validation of Boc group removal is a critical checkpoint in synthetic chemistry. LC-MS, TLC, and NMR spectroscopy each offer distinct advantages for monitoring this transformation. While TLC provides a rapid and cost-effective qualitative assessment, and NMR delivers detailed quantitative and structural information, LC-MS stands out for its high sensitivity, specificity, and suitability for in-process control in pharmaceutical development. By understanding the principles, protocols, and comparative performance of these techniques, researchers can select the most appropriate method to ensure the successful synthesis of their target molecules.

References

A Researcher's Guide to Assessing the Bystander Effect of Antibody-Drug Conjugates with Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in treating solid tumors is significantly enhanced by a phenomenon known as the "bystander effect." This effect describes the ability of a cytotoxic payload, released from a target cancer cell, to diffuse and kill adjacent tumor cells, including those that may not express the target antigen.[1][2][3] This mechanism is particularly crucial for overcoming the challenge of tumor heterogeneity, where antigen expression can be varied across the cancer cell population.[1][2]

The capacity for an ADC to induce a potent bystander effect is critically dependent on two core components: a cleavable linker and the physicochemical properties of the released payload.[][5] Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon specific triggers within the tumor microenvironment or inside the cell.[6][][8] For the bystander effect to occur, the released payload must then be able to traverse the cell membrane to reach neighboring cells, a property largely governed by its size, charge, and lipophilicity.[][9]

Mechanism of the Bystander Effect

The bystander killing process involves a sequence of events, beginning with the ADC binding to an antigen-positive (Ag+) cell and culminating in the death of a neighboring antigen-negative (Ag-) cell. This pathway underscores the necessity of a linker that can be cleaved post-internalization and a payload capable of intercellular diffusion.

Bystander_Effect_Mechanism cluster_blood Systemic Circulation cluster_tme Tumor Microenvironment cluster_cell1 Antigen-Positive Cell (Ag+) cluster_cell2 Antigen-Negative Bystander Cell (Ag-) ADC_circ ADC ADC_bind 1. ADC Binding & Internalization ADC_circ->ADC_bind Lysosome Lysosome Payload_Release Cleavage & Payload Release Lysosome->Payload_Release Proteases/ Low pH Payload_Diffusion 2. Payload Diffusion Payload_Release->Payload_Diffusion ADC_bind->Lysosome Endocytosis Bystander_Death 4. Bystander Cell Death Payload_Target 3. Payload Exerts Cytotoxicity Payload_Target->Bystander_Death Payload_Diffusion->Payload_Target

Caption: Mechanism of ADC-mediated bystander killing.

Comparative Performance of Linker-Payload Systems

The choice of linker and payload combination is the most critical determinant of an ADC's ability to mediate bystander killing. Payloads that are membrane-permeable, such as MMAE and DXd, are associated with a potent bystander effect when paired with a cleavable linker.[2][10] In contrast, non-cleavable linkers or payloads that are charged and less permeable, like MMAF or the metabolite of T-DM1, exhibit minimal to no bystander activity.[9][11]

Linker TypeCleavage MechanismPayload ExamplePayload Membrane PermeabilityBystander Effect PotentialSupporting Evidence
Valine-Citrulline (vc) Protease (Cathepsin B) cleavage in lysosomeMMAE (Auristatin)High (lipophilic, uncharged)Potent The vc linker is cleaved to release unmodified MMAE, which can diffuse across membranes to kill adjacent cells.[2][5][10]
Glucuronide β-glucuronidase cleavage (often overexpressed in tumors)MMAE (Auristatin)HighPotent Studies show that glucuronide linkers can effectively release MMAE, which mediates bystander killing in vivo.[10]
Peptide (e.g., GGFG) Protease (Cathepsin B) cleavage in lysosomeDXd (Topoisomerase I Inhibitor)HighPotent The ADC Trastuzumab deruxtecan (B607063) (DS-8201a) uses a tetrapeptide linker to deliver the highly permeable DXd payload, resulting in a strong bystander effect.[2][]
Hydrazone Acid-labile (cleaved at low pH of endosomes/lysosomes)CalicheamicinModerate to HighModerate to Potent Acid-cleavable linkers are designed for payload release in the acidic intracellular compartments, enabling diffusion if the payload is permeable.[12]
Valine-Citrulline (vc) Protease (Cathepsin B) cleavage in lysosomeMMAF (Auristatin)Low (negatively charged)Minimal to None Although the linker is cleavable, the released MMAF payload is charged, which severely limits its ability to cross cell membranes.[2]
Non-cleavable (e.g., SMCC) Antibody degradation in lysosomeDM1 (Maytansinoid)Low (released as charged amino acid conjugate)None The payload is released with a linker remnant and a charged lysine (B10760008) residue, preventing it from exiting the cell and inducing a bystander effect.[11]

Experimental Protocols for Validating the Bystander Effect

A quantitative assessment of the bystander effect is a critical step in the preclinical development of ADCs. The in vitro co-culture assay is a foundational method for this evaluation.

Protocol: In Vitro Co-Culture Bystander Assay

This assay evaluates the ability of an ADC to kill antigen-negative (Ag-) cells when they are cultured together with antigen-positive (Ag+) cells.

  • Cell Line Preparation:

    • Select an Ag+ cell line that expresses the target antigen (e.g., HER2-positive SK-BR-3 or N87 cells).[2][13]

    • Select an Ag- cell line that is sensitive to the ADC's payload but does not express the target antigen (e.g., HER2-negative MCF7 or MDA-MB-468 cells).[2][13]

    • For ease of distinguishing the two populations, the Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP or RFP).[2][14]

  • Co-Culture Setup:

    • Seed the Ag+ and fluorescently-labeled Ag- cells together in multi-well plates at various ratios (e.g., 1:1, 1:3, 3:1).[2]

    • Include monocultures of both Ag+ and Ag- cells as controls to measure the direct effect of the ADC on each cell type.

  • ADC Treatment:

    • Treat the co-cultures and monocultures with a dilution series of the test ADC. The concentration range should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.[2]

    • Include an isotype control ADC (an ADC with the same linker-payload but a non-targeting antibody) and a vehicle control.

  • Incubation and Monitoring:

    • Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).

    • Monitor cell viability in real-time using live-cell imaging systems.[13] This allows for the specific quantification of the fluorescent Ag- cell population over time.

  • Data Analysis:

    • Quantify the number of viable Ag- cells in the co-culture wells compared to the Ag- monoculture control wells.

    • A significant reduction in the viability of Ag- cells specifically in the co-culture setting indicates a bystander effect. The results can be plotted as Ag- cell count vs. ADC concentration.

Alternative Assays:

  • Conditioned Medium Transfer Assay: Medium from ADC-treated Ag+ cells is collected and transferred to a culture of Ag- cells to determine if the released payload in the medium is sufficient to cause cytotoxicity.[13]

  • In Vivo Admixed Tumor Models: Immunodeficient mice are implanted with a mixture of Ag+ and Ag- tumor cells.[2][10] The reduction in the Ag- cell population (which can be tracked via bioluminescence imaging) following ADC treatment provides strong evidence of an in vivo bystander effect.[2][]

Experimental_Workflow start Start: Prepare Cell Lines (Ag+ and Ag- fluorescent) setup Seed Cells in Plates - Co-cultures (varied ratios) - Monoculture controls start->setup treat Treat with ADC Dilution Series (Include isotype and vehicle controls) setup->treat incubate Incubate (e.g., 96 hours) treat->incubate monitor Monitor Via Live-Cell Imaging incubate->monitor quantify Quantify Viability of Fluorescent Ag- Cells monitor->quantify analyze Analyze & Compare (Co-culture vs. Monoculture) quantify->analyze end Conclusion: Bystander Effect Quantified analyze->end

References

Safety Operating Guide

Personal protective equipment for handling Amino-ethyl-SS-PEG3-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling Amino-ethyl-SS-PEG3-NHBoc.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to ensure personnel safety when handling this compound, which is presumed to be an irritant at a minimum. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standard.[1] A face shield should be worn over goggles if there is a significant risk of splashes.[1][2]Protects eyes and face from potential splashes of the chemical, which is likely a liquid.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2] A lab coat or chemical-resistant apron should be worn.[2] Closed-toe shoes are required.[1][2]Prevents skin contact with the chemical. Given the amine functional group, it may cause skin irritation or be corrosive.
Respiratory Protection All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.Minimizes inhalation of any volatile components or aerosols.

Operational and Disposal Plans

Adherence to a strict operational workflow and disposal plan is critical for the safe handling and disposal of this compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, well-ventilated area.[3]

  • Recommended storage temperature is 2-8°C in a refrigerator.

  • Keep away from strong oxidizing agents and acids.[1]

Handling Procedure:

  • Preparation: Assemble all necessary equipment and reagents within a certified chemical fume hood.[1] Ensure a safety shower and eyewash station are accessible.[3]

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashes and the generation of aerosols.[2]

  • Reactions: Keep containers tightly closed when not in use.[1][2]

  • Post-Handling: Decontaminate all surfaces and equipment that may have come into contact with the chemical.[1] Properly doff PPE to avoid cross-contamination.[2]

Disposal Plan: All waste containing this compound must be treated as hazardous chemical waste.[2]

  • Waste Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[2]

  • Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste: Store the waste container in a designated, secondary containment area away from incompatible materials.

  • Disposal: Arrange for a licensed chemical waste disposal contractor to collect the waste.[4] Do not dispose of this chemical down the drain.[4][5] Polyethylene glycol itself is biodegradable, but the other components of the molecule necessitate proper chemical waste disposal.[4]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][7] Seek immediate medical attention.

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).[7] Place the absorbed material into a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Experimental Workflow and Safety Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Assemble Materials prep_ppe->prep_materials handle_dispense Dispense Chemical prep_materials->handle_dispense Proceed to Handling handle_reaction Perform Reaction handle_dispense->handle_reaction handle_close Keep Containers Closed handle_reaction->handle_close cleanup_decontaminate Decontaminate Surfaces handle_close->cleanup_decontaminate Proceed to Cleanup cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff_ppe Doff PPE cleanup_waste->cleanup_doff_ppe finish finish cleanup_doff_ppe->finish End of Process emergency_spill Spill Response emergency_exposure Exposure Response

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amino-ethyl-SS-PEG3-NHBoc
Reactant of Route 2
Reactant of Route 2
Amino-ethyl-SS-PEG3-NHBoc

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.